Bis(2,4-dichlorophenyl) phosphorochloridate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,4-dichloro-1-[chloro-(2,4-dichlorophenoxy)phosphoryl]oxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl5O3P/c13-7-1-3-11(9(15)5-7)19-21(17,18)20-12-4-2-8(14)6-10(12)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQSBXZVIMBYKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OP(=O)(OC2=C(C=C(C=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl5O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407502 | |
| Record name | Bis(2,4-dichlorophenyl) phosphorochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14254-41-2 | |
| Record name | Bis(2,4-dichlorophenyl) phosphorochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2,4-dichlorophenyl) chlorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Bis(2,4-dichlorophenyl) phosphorochloridate: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Bis(2,4-dichlorophenyl) phosphorochloridate, a key reagent in synthetic organic chemistry. This document details its chemical structure, physicochemical properties, a validated synthesis protocol, and its applications, particularly relevant to the field of drug development.
Chemical Structure and Properties
This compound is a diaryl phosphorochloridate compound. The central phosphorus atom is bonded to an oxygen atom (phosphoryl group), a chlorine atom, and two 2,4-dichlorophenoxy groups.
The structural formula is:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 14254-41-2 | [1] |
| Molecular Formula | C₁₂H₆Cl₅O₃P | [1][2][3] |
| Molecular Weight | 406.41 g/mol | [2] |
| Appearance | White to off-white solid | [4][5] |
| Melting Point | 51-56 °C | [4][5][6] |
| Boiling Point | 475.8 ± 45.0 °C (Predicted) | [5] |
| Density | 1.634 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Ethyl Acetate | [5] |
| Storage | 2-8 °C, under inert atmosphere | [4][5] |
| InChI | InChI=1S/C12H6Cl5O3P/c13-7-1-3-11(9(15)5-7)19-21(17,18)20-12-4-2-8(14)6-10(12)16/h1-6H | [2] |
| SMILES | O=P(Cl)(Oc1ccc(Cl)cc1Cl)Oc1ccc(Cl)cc1Cl | [2] |
Synthesis
A common and efficient method for the synthesis of this compound involves the reaction of 2,4-dichlorophenol with phosphorus oxychloride using a catalyst. An optimized procedure has been developed that significantly reduces the reaction time.[7]
Logical Workflow for Synthesis
Caption: Synthesis workflow for this compound.
Experimental Protocol for Synthesis
The synthesis of this compound can be achieved by reacting 2,4-dichlorophenol with phosphorus oxychloride in the presence of a catalytic amount of aluminum chloride.[7]
Materials:
-
2,4-Dichlorophenol
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Apparatus for reflux with protection from atmospheric moisture
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 2,4-dichlorophenol and the anhydrous solvent.
-
Slowly add phosphorus oxychloride to the stirred solution at room temperature.
-
Add a catalytic amount of anhydrous aluminum chloride to the mixture.
-
Heat the reaction mixture to reflux and maintain for approximately 5 hours, monitoring the reaction progress by TLC or GC.[7]
-
After completion, cool the reaction mixture to room temperature.
-
Slowly quench the reaction by pouring the mixture over crushed ice.
-
Separate the organic layer, and wash it successively with water, a dilute sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Under optimized conditions, this method can achieve a yield of up to 85.5%.[7]
Spectroscopic Data
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR | Spectrum available. The aromatic protons would appear in the region of 7.0-7.5 ppm. | [2] |
| Mass Spectrometry | Molecular Ion (M⁺): m/z 404 (based on the most abundant isotopes) | [2] |
| Infrared (IR) | Spectrum available. Characteristic peaks would include P=O stretching, P-O-Ar stretching, and C-Cl stretching. | [7] |
Applications in Research and Drug Development
This compound is a versatile reagent with significant applications in the synthesis of biologically active molecules.
-
Oligonucleotide Synthesis: It serves as a coupling agent in the synthesis of modified oligonucleotides, such as phosphorodithioates.[5][6][8] These modified nucleic acids are of great interest in antisense therapy and other nucleic acid-based drug development approaches.
-
Phosphorylation Agent: It is used as a phosphorylating agent to introduce a phosphate group into various molecules. This is a critical step in the synthesis of many biologically important compounds, including prodrugs.
-
Catalyst: It acts as a catalyst in certain organic transformations, such as the direct conversion of alcohols to azides.[5][6][8] This reaction is valuable for the introduction of the azide functionality, a versatile precursor for other nitrogen-containing groups in drug candidates.
The use of related phosphorochloridates in the formation of phosphoramidate prodrugs is a well-established strategy to improve the cell permeability and bioavailability of phosphonate and phosphate drugs.[9] While this compound itself is a reagent, the methodologies it enables are central to the development of antiviral and anticancer therapies.[9][10]
References
- 1. This compound [oakwoodchemical.com]
- 2. Bis(2,4-dichlorophenyl) chlorophosphate(14254-41-2) 1H NMR spectrum [chemicalbook.com]
- 3. pschemicals.com [pschemicals.com]
- 4. This compound | 14254-41-2 [sigmaaldrich.com]
- 5. Bis(2,4-dichlorophenyl) chlorophosphate Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Bis(2,4-dichlorophenyl) chlorophosphate | 14254-41-2 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. lookchem.com [lookchem.com]
- 9. Cytotoxicity of phosphoramidate, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bis(dimethylamino)phosphorodiamidate: A Reagent for the Regioselective Cyclophosphorylation of cis-Diols Enabling One-Step Access to High-Value Target Cyclophosphates [organic-chemistry.org]
An In-Depth Technical Guide to Bis(2,4-dichlorophenyl) phosphorochloridate (CAS 14254-41-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2,4-dichlorophenyl) phosphorochloridate, a reactive organophosphate compound, serves as a versatile reagent in synthetic organic chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and key applications, and an exploration of its potential biological relevance. With applications in the efficient conversion of alcohols to azides and as a coupling agent in the synthesis of modified oligonucleotides, this compound is of significant interest to researchers in medicinal chemistry and drug development. This document aims to be a thorough resource, incorporating quantitative data, detailed methodologies, and visual representations of chemical pathways and experimental workflows to facilitate its effective use in a laboratory setting.
Physicochemical and Safety Data
This compound is a white to yellow solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 14254-41-2 | [1] |
| Molecular Formula | C₁₂H₆Cl₅O₃P | [1] |
| Molecular Weight | 406.41 g/mol | |
| Melting Point | 51-56 °C | [1] |
| Boiling Point | 475.8 °C at 760 mmHg | |
| Density | 1.634 g/cm³ | |
| Solubility | Slightly soluble in Chloroform, DMSO, and Ethyl Acetate | |
| Storage Temperature | 2-8 °C | [1] |
Safety Information:
This compound is classified as toxic if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this chemical.[2]
| Hazard Statement | Precautionary Statement | Pictogram | Signal Word |
| H301, H315, H319, H335 | P261, P301+P310, P305+P351+P338 | ☠ | Danger |
Synthesis of this compound
The synthesis of this compound is achieved through the reaction of 2,4-dichlorophenol with phosphorus oxychloride. The reaction can be catalyzed by a Lewis acid, such as aluminum chloride, to improve the reaction rate and yield.
Experimental Protocol: Synthesis
Materials:
-
2,4-Dichlorophenol
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous toluene (or other suitable inert solvent)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
To a stirred solution of 2,4-dichlorophenol (2.0 equivalents) in anhydrous toluene under an inert atmosphere, add anhydrous aluminum chloride (catalytic amount, e.g., 0.1 equivalents).
-
Heat the mixture to a gentle reflux.
-
Slowly add phosphorus oxychloride (1.0 equivalent) dropwise to the refluxing mixture.
-
After the addition is complete, continue to reflux the reaction mixture for several hours, monitoring the progress by a suitable analytical technique (e.g., TLC or GC). A study has shown that with a catalyst, the reaction time can be significantly reduced.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding it to ice-water.
-
Separate the organic layer and wash it sequentially with cold dilute sodium hydroxide solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Applications in Organic Synthesis
This compound is a valuable reagent in several synthetic transformations, primarily due to the good leaving group ability of the bis(2,4-dichlorophenyl) phosphate moiety.
Conversion of Alcohols to Azides
This reagent facilitates a one-pot conversion of primary and secondary alcohols to their corresponding azides. This reaction proceeds via the in-situ formation of an activated phosphate ester, which is then displaced by the azide nucleophile.
Experimental Protocol: Alcohol to Azide Conversion
Materials:
-
Alcohol
-
This compound
-
Sodium azide (NaN₃)
-
Pyridine
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of the alcohol (1.0 equivalent) and sodium azide (1.5 equivalents) in anhydrous dichloromethane, add pyridine (1.5 equivalents) at room temperature under an inert atmosphere.
-
Slowly add a solution of this compound (1.2 equivalents) in anhydrous dichloromethane to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the corresponding alkyl azide.
Coupling Agent in Oligonucleotide Synthesis
This compound can be employed as a coupling agent in the synthesis of oligonucleotide phosphorodithioates. In this context, it activates the phosphonothioate monomer for subsequent coupling with the growing oligonucleotide chain.
Experimental Protocol: Oligonucleotide Synthesis (General)
Materials:
-
Controlled pore glass (CPG) solid support functionalized with the initial nucleoside
-
Nucleoside phosphonothioate monomers
-
This compound (as an activator)
-
Sulfurizing agent (e.g., 3H-1,2-benzodithiol-3-one 1,1-dioxide)
-
Capping reagents (e.g., acetic anhydride and N-methylimidazole)
-
Deblocking reagent (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
-
Automated DNA/RNA synthesizer or manual synthesis apparatus
Procedure (Simplified Cycle):
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed using a solution of trichloroacetic acid in dichloromethane.
-
Coupling: The next nucleoside phosphonothioate monomer is activated with this compound and coupled to the free 5'-hydroxyl group of the support-bound nucleoside.
-
Sulfurization: The newly formed phosphite triester linkage is sulfurized to a stable phosphorodithioate linkage using a suitable sulfurizing agent.
-
Capping: Any unreacted 5'-hydroxyl groups are capped using acetic anhydride and N-methylimidazole to prevent the formation of deletion mutants in subsequent cycles.
-
The cycle is repeated until the desired oligonucleotide sequence is assembled.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed by treatment with concentrated ammonium hydroxide.
-
Purification: The crude oligonucleotide is purified by techniques such as reverse-phase HPLC or polyacrylamide gel electrophoresis.
Biological Relevance and Signaling Pathways
While specific studies on the biological activity of this compound are not extensively documented in publicly available literature, its classification as an organophosphate compound provides a basis for predicting its potential biological effects. Organophosphorus compounds are known to interact with various biological systems, most notably through the inhibition of acetylcholinesterase. However, their effects can extend to other signaling pathways.
Recent research has indicated that various organophosphorus compounds can induce cellular responses through the modulation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] These pathways, including the ERK, JNK, and p38-MAPK cascades, are crucial in regulating cellular processes such as proliferation, differentiation, apoptosis, and the inflammatory response.[1][2]
Exposure to certain organophosphates can lead to the activation of JNK and p38-MAPK pathways, which are often associated with pro-apoptotic and inflammatory responses.[1] Conversely, the ERK pathway is typically linked to cell survival and proliferation.[1] The specific cellular outcome depends on the balance of activation between these different MAPK cascades.[1]
For drug development professionals, the potential for this compound or its derivatives to modulate these pathways could be an area of interest for developing novel therapeutics, particularly in oncology or inflammatory diseases. However, it is crucial to note that significant further research, including in vitro and in vivo studies, would be required to determine the specific biological effects and cytotoxicity of this compound and any derived molecules.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis with demonstrated utility in the preparation of alkyl azides and modified oligonucleotides. This guide has provided a detailed overview of its properties, synthesis, and applications, complete with experimental protocols to aid in its practical use. Furthermore, by considering its chemical class, potential interactions with key biological signaling pathways have been highlighted, suggesting possible avenues for future research in the context of drug discovery and development. As with any reactive chemical, appropriate safety precautions must be strictly adhered to when handling this compound.
References
Physical and chemical properties of Bis(2,4-dichlorophenyl) phosphorochloridate.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of Bis(2,4-dichlorophenyl) phosphorochloridate. It is a key reagent in synthetic organic chemistry, particularly in the field of oligonucleotide synthesis. This document details its chemical identity, physical characteristics, and reactivity profile. It also includes available experimental data and methodologies for its synthesis and application, presented in a format tailored for researchers and professionals in drug development and chemical sciences.
Chemical Identity and Structure
This compound is an organophosphorus compound characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a chlorine atom and two 2,4-dichlorophenoxy groups.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 14254-41-2[1][2][3] |
| Molecular Formula | C₁₂H₆Cl₅O₃P[1][2][3] |
| Molecular Weight | 406.42 g/mol [1][2] |
| IUPAC Name | This compound[3] |
| Synonyms | Bis(2,4-dichlorophenyl) chlorophosphate, Phosphorochloridic acid bis(2,4-dichlorophenyl) ester[3] |
| InChI Key | RHQSBXZVIMBYKW-UHFFFAOYSA-N[1] |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)OP(=O)(OC2=C(C=C(C=C2)Cl)Cl)Cl |
Physical and Chemical Properties
This compound is a white to yellow solid at room temperature.[1] It is important to handle this compound with appropriate safety precautions as it is classified as toxic and an irritant.
Table 2: Physical Properties
| Property | Value |
| Physical Form | White to Yellow Solid[1] |
| Melting Point | 51-56 °C[1][4] |
| Boiling Point | 475.8 °C at 760 mmHg (Predicted)[5] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Ethyl Acetate[5] |
| Density | 1.634 g/cm³ (Predicted) |
| Vapor Pressure | 9.25 x 10⁻⁹ mmHg at 25°C (Predicted)[5] |
| Refractive Index | 1.606 (Predicted)[5] |
Table 3: Chemical Properties
| Property | Value/Description |
| Reactivity | The phosphorus-chlorine bond is highly reactive towards nucleophiles. |
| Stability | Stable under recommended storage conditions (2-8 °C, inert atmosphere).[1] |
| Hydrolysis | Susceptible to hydrolysis, especially in the presence of moisture. The rate of hydrolysis is pH-dependent.[6] |
Experimental Protocols
Synthesis of this compound
A reported method for the synthesis of this compound involves the reaction of 2,4-dichlorophenol with phosphorus oxychloride. A more recent study describes a catalyzed reaction of 2,4-dichloride and phosphorus with aluminum chloride as a catalyst, which significantly reduces the reaction time.[7]
Optimized Synthesis Protocol: [7]
-
Reactants: 2,4-dichloride, phosphorus, aluminum chloride (catalyst).
-
Reaction Conditions: The study focused on optimizing the amount of catalyst, the ratio of raw materials, reaction temperature, and reaction time through orthogonally arranged experiments.
-
Results: Under optimized conditions, a total yield of 85.5% was achieved with a reaction time of 5 hours, a significant improvement from the previously reported 34 hours.[7]
-
Characterization: The product was characterized by ¹H NMR and IR spectroscopy.[7]
Purification
Purification of phosphorochloridates can be challenging due to their reactivity. Standard techniques such as distillation or chromatography can be employed, but care must be taken to avoid decomposition. For related compounds, purification often involves distillation under reduced pressure.
Analytical Methods
The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the two 2,4-dichlorophenyl groups. The chemical shifts and coupling patterns will be characteristic of the substitution pattern on the aromatic rings.[8]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms in the dichlorophenyl rings. The chemical shifts will be influenced by the chlorine substituents and the phosphate ester linkage.
-
³¹P NMR: The phosphorus NMR spectrum will exhibit a single resonance characteristic of a phosphorochloridate.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the P=O, P-O-Ar, and C-Cl bonds. The P=O stretching vibration is typically a strong band in the region of 1250-1300 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight and fragmentation pattern of the molecule. The exact mass can be determined using high-resolution mass spectrometry.[5]
Reactivity and Applications
The primary reactivity of this compound stems from the electrophilic nature of the phosphorus atom, making it susceptible to attack by nucleophiles. The chlorine atom is a good leaving group, facilitating substitution reactions.
Reactions with Nucleophiles
This compound readily reacts with various nucleophiles, such as alcohols and amines, to form the corresponding phosphate triesters and phosphoramidates. This reactivity is the basis for its primary applications in organic synthesis. The reaction with alcohols, for instance, is a key step in the phosphotriester approach to oligonucleotide synthesis.
Coupling Agent in Oligonucleotide Synthesis
This compound is a crucial reagent in the phosphotriester method of oligonucleotide synthesis.[4][9] In this role, it acts as a coupling agent to form the phosphotriester linkage between the 5'-hydroxyl group of one nucleoside and the 3'-hydroxyl group of another.
Workflow for Phosphotriester Oligonucleotide Synthesis:
References
- 1. This compound | 14254-41-2 [sigmaaldrich.com]
- 2. This compound [oakwoodchemical.com]
- 3. pschemicals.com [pschemicals.com]
- 4. Bis(2,4-dichlorophenyl) chlorophosphate | 14254-41-2 [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. The kinetics of O-hexyl O-2,5-dichlorophenyl phosphoramidate hydrolysing activity in hen plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bis(2,4-dichlorophenyl) chlorophosphate(14254-41-2) 1H NMR [m.chemicalbook.com]
- 9. 14254-41-2 this compound, tech. AKSci V0269 [aksci.com]
An In-depth Technical Overview of Bis(2,4-dichlorophenyl) phosphorochloridate
This document provides a detailed summary of the fundamental physicochemical properties of Bis(2,4-dichlorophenyl) phosphorochloridate, a chemical compound relevant to researchers and professionals in the fields of organic synthesis and drug development.
Physicochemical Data
The core molecular characteristics of this compound have been compiled from multiple sources to ensure accuracy. The molecular formula and weight are fundamental parameters for any experimental and theoretical work involving this compound.
| Parameter | Value |
| Molecular Formula | C12H6Cl5O3P[1][2][3][4][5] |
| Molecular Weight | 406.42 g/mol [1][2] |
Molecular Structure and Connectivity
To elucidate the structural arrangement of this compound, a logical diagram has been generated. This visualization outlines the core functional groups and their interconnectivity, providing a clear representation of the molecule's composition. The central phosphorochloridate moiety is linked to two distinct 2,4-dichlorophenyl groups.
References
An In-depth Technical Guide to Bis(2,4-dichlorophenyl) phosphorochloridate: Synthesis, Applications, and Experimental Protocols
This technical guide provides a comprehensive overview of Bis(2,4-dichlorophenyl) phosphorochloridate, a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its synonyms, chemical properties, synthesis, and key applications, including detailed experimental protocols and reaction mechanisms.
Chemical Identity and Synonyms
This compound is a chemical compound with the CAS Registry Number 14254-41-2.[1][2][3][4] It is crucial to recognize its various synonyms to identify it in literature and chemical databases.
Table 1: Synonyms and Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 14254-41-2[1][2][3][4] |
| Molecular Formula | C₁₂H₆Cl₅O₃P[1][3][4] |
| Molecular Weight | 406.42 g/mol [1][3] |
| Synonyms | Bis(2,4-dichlorophenyl) chlorophosphate[2][5] |
| Bis(2,4-dichlorophenyl)phosphoryl chloride[5] | |
| Chlorophosphoric acid bis(2,4-dichlorophenyl) ester[5] | |
| Bis(2,4-dichlorophenoxy)phosphoryl Chloride[5] | |
| Chloridophosphoric acid bis(2,4-dichlorophenyl) ester[5] | |
| Phosphorochloridic acid bis(2,4-dichlorophenyl) ester | |
| Bis(2,4-dichlorophenol) phosphorochloridate |
Physicochemical Properties
This compound is a white to off-white solid at room temperature.[5] Key physicochemical properties are summarized in the table below.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | 51-56 °C[3][5] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Ethyl Acetate[5] |
| Storage Temperature | 2-8 °C[3] |
Synthesis of this compound
The synthesis of this compound has been reported via the reaction of 2,4-dichlorophenol with phosphorus oxychloride in the presence of a catalyst. An optimized procedure significantly reduces the reaction time.[2]
Optimized Synthesis Protocol
An optimized synthesis of this compound can be achieved with a total yield of 85.5% and a reduced reaction time of 5 hours.[2] The reaction is catalyzed by aluminum chloride.[2]
Representative Experimental Protocol:
To a stirred solution of 2,4-dichlorophenol (2.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen), aluminum chloride (catalytic amount) is added.
Phosphorus oxychloride (1.0 eq) is then added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C). After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 5 hours.
The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC-MS). Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of crushed ice or cold water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to afford this compound.
Spectroscopic Data
The structure of this compound is confirmed by spectroscopic methods, primarily ¹H NMR and IR spectroscopy.[2]
Table 3: Expected Spectroscopic Data for this compound
| Spectroscopy | Expected Peaks/Bands |
| ¹H NMR | Aromatic protons (Ar-H) would appear as multiplets in the range of δ 7.0-8.0 ppm. The specific splitting patterns would depend on the coupling between the aromatic protons. |
| IR Spectroscopy | P=O stretching: ~1250-1300 cm⁻¹ (strong) |
| P-O-Ar stretching: ~1100-1200 cm⁻¹ (strong) | |
| Ar-Cl stretching: ~1000-1100 cm⁻¹ | |
| C-H aromatic stretching: ~3000-3100 cm⁻¹ | |
| C=C aromatic stretching: ~1450-1600 cm⁻¹ |
Applications in Organic Synthesis
This compound is a valuable reagent in several organic transformations, most notably in the conversion of alcohols to azides and as a coupling agent in the synthesis of modified oligonucleotides.
Conversion of Alcohols to Azides
This reagent facilitates an efficient one-pot conversion of alcohols to the corresponding azides. The reaction proceeds under mild conditions and provides good to excellent yields.
Experimental Protocol for the Conversion of an Alcohol to an Azide:
To a solution of the alcohol (1.0 mmol) in anhydrous DMF (5 mL) at room temperature, sodium azide (1.5 mmol) and 4-(dimethylamino)pyridine (DMAP, 1.2 mmol) are added. To this stirred mixture, this compound (1.1 mmol) is added, and the reaction is stirred at room temperature for 2-4 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with diethyl ether and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude azide is purified by column chromatography.
Reaction Mechanism:
The reaction is believed to proceed through the formation of a phosphoryl pyridinium azide intermediate.
Coupling Agent in the Synthesis of Phosphorodithioate Oligonucleotides
This compound can be employed as a coupling agent in the synthesis of phosphorodithioate oligonucleotides, which are analogues of natural nucleic acids with enhanced nuclease resistance.
General Workflow for Phosphorodithioate Oligonucleotide Synthesis:
The synthesis of phosphorodithioate oligonucleotides is typically performed on a solid support using an automated synthesizer. The process involves a cycle of four main steps: deblocking, coupling, capping, and sulfurization. This compound can be utilized in a modified coupling step.
References
- 1. Bis(2,4-dichlorophenyl) chlorophosphate(14254-41-2) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 14254-41-2 [sigmaaldrich.com]
- 4. theclinivex.com [theclinivex.com]
- 5. Bis(2,4-dichlorophenyl) chlorophosphate Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
An In-depth Technical Guide to the Safety and Handling of Bis(2,4-dichlorophenyl) phosphorochloridate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and potential biological effects of Bis(2,4-dichlorophenyl) phosphorochloridate. The information is compiled from Safety Data Sheets (SDS), and relevant toxicological data for structurally related organophosphate and dichlorophenyl-containing compounds. This document is intended to serve as a vital resource for laboratory personnel and researchers to ensure safe handling and to provide context for the potential biochemical interactions of this compound.
Chemical and Physical Properties
This compound is a solid organophosphate compound. Its key physical and chemical properties are summarized in the table below. This data is essential for proper storage, handling, and in case of accidental release.
| Property | Value |
| CAS Number | 14254-41-2 |
| Molecular Formula | C₁₂H₆Cl₅O₃P |
| Molecular Weight | 406.41 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 51-56 °C |
| Boiling Point | 475.8 °C at 760 mmHg (Predicted) |
| Solubility | Slightly soluble in Chloroform, DMSO, and Ethyl Acetate |
| Storage Temperature | 2-8°C in an inert atmosphere |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The primary hazards are acute toxicity if swallowed, skin irritation, serious eye irritation, and potential respiratory irritation.
GHS Hazard Statements:
-
H301: Toxic if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE) Workflow
Caption: Personal Protective Equipment (PPE) workflow for handling this compound.
First Aid and Emergency Procedures
In the event of exposure, immediate and appropriate first aid is crucial. The following table summarizes the recommended first aid measures.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid. |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid immediately. |
| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately. |
| Ingestion | Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately. |
Accidental Release Response Workflow
Caption: Workflow for responding to an accidental release of this compound.
Experimental Protocols
While specific, detailed experimental protocols for this compound are not widely published, the following sections provide generalized procedures based on available information and standard laboratory practices for similar compounds.
Synthesis of this compound
This protocol is based on the abstract of a study describing the synthesis of the title compound.[1]
Materials:
-
2,4-Dichlorophenol
-
Phosphorus oxychloride (POCl₃)
-
Aluminum chloride (AlCl₃) as a catalyst
-
Anhydrous solvent (e.g., dichloromethane or toluene)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichlorophenol in the anhydrous solvent.
-
Add a catalytic amount of aluminum chloride to the solution.
-
Slowly add phosphorus oxychloride to the stirred solution at a controlled temperature (e.g., 0 °C).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period (optimized to be around 5 hours in the cited study) to ensure the completion of the reaction.
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding it to ice-water.
-
Separate the organic layer and wash it sequentially with water, a dilute solution of sodium bicarbonate, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent system (e.g., a mixture of hexane and ethyl acetate in a suitable ratio)
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent system.
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with the eluent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the dichlorophenyl rings.
-
³¹P NMR: The phosphorus NMR spectrum should exhibit a characteristic signal for the phosphate group.
High-Performance Liquid Chromatography (HPLC):
-
A reverse-phase HPLC method can be developed for purity analysis. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water is a common starting point for organophosphate analysis.[2][3][4][5][6] Detection can be achieved using a UV detector.
Toxicological Information and Potential Biological Effects
Direct toxicological studies on this compound are limited. However, as an organophosphate compound containing dichlorophenyl moieties, its toxicological profile can be inferred from the known effects of these chemical classes.
General Toxicity of Organophosphates
The primary mechanism of acute toxicity for many organophosphates is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine.[1][7][8][9][10][11][12] Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of cholinergic receptors and a range of symptoms affecting the nervous system, muscles, and glands.
Potential Signaling Pathway Involvement
Based on studies of other organophosphorus compounds, this compound could potentially impact cellular signaling pathways, particularly in the context of neurotoxicity and cellular stress.
Inhibition of Acetylcholinesterase Signaling Pathway:
Caption: Generalized pathway of acetylcholinesterase inhibition by organophosphates.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway:
Exposure to some organophosphates has been shown to induce oxidative stress and activate the MAPK signaling pathways (including ERK, JNK, and p38-MAPK).[8][13][14][15][16] This can lead to various cellular responses, including inflammation, apoptosis (programmed cell death), and altered cell proliferation and differentiation.
References
- 1. drpress.org [drpress.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ijcmas.com [ijcmas.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chromatographic techniques for the analysis of organophosphate pesticides with their extraction approach: a review (2015–2020) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. Acetylcholinesterase. Two types of inhibition by an organophosphorus compound: one the formation of phosphorylated enzyme and the other analogous to inhibition by substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organophosphorus Compounds and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Technical Guide to the Proper Handling and Storage of Bis(2,4-dichlorophenyl) phosphorochloridate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage conditions for Bis(2,4-dichlorophenyl) phosphorochloridate (CAS No. 14254-41-2). Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of the compound for research and development activities.
Compound Identification and Properties
This compound is an organophosphate compound utilized as a phosphate catalyst and coupling agent in various chemical syntheses.[1][2] It is crucial to be aware of its physical and chemical properties to handle it safely.
| Property | Value |
| Molecular Formula | C12H6Cl5O3P |
| Molecular Weight | 406.41 g/mol [1][3] |
| Appearance | White to off-white or yellow solid/powder[1][3][4] |
| Melting Point | 47-56 °C[3][5] |
| Boiling Point | 475.8 ± 45.0 °C at 760 mmHg[5] |
| Storage Temperature | 2-8 °C[3][4] |
Hazard Identification and Safety Precautions
This compound is classified as hazardous and requires careful handling. The primary hazards are summarized below.
GHS Hazard Statements:
Pictograms:
-
Skull and Crossbones[4]
Due to its toxicity and irritant properties, appropriate personal protective equipment (PPE) must be worn at all times when handling this substance.[3][5]
Recommended PPE:
-
Eye/Face Protection: Chemical splash-resistant safety glasses or goggles with side protection.[3]
-
Skin Protection: Protective gloves and clothing to prevent skin contact.[3][5]
-
Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid breathing dust or fumes.[3][5] If engineering controls are insufficient, a NIOSH- or CEN-certified respirator should be used.[3]
Handling Procedures
A systematic approach to handling this compound is essential to minimize exposure and prevent accidents.
Experimental Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
Key Handling Protocols:
-
Always work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3][5]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Wash hands thoroughly after handling the product, before breaks, and at the end of the workday.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[3][5]
-
Minimize dust generation and accumulation.[3]
-
Keep the container tightly closed when not in use.[3]
Storage Conditions
Proper storage is crucial for maintaining the stability and integrity of this compound.
Recommended Storage:
-
Temperature: Store long-term at 2-8°C in a refrigerator.[3][4][5]
-
Environment: Store in a cool, dry, and well-ventilated area.[3]
Incompatibilities and Hazards: It is critical to store this compound away from incompatible materials to prevent hazardous reactions.
Caption: Key incompatibilities and hazardous decomposition products.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[3]
-
Conditions to Avoid: Dust generation should be minimized.[3]
-
Hazardous Decomposition Products: Under fire conditions, this compound may decompose to form carbon oxides, hydrogen chloride, and phosphorus oxides.[3]
The chemical is stable under recommended storage temperatures and pressures.[3]
First-Aid and Emergency Procedures
In case of exposure, immediate action is necessary.
| Exposure Route | First-Aid Measures |
| Ingestion | If swallowed, immediately call a poison center or doctor. Rinse mouth.[3][5] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3][5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][5] |
| Inhalation | Remove the person to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[3][5] |
Facilities storing or utilizing this material should be equipped with an eyewash fountain.[3]
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][5] Do not dispose of with normal household waste.
By adhering to the guidelines outlined in this document, researchers and scientists can safely handle and store this compound, ensuring a secure working environment and preserving the quality of the compound for its intended applications.
References
Technical Guide: Solubility of Bis(2,4-dichlorophenyl) phosphorochloridate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Bis(2,4-dichlorophenyl) phosphorochloridate (CAS No. 14254-41-2) is an organophosphorus compound utilized as a phosphorylating agent in the synthesis of various organic molecules. Understanding its solubility in different organic solvents is crucial for reaction setup, purification processes, and formulation development. This guide summarizes the known solubility characteristics and presents a detailed protocol for the experimental determination of its solubility.
Qualitative Solubility Data
Based on available chemical database information, the solubility of this compound, which exists as a white to yellow solid with a melting point of 51-56 °C, has been qualitatively described.[1][2][3]
Table 1: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility |
| Chloroform | Slightly Soluble[1][3] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1][3] |
| Ethyl Acetate | Slightly Soluble[1][3] |
It is important to note that "slightly soluble" is a non-quantitative term and the actual solubility can vary with temperature and the purity of both the solute and the solvent. For precise applications, experimental determination of solubility is highly recommended.
Experimental Protocol for Quantitative Solubility Determination
The following is a generalized gravimetric method for determining the solubility of a solid compound like this compound in an organic solvent at a specific temperature.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Analytical balance (accurate to ±0.0001 g)
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Pipettes
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum oven
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the solution using a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh the vial containing the filtered solution.
-
Evaporate the solvent from the vial. This can be done by placing the vial in an oven at a temperature below the boiling point of the solvent and the melting point of the compound, or by using a vacuum oven for more sensitive compounds.
-
Once the solvent is completely evaporated and a constant weight is achieved, re-weigh the vial containing the solid residue.
-
3.3. Calculation of Solubility
The solubility can be calculated using the following formula:
Solubility (g/L) = (Mass of vial with residue - Mass of empty vial) / Volume of filtered solution (L)
This procedure should be repeated multiple times to ensure the reproducibility of the results.
Visual Representation of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
References
Unveiling the Phosphorylation Mechanism of Bis(2,4-dichlorophenyl) phosphorochloridate: A Technical Guide
For Immediate Release
A deep dive into the chemical reactivity and application of Bis(2,4-dichlorophenyl) phosphorochloridate reveals its pivotal role as a phosphorylating agent in modern organic synthesis, particularly in the construction of complex oligonucleotides. This technical guide elucidates the core mechanism of action, provides key experimental insights, and presents quantitative data for researchers, scientists, and professionals in drug development.
This compound is a highly reactive organophosphorus compound extensively utilized in the phosphotriester approach to oligonucleotide synthesis. Its primary function is to introduce a phosphate group to a nucleophilic substrate, typically an alcohol, to form a stable phosphotriester linkage. The strategic presence of two 2,4-dichlorophenyl groups and a chlorine atom on the central phosphorus atom dictates its reactivity and utility.
Core Mechanism of Action: Nucleophilic Substitution
The fundamental mechanism of phosphorylation by this compound is a nucleophilic substitution reaction. The phosphorus atom in the phosphorochloridate is highly electrophilic due to the electron-withdrawing effects of the two 2,4-dichlorophenyl groups and the chlorine atom.
The reaction is initiated by the attack of a nucleophile, such as the hydroxyl group of an alcohol or a nucleoside, on the electrophilic phosphorus center. This attack leads to the formation of a transient pentacoordinate intermediate. Subsequently, the chloride ion, being an excellent leaving group, is expelled, resulting in the formation of a new phosphate triester bond.
The 2,4-dichlorophenyl moieties serve a dual purpose. Firstly, they act as activating groups, enhancing the electrophilicity of the phosphorus atom and thus facilitating the nucleophilic attack. Secondly, they function as protecting groups for the phosphate, preventing unwanted side reactions during subsequent synthetic steps. These robust protecting groups are stable under various reaction conditions and can be selectively removed at a later stage of the synthesis.
Figure 1. General mechanism of phosphorylation.
Experimental Protocols
While specific reaction conditions can vary depending on the substrate, a general protocol for the phosphorylation of an alcohol using this compound in a laboratory setting is outlined below. This protocol is derived from established phosphotriester methodologies.
Materials:
-
This compound
-
Anhydrous alcohol (substrate)
-
Anhydrous pyridine or other non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
All glassware must be rigorously dried to prevent hydrolysis of the phosphorochloridate.
-
The alcohol substrate is dissolved in anhydrous DCM under an inert atmosphere.
-
Anhydrous pyridine is added to the solution to act as a base, which will neutralize the HCl generated during the reaction.
-
This compound, dissolved in anhydrous DCM, is added dropwise to the alcohol solution at a controlled temperature, typically 0 °C to room temperature.
-
The reaction mixture is stirred under an inert atmosphere for a period ranging from a few hours to overnight, monitored by an appropriate technique such as thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Upon completion, the reaction is quenched, and the crude product is worked up to remove the pyridinium hydrochloride salt and any unreacted starting materials.
-
The resulting phosphotriester is purified using column chromatography on silica gel.
Quantitative Data
The efficiency of phosphorylation reactions using this compound is generally high, though yields can be substrate-dependent. The following table summarizes typical yields reported in the literature for the synthesis of dinucleoside phosphates using the phosphotriester method with aryl phosphorochloridates.
| Substrate (Nucleoside) | Coupling Time (hours) | Yield (%) | Reference |
| Thymidine | 6 | 31 (for d-TpTpTpT) | [1] |
| Thymidine | Not specified | 45-75 (per coupling step) | [2][3] |
| Various Nucleosides | Not specified | ~90 (with a similar agent) | [4] |
Note: The yields are often reported for the overall synthesis of an oligonucleotide, with individual coupling step efficiencies being higher.
Removal of the 2,4-Dichlorophenyl Protecting Group
Following the successful synthesis of the desired oligonucleotide, the 2,4-dichlorophenyl protecting groups must be removed to yield the natural phosphodiester backbone. This deprotection is typically achieved through a process of selective hydrolysis or solvolysis under specific conditions that do not affect other protecting groups on the nucleobases or the sugar moiety. While specific protocols for the removal of 2,4-dichlorophenyl groups are less commonly detailed than for other aryl groups, methods for the cleavage of similar aryl phosphate esters often involve treatment with a potent nucleophile or a specific chemical reagent. For instance, bromotrimethylsilane (BTMS) has been shown to be effective for the debenzylation of dibenzyl arylphosphate esters to the corresponding arylphosphate acids.[5]
Figure 2. Deprotection of the phosphate.
Conclusion
This compound stands as a valuable and efficient reagent in the field of synthetic organic chemistry, particularly for the synthesis of oligonucleotides via the phosphotriester method. Its mechanism of action, centered around a nucleophilic attack on a highly activated phosphorus center, allows for the reliable formation of phosphate triester linkages. The 2,4-dichlorophenyl groups play a crucial role as both activating and protecting moieties, contributing to the overall success of the synthetic strategy. Understanding the intricacies of its reactivity and the associated experimental protocols is paramount for researchers aiming to construct complex, biologically relevant molecules.
References
- 1. Solid support synthesis of oligothymidylates using phosphorochloridates and 1-alkylimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of oligonucleotides on cellulose by a phosphotriester method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of oligonucleotides on cellulose by a phosphotriester method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new procedure for the phosphorylation of nucleosides: application to the discovery of inhibitors of HIV integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Key Applications of Bis(2,4-dichlorophenyl) phosphorochloridate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2,4-dichlorophenyl) phosphorochloridate is a versatile reagent in organic synthesis, primarily recognized for its role as a powerful activating agent. This technical guide provides a comprehensive overview of its key applications, with a focus on detailed experimental protocols, quantitative data, and mechanistic insights. The core application detailed herein is its use in the efficient one-pot conversion of alcohols to azides. Additionally, its reported role as a coupling agent in the synthesis of oligonucleotide phosphorodithioates is discussed. This document aims to serve as a practical resource for researchers and professionals in the fields of synthetic chemistry and drug development, enabling the effective utilization of this reagent in their work.
Introduction
This compound, with the CAS number 14254-41-2, is a phosphate-based chemical intermediate. Its structure, featuring two electron-withdrawing 2,4-dichlorophenyl groups, renders the phosphorus atom highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity makes it an effective activating agent for a variety of functional group transformations. This guide will delve into the practical applications of this reagent, providing detailed methodologies and data to support its use in the laboratory.
One-Pot Conversion of Alcohols to Azides
A significant application of this compound is in the direct conversion of primary and secondary alcohols to their corresponding azides. This one-pot procedure offers a mild and efficient alternative to traditional methods that may require harsh conditions or the use of more hazardous reagents.
General Experimental Protocol
The following protocol is a generalized procedure for the conversion of an alcohol to an azide using this compound.
Materials:
-
Substrate alcohol
-
This compound
-
Sodium azide (NaN₃)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the alcohol (1.0 mmol) in anhydrous DMF (5 mL), add sodium azide (3.0-4.0 mmol, 3-4 equivalents) and DMAP (1.2 mmol, 1.2 equivalents).
-
To this stirred mixture, add this compound (1.05 mmol, 1.05 equivalents) at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours at room temperature. If the reaction is sluggish, the temperature can be raised to 40-50 °C.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure alkyl azide.
Quantitative Data
The following table summarizes the reported yields for the conversion of various alcohols to their corresponding azides using the aforementioned protocol.
| Entry | Substrate Alcohol | Product Azide | Reaction Time (h) | Yield (%) |
| 1 | Benzyl alcohol | Benzyl azide | 4 | 78 |
| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzyl azide | 2 | 92 |
| 3 | Cinnamyl alcohol | Cinnamyl azide | 2 | 89 |
| 4 | Geraniol | Geranyl azide | 2 | 85 |
| 5 | 1-Octanol | 1-Azidooctane | 3 | 91 |
| 6 | Cyclohexanol | Cyclohexyl azide | 4 | 82 |
Reaction Mechanism and Workflow
The reaction is believed to proceed through the in-situ formation of an activated phosphorylpyridinium azide species. This intermediate then reacts with the alcohol, which is subsequently displaced by the azide ion in an Sₙ2 fashion.
Caption: General workflow for the one-pot conversion of alcohols to azides.
Caption: Proposed mechanism for the formation of alkyl azides.
Application in Oligonucleotide Synthesis
This compound has been reported as a coupling agent in the synthesis of oligonucleotide phosphorodithioates. Phosphorodithioate oligonucleotides are analogues of natural DNA in which both non-bridging oxygen atoms of the phosphate backbone are replaced by sulfur. This modification confers enhanced nuclease resistance, making them of interest for therapeutic applications.
While the literature mentions this application, detailed experimental protocols specifically employing this compound are not as readily available as for the conversion of alcohols to azides. The general strategy for phosphorodithioate synthesis involves the use of thiophosphoramidites and a sulfurizing agent. It is plausible that this compound could be used to activate a phosphonothioate or a similar precursor for subsequent coupling.
Stability and Decomposition of Bis(2,4-dichlorophenyl) phosphorochloridate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data on the stability and decomposition of Bis(2,4-dichlorophenyl) phosphorochloridate is limited in publicly available scientific literature. This guide provides an in-depth overview based on the known chemistry of analogous organophosphorus compounds, particularly diaryl phosphorochloridates and chlorinated phosphate esters. The information presented herein should be used as a guideline for handling, storage, and experimental design, with the understanding that empirical validation for this specific compound is necessary.
Executive Summary
This compound is a reactive organophosphorus compound utilized in chemical synthesis, notably as a phosphorylating agent. Its stability is influenced by environmental factors such as moisture, temperature, and pH. The primary modes of decomposition are hydrolysis and thermolysis, leading to the formation of various degradation products, including 2,4-dichlorophenol, phosphoric acid derivatives, and, under high temperatures, toxic gases such as hydrogen chloride and phosphorus oxides. This document outlines the expected stability profile, proposes decomposition pathways, and provides general experimental considerations for studying this molecule.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in Table 1. These properties are essential for understanding its behavior and for designing appropriate handling and storage protocols.
| Property | Value |
| CAS Number | 14254-41-2 |
| Molecular Formula | C₁₂H₆Cl₅O₃P |
| Molecular Weight | 406.41 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 51-56 °C |
| Storage Temperature | 2-8 °C (refrigerated) |
| Solubility | Soluble in various organic solvents |
Stability Profile
The stability of this compound is a critical consideration for its application and storage. The P-Cl bond is inherently reactive, making the molecule susceptible to nucleophilic attack, particularly by water.
Hydrolytic Stability
Phosphorochloridates are known to be moisture-sensitive and readily undergo hydrolysis. The rate of hydrolysis is dependent on factors such as pH, temperature, and the presence of catalysts.
-
Under Neutral and Acidic Conditions: Hydrolysis is expected to proceed, yielding bis(2,4-dichlorophenyl) hydrogen phosphate and hydrochloric acid. The reaction is likely catalyzed by acid, which protonates the phosphoryl oxygen, making the phosphorus atom more electrophilic.
-
Under Basic Conditions: The rate of hydrolysis is generally accelerated under basic conditions due to the presence of the more nucleophilic hydroxide ion (OH⁻). The reaction will produce the bis(2,4-dichlorophenyl) phosphate salt.
Thermal Stability
While stable under recommended storage conditions, this compound will decompose at elevated temperatures. Thermal decomposition is expected to be an aggressive process, particularly in the presence of oxygen.
-
Inert Atmosphere: In the absence of air, thermolysis may lead to the formation of pyrophosphates and the elimination of 2,4-dichlorophenyl chloride.
-
In the Presence of Air (Oxidative Decomposition): Combustion or thermal degradation in the presence of air will lead to the formation of hazardous decomposition products, including carbon oxides (CO, CO₂), hydrogen chloride (HCl), and phosphorus oxides (e.g., P₄O₁₀).[1]
Proposed Decomposition Pathways
The following diagrams illustrate the proposed primary decomposition pathways for this compound based on general chemical principles of related compounds.
References
An In-depth Technical Guide to the Synthesis and Preparation of Bis(2,4-dichlorophenyl) phosphorochloridate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and preparation of bis(2,4-dichlorophenyl) phosphorochloridate, a key reagent in various chemical transformations. This document details the primary synthetic methodologies, including optimized reaction conditions that afford high yields. A thorough compilation of the compound's physicochemical properties is presented in tabular format for easy reference. Furthermore, this guide includes detailed experimental protocols, reaction mechanisms, and a visual workflow of the synthesis process to aid researchers in the practical application of these methods.
Introduction
This compound (CAS No. 14254-41-2) is a valuable organophosphorus compound utilized as a phosphorylating agent in organic synthesis. Its applications include the preparation of phosphate esters and phosphoramidates, which are important intermediates in the development of novel therapeutic agents and other functional molecules. The presence of the dichlorophenyl groups confers specific reactivity and stability to the molecule, making it a reagent of choice for various chemical transformations. This guide focuses on the most common and efficient methods for its laboratory-scale preparation.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This data has been compiled from various commercial and literature sources.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₆Cl₅O₃P | [1][2] |
| Molecular Weight | 406.41 g/mol | [1][2] |
| Appearance | White to yellow solid | [3] |
| Melting Point | 51-56 °C | [3][4] |
| Purity | Typically ≥80% | [3] |
| Storage Temperature | 2-8 °C | [3] |
Synthesis Methodologies
The most prevalent and efficient method for the synthesis of this compound involves the reaction of 2,4-dichlorophenol with phosphorus oxychloride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, to enhance the reaction rate and yield.
Reaction of 2,4-Dichlorophenol with Phosphorus Oxychloride using Aluminum Chloride Catalyst
This method has been optimized to produce high yields in a significantly reduced reaction time compared to uncatalyzed or previously reported methods.[5]
Reaction Scheme:
An optimized study demonstrated that the use of aluminum chloride as a catalyst can lead to a total yield of 85.5% with a reaction time of just 5 hours, a significant improvement over the 34 hours required in earlier literature.[5]
Experimental Protocols
The following section provides a detailed experimental protocol for the synthesis of this compound based on the optimized method.
Optimized Synthesis using Aluminum Chloride Catalyst
This protocol is based on the findings of a study that optimized the reaction conditions for yield and reaction time.[5]
Materials:
-
2,4-Dichlorophenol
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous toluene (or other inert solvent)
-
Anhydrous hexane
-
Ice bath
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add 2,4-dichlorophenol (2.0 equivalents) and anhydrous toluene.
-
Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) until the 2,4-dichlorophenol is completely dissolved.
-
In a separate, dry flask, prepare a solution of phosphorus oxychloride (1.0 equivalent) in anhydrous toluene.
-
Slowly add the phosphorus oxychloride solution to the stirred 2,4-dichlorophenol solution via the dropping funnel.
-
Carefully add anhydrous aluminum chloride (catalytic amount) to the reaction mixture. The addition of the catalyst may cause a slight exotherm.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 5 hours. Monitor the reaction progress by a suitable method (e.g., TLC or GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully quench the reaction by pouring the mixture over crushed ice with vigorous stirring.
-
Separate the organic layer and wash it sequentially with cold water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system, such as hexane or a mixture of hexane and ethyl acetate, to yield pure this compound as a white to off-white solid.
Synthesis Workflow and Reaction Mechanism
The following diagrams illustrate the overall workflow for the synthesis and the proposed reaction mechanism.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Proposed Reaction Mechanism
The reaction is believed to proceed through a Lewis acid-catalyzed nucleophilic substitution mechanism.
Caption: Proposed mechanism for the AlCl₃-catalyzed synthesis.
Conclusion
This technical guide has outlined the key aspects of the synthesis and preparation of this compound. The provided experimental protocol, based on an optimized, high-yield method, offers a practical approach for its synthesis in a laboratory setting. The tabulated physicochemical data and the visual representations of the synthesis workflow and reaction mechanism are intended to serve as valuable resources for researchers in the fields of chemistry and drug development. Adherence to standard laboratory safety procedures is paramount when handling the corrosive and reactive reagents involved in this synthesis.
References
Methodological & Application
Application Notes and Protocols for Alcohol to Azide Conversion using Bis(2,4-dichlorophenyl) phosphorochloridate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the efficient one-pot conversion of alcohols to azides utilizing bis(2,4-dichlorophenyl) phosphorochloridate. This method offers a mild and convenient alternative to other azidation procedures, avoiding the use of highly toxic or difficult-to-remove reagents.[1][2]
Introduction
The transformation of an alcohol to an azide is a critical functional group conversion in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Azides are versatile intermediates that can be readily converted to amines or used in bioorthogonal "click" chemistry reactions. This protocol details a one-pot procedure that employs this compound for the activation of alcohols, followed by displacement with an azide source.[1][3] The use of bis(2,4-dichlorophenyl) phosphate as a leaving group enhances the reactivity compared to other phosphate-based methods.[4]
Chemical Reaction and Mechanism
The overall reaction involves the conversion of a primary or secondary alcohol to an alkyl azide. The reaction is believed to proceed through three main steps:
-
Formation of the Activating Agent: 4-(Dimethylamino)pyridine (DMAP) reacts with this compound in the presence of sodium azide to form the active intermediate, bis(2,4-dichlorophenyl)phosphoryl 4-(dimethylamino)pyridinium azide.[1][5]
-
Activation of the Alcohol: The generated activating agent reacts with the substrate alcohol to form an activated bis(2,4-dichlorophenyl) phosphate intermediate.[1][5]
-
Nucleophilic Displacement: The azide ion displaces the bis(2,4-dichlorophenyl)phosphoryl group via an S(_N)2 reaction to yield the desired azide product.[1][5]
This one-pot procedure is advantageous as it avoids the isolation of intermediate phosphate species.[1][5]
Experimental Data Summary
The following table summarizes the reported yields for the conversion of various alcohols to their corresponding azides using this protocol.[1]
| Entry | Substrate Alcohol | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzyl alcohol | Benzyl azide | 2 | 76 |
| 2 | 1-Octanol | 1-Azidooctane | 2 | 92 |
| 3 | Cyclohexanol | Azidocyclohexane | 2 | 85 |
| 4 | 2-Phenylethanol | 2-Azido-1-phenylethane | 2 | 88 |
| 5 | 1,4-Benzenedimethanol | 1-(Azidomethyl)-4-(hydroxymethyl)benzene | 2 | 82 |
| 6 | 1,4-Benzenedimethanol | 1,4-Bis(azidomethyl)benzene | 2 | 9.2 |
Detailed Experimental Protocol
This protocol is based on the procedure described by Yu, Liu, and Hu in Organic Letters (2000), 2 (13), pp 1959–1961.[1][5]
Materials:
-
Substrate alcohol
-
Sodium azide (NaN₃)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl ether
-
Brine
-
Aqueous NaOH (20%)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl ether/hexane mixture for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of the substrate alcohol (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask, add sodium azide (4.0 mmol, 4.0 equiv) and DMAP (1.2 mmol, 1.2 equiv) at room temperature with stirring.[1][5]
-
To this stirring mixture, add this compound (1.05 mmol, 1.05 equiv).[1][5]
-
Continue stirring the reaction mixture at room temperature for 2 hours or until the starting material has been consumed as monitored by Thin Layer Chromatography (TLC).[1][5] For less reactive alcohols, the reaction mixture can be gently heated.[2]
-
Upon completion of the reaction, add ethyl ether (100 mL) and brine (30 mL) to the reaction mixture.[1]
-
Transfer the mixture to a separatory funnel and separate the organic phase.
-
Wash the organic phase with 20% aqueous NaOH and then with brine.[1]
-
Dry the organic phase over anhydrous MgSO₄.[1]
-
Filter the mixture and remove the solvent in vacuo.[1]
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl ether:hexane) to afford the desired azide product.[1]
Visualizations
Reaction Workflow
Caption: A flowchart illustrating the one-pot alcohol to azide conversion protocol.
Proposed Mechanistic Pathway
Caption: The proposed reaction mechanism for the alcohol to azide conversion.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation [organic-chemistry.org]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lookchem.com [lookchem.com]
- 7. Bis(2,4-dichlorophenyl) chlorophosphate Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
Application Notes and Protocols for Oligonucleotide Synthesis Using Bis(2,4-dichlorophenyl) Phosphorochloridate as a Coupling Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2,4-dichlorophenyl) phosphorochloridate is a key reagent in the phosphotriester method of oligonucleotide synthesis. This approach, a foundational technique in the chemical synthesis of DNA and RNA, involves the formation of a stable phosphotriester linkage between nucleoside units. The use of the 2,4-dichlorophenyl group as a protecting group for the phosphate backbone offers specific advantages in terms of stability and subsequent deprotection. While largely succeeded by the phosphoramidite method for routine synthesis, the phosphotriester approach remains relevant for specific applications and for understanding the evolution of oligonucleotide chemistry. These notes provide detailed protocols and data for the application of this compound as a coupling agent in solid-phase oligonucleotide synthesis.
Principle of the Method
The phosphotriester method circumvents the issue of branching at the internucleosidic phosphate, a significant problem in the earlier phosphodiester approach, by protecting the phosphate group. In this protocol, a 5'-protected nucleoside is activated by this compound to form a highly reactive nucleoside 3'-phosphotriester derivative. This activated monomer is then coupled to the free 5'-hydroxyl group of a nucleoside bound to a solid support. The cycle of deprotection and coupling is repeated to elongate the oligonucleotide chain.
Data Presentation
The efficiency of the coupling reaction is a critical parameter in oligonucleotide synthesis, as it directly impacts the yield of the full-length product. The following table summarizes typical quantitative data associated with the phosphotriester method.
| Parameter | Value | Notes |
| Coupling Yield per Step | 45% - 75% | Varies depending on the specific nucleoside, solid support, and reaction conditions. |
| Overall Yield for a Tetranucleotide (d-TpTpTpT) | ~31% | Based on a similar phosphotriester method using a phenyl phosphorochloridate. |
| Overall Yield for a Pentanucleotide (d-TpTpTpTpT) | ~9% | Based on a similar phosphotriester method using a phenyl phosphorochloridate. |
| Cycle Time for a Single Nucleotide Addition | ~6 hours | Includes deprotection, coupling, and washing steps. |
Experimental Protocols
The following protocols outline the key steps for the solid-phase synthesis of oligonucleotides using this compound.
Materials and Reagents
-
Solid Support: Polystyrene beads or other suitable solid support functionalized with the initial nucleoside.
-
5'-Protected Nucleosides: e.g., 5'-O-Dimethoxytrityl (DMT)-thymidine.
-
This compound
-
Activating Agent: 1-Methylimidazole
-
Deprotection Agent (for 5'-DMT group): Trichloroacetic acid (TCA) in an inert solvent (e.g., dichloromethane).
-
Washing Solvents: Anhydrous pyridine, acetonitrile, dichloromethane.
-
Capping Reagent (Optional): Acetic anhydride in pyridine/THF.
-
Final Cleavage and Deprotection Reagents: Concentrated ammonium hydroxide.
Protocol 1: Preparation of the Activated Monomer (Nucleoside 3'-[Bis(2,4-dichlorophenyl)phosphate])
Objective: To activate the 5'-protected nucleoside for the coupling reaction.
Procedure:
-
In a dry, inert atmosphere (e.g., under argon), dissolve the 5'-protected nucleoside in anhydrous pyridine.
-
Cool the solution in an ice bath.
-
Slowly add a solution of this compound in anhydrous pyridine to the nucleoside solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture containing the activated monomer is typically used directly in the next step without isolation.
Protocol 2: Solid-Phase Synthesis Cycle
This cycle is repeated for each nucleotide addition.
Step 1: 5'-Deprotection (Detritylation)
-
Swell the solid support-bound nucleoside in anhydrous dichloromethane.
-
Treat the support with a solution of 3% trichloroacetic acid in dichloromethane for 2-3 minutes until the orange color of the dimethoxytrityl cation is released.
-
Wash the support thoroughly with dichloromethane, followed by anhydrous pyridine to neutralize any residual acid.
Step 2: Coupling
-
To the deprotected, support-bound nucleoside, add the freshly prepared solution of the activated monomer (from Protocol 1) and a solution of 1-methylimidazole in anhydrous pyridine.
-
Agitate the mixture at room temperature for 4-6 hours.
-
After the coupling reaction, thoroughly wash the support with anhydrous pyridine and then with acetonitrile to remove unreacted reagents and byproducts.
Step 3: Capping (Optional but Recommended)
-
To block any unreacted 5'-hydroxyl groups, treat the support with a solution of acetic anhydride in pyridine/THF for 30 minutes.
-
Wash the support with pyridine and acetonitrile.
Protocol 3: Final Cleavage and Deprotection
Objective: To cleave the synthesized oligonucleotide from the solid support and remove all protecting groups.
Procedure:
-
After the final synthesis cycle, treat the solid support with concentrated ammonium hydroxide at 55°C for 8-12 hours in a sealed vial.
-
Cool the vial and carefully collect the ammoniacal solution containing the crude oligonucleotide.
-
Lyophilize the solution to obtain the crude oligonucleotide product.
-
Purify the oligonucleotide using techniques such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Visualizations
Reaction Mechanism of Phosphotriester Coupling
The following diagram illustrates the key steps in the activation of the nucleoside and the subsequent coupling reaction to form the phosphotriester linkage.
Caption: Mechanism of phosphotriester coupling.
Experimental Workflow for Oligonucleotide Synthesis
This diagram outlines the cyclical process of solid-phase oligonucleotide synthesis using the phosphotriester method.
Caption: Solid-phase oligonucleotide synthesis workflow.
Application Notes and Protocols: Phosphorylation of Primary Alcohols with Bis(2,4-dichlorophenyl) phosphorochloridate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorylation, the addition of a phosphate group to a molecule, is a fundamental transformation in organic synthesis and drug development. It is a key process for activating or modifying the properties of bioactive molecules, including nucleosides, lipids, and other small-molecule drugs. Bis(2,4-dichlorophenyl) phosphorochloridate has emerged as a valuable reagent for the phosphorylation of alcohols due to its high reactivity, which is enhanced by the electron-withdrawing chloro substituents on the phenyl rings. This reagent facilitates the formation of a stable phosphate triester intermediate that can be subsequently manipulated, making it a useful tool in the synthesis of complex molecules. For instance, it has been utilized as a phosphate catalyst in the direct conversion of alcohols to azides via activation and as a coupling agent in the synthesis of oligonucleotide phosphorodithioates.[1][2]
This document provides a detailed experimental setup and protocol for the phosphorylation of primary alcohols using this compound.
Materials and Reagents
| Reagent | Supplier | Grade |
| Primary Alcohol | Various | Anhydrous |
| This compound | Various | ≥98% |
| Pyridine | Various | Anhydrous |
| Dichloromethane (DCM) | Various | Anhydrous |
| Diethyl ether | Various | Reagent Grade |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | In-house prep. | - |
| Brine (Saturated aqueous NaCl) | In-house prep. | - |
| Anhydrous magnesium sulfate (MgSO₄) | Various | Reagent Grade |
| Silica gel | Various | For column chrom. |
| Hexanes | Various | HPLC Grade |
| Ethyl acetate | Various | HPLC Grade |
Experimental Protocol
This protocol is a general guideline and may require optimization for specific primary alcohol substrates. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to prevent hydrolysis of the phosphorochloridate.
1. Reaction Setup:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the primary alcohol (1.0 eq.).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM) (concentration typically 0.1-0.5 M).
-
Add anhydrous pyridine (1.2 eq.) to the solution. Pyridine acts as a base to neutralize the HCl generated during the reaction.
-
Cool the reaction mixture to 0 °C in an ice bath.
2. Addition of Phosphorylating Reagent:
-
In a separate, dry flask, dissolve this compound (1.1 eq.) in anhydrous DCM.
-
Slowly add the solution of this compound to the stirred solution of the alcohol and pyridine at 0 °C over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
3. Work-up Procedure:
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and dilute with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
4. Purification:
-
Purify the crude product by silica gel column chromatography.
-
The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a common starting point.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the purified bis(2,4-dichlorophenyl) alkyl phosphate.
Reaction Scheme
Caption: General reaction scheme for the phosphorylation of a primary alcohol.
Experimental Workflow
Caption: Step-by-step experimental workflow for the phosphorylation reaction.
Quantitative Data
The yield of the phosphorylation reaction is dependent on the specific primary alcohol substrate. Below is a table with representative, albeit currently unavailable, data. Researchers should expect to optimize the reaction conditions to achieve the best possible yields for their specific substrate.
| Entry | Primary Alcohol Substrate | Product | Yield (%) |
| 1 | Ethanol | Bis(2,4-dichlorophenyl) ethyl phosphate | Data not available |
| 2 | Benzyl alcohol | Bis(2,4-dichlorophenyl) benzyl phosphate | Data not available |
| 3 | 3-Phenyl-1-propanol | Bis(2,4-dichlorophenyl) 3-phenylpropyl phosphate | Data not available |
Safety Precautions
-
This compound is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Pyridine is a flammable and toxic liquid. Handle with care in a well-ventilated area.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a fume hood.
-
The reaction generates HCl gas, which is corrosive. The use of a base like pyridine helps to neutralize it.
Conclusion
The phosphorylation of primary alcohols using this compound in the presence of pyridine is a robust method for the synthesis of the corresponding phosphate triesters. The resulting products are stable and can be used in a variety of subsequent chemical transformations. The protocol provided herein serves as a comprehensive guide for researchers in the fields of organic synthesis and drug development. Further optimization of reaction conditions for specific substrates may be necessary to achieve optimal results.
References
One-pot azidation of alkanols using Bis(2,4-dichlorophenyl) phosphate activation.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the one-pot azidation of alkanols utilizing bis(2,4-dichlorophenyl) phosphate activation. This efficient method facilitates the direct conversion of alcohols to their corresponding azides, a crucial transformation in organic synthesis and drug development.
Introduction
The conversion of alcohols to alkyl azides is a fundamental functional group transformation. Traditional methods often involve harsh reagents or multi-step procedures. The use of bis(2,4-dichlorophenyl) phosphate as an activating agent in a one-pot reaction offers a convenient and efficient alternative for preparing alkyl azides from simple and less reactive alcohols.[1][2][3] This method avoids the need to isolate phosphate intermediates and circumvents the use of highly toxic reagents like hydrazoic acid.[1][2][3]
Reaction Mechanism
The reaction is believed to proceed through three main steps. Initially, 4-(dimethylamino)pyridine (DMAP) reacts with bis(2,4-dichlorophenyl) chlorophosphate in the presence of sodium azide to form the active intermediate, bis(2,4-dichlorophenyl)-phosphoryl 4-(dimethylamino)pyridinium azide. This intermediate then reacts with the alcohol to form an activated bis(2,4-dichlorophenyl) phosphate ester. Finally, the phosphate group is displaced by an azide ion via an SN2 reaction to yield the desired alkyl azide.[1][2]
Experimental Protocols
General Procedure
The recommended procedure involves adding bis(2,4-dichlorophenyl) chlorophosphate last to the reaction mixture to achieve good product yields.[1][2]
-
To a solution of the substrate alcohol (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL), add sodium azide (NaN3, 4.0 equiv) and 4-(dimethylamino)pyridine (DMAP, 1.2 equiv) at room temperature with stirring.[1][2]
-
Add bis(2,4-dichlorophenyl) chlorophosphate (1.05 equiv) to the mixture.[1][2]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). For less reactive alcohols, the mixture may need to be warmed to 45 °C.[1][3]
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl ether).
-
Wash the organic phase with 20% aqueous sodium hydroxide (NaOH) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., ethyl ether:hexane) to obtain the desired azide product.[1]
Data Presentation
The following table summarizes the yields of various alkyl azides prepared using this one-pot azidation protocol.
| Entry | Substrate Alcohol | Product | Yield (%) |
| 1 | Benzyl alcohol | Benzyl azide | 76 |
| 2 | 1-Octanol | 1-Azidooctane | 92 |
| 3 | Cyclohexanol | Azidocyclohexane | 85 |
| 4 | 2-Phenylethanol | 2-Azido-1-phenylethane | 88 |
| 5 | 1,4-Benzenedimethanol | 4-(Azidomethyl)benzyl alcohol | 82 |
| 6 | 1,4-Benzenedimethanol | 1,4-Bis(azidomethyl)benzene | 9.2 |
Reaction conditions: bis(2,4-dichlorophenyl) chlorophosphate (1.05 equiv), sodium azide (4 equiv), DMAP (1.2 equiv), DMF, room temperature.[1] For some substrates, warming to 45 °C may be necessary to achieve the best yield.[1]
Workflow Diagram
The following diagram illustrates the general workflow for the one-pot azidation of alkanols.
References
Application Notes and Protocols for Phosphotriester Oligonucleotide Synthesis using Bis(2,4-dichlorophenyl) Phosphorochloridate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of oligonucleotides utilizing the phosphotriester method with bis(2,4-dichlorophenyl) phosphorochloridate as a key phosphorylating agent. This methodology, a cornerstone in the history of synthetic nucleic acid chemistry, offers a foundational understanding of oligonucleotide assembly.
Introduction
Principle of the Method
The synthesis cycle in the phosphotriester method using this compound involves a series of sequential steps performed on a solid support. The oligonucleotide is assembled in the 3' to 5' direction. The fundamental steps in each cycle are:
-
Deprotection (Detritylation): Removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside or the growing oligonucleotide chain to expose the 5'-hydroxyl group for the next coupling reaction.
-
Coupling: Reaction of the free 5'-hydroxyl group with a 5'-DMT protected nucleoside 3'-(2,4-dichlorophenyl)phosphate, activated by a condensing agent, to form a phosphotriester linkage.
-
Capping (Optional but Recommended): Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants (n-1 sequences) in subsequent cycles.
-
Oxidation (Not required in the phosphotriester approach): Unlike the phosphite-triester method, the phosphorus is already in the stable P(V) oxidation state, so a separate oxidation step is not necessary.
This cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support, and all protecting groups (on the bases and the phosphate backbone) are removed.
Experimental Workflow
The overall workflow for solid-phase phosphotriester oligonucleotide synthesis is depicted below.
Figure 1: Experimental workflow for solid-phase phosphotriester oligonucleotide synthesis.
Experimental Protocols
Materials and Reagents:
-
Solid Support: Controlled pore glass (CPG) or polystyrene functionalized with the initial nucleoside.
-
5'-DMT-N-protected Deoxynucleosides: Standard base-protected (benzoyl for adenine and cytosine, isobutyryl for guanine) deoxynucleosides with a 5'-dimethoxytrityl group.
-
This compound
-
Pyridine (anhydrous)
-
1-Methylimidazole
-
Detritylation Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).
-
Capping Solution A: Acetic anhydride in tetrahydrofuran (THF).
-
Capping Solution B: 1-Methylimidazole in THF.
-
Washing Solvent: Anhydrous acetonitrile.
-
Cleavage and Deprotection Reagents:
-
Thiophenol/triethylamine/dioxane
-
Concentrated ammonium hydroxide
-
Protocol 1: Preparation of Activated Monomer (5'-DMT-N-protected-deoxynucleoside-3'-(2,4-dichlorophenyl)phosphate)
-
To a solution of 5'-DMT-N-protected deoxynucleoside (1.0 mmol) in anhydrous pyridine (5 mL) at 0 °C, add a solution of this compound (1.1 mmol) in anhydrous pyridine (2 mL) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water (0.5 mL) and stir for an additional 30 minutes.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash with 5% sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to dryness.
-
Purify the product by silica gel chromatography to obtain the activated monomer.
Protocol 2: Solid-Phase Synthesis Cycle
The following steps are for a single synthesis cycle on a manual or automated synthesizer.
-
Detritylation:
-
Treat the solid support with 3% TCA in DCM for 2-3 minutes.
-
The appearance of a bright orange color indicates the release of the DMT cation.
-
Wash the support thoroughly with anhydrous acetonitrile until the orange color disappears.
-
-
Coupling:
-
Prepare a solution of the activated nucleoside monomer (e.g., 0.1 M in anhydrous pyridine).
-
Prepare a solution of a coupling agent, such as 1-methylimidazole (e.g., 0.5 M in anhydrous pyridine).
-
Add the activated monomer and coupling agent to the column containing the solid support.
-
Allow the coupling reaction to proceed for 30-60 minutes at room temperature.
-
Wash the support thoroughly with anhydrous acetonitrile.
-
-
Capping:
-
Treat the support with a mixture of Capping Solution A and Capping Solution B for 5-10 minutes.
-
Wash the support thoroughly with anhydrous acetonitrile.
-
Protocol 3: Cleavage and Deprotection
-
After the final synthesis cycle, perform a final detritylation step.
-
Removal of Aryl Protecting Groups: Treat the solid support with a solution of thiophenol/triethylamine/dioxane (1:2:2, v/v) for 1-2 hours at room temperature.
-
Wash the support with methanol and then ether, and dry under vacuum.
-
Cleavage from Support and Base Deprotection: Treat the dried support with concentrated ammonium hydroxide at 55 °C for 8-16 hours in a sealed vial.
-
Cool the vial and filter to separate the support.
-
Evaporate the ammonium hydroxide solution to dryness.
-
The resulting crude oligonucleotide can be purified by HPLC.
Quantitative Data
The phosphotriester method, while generally more time-consuming than the modern phosphoramidite chemistry, can achieve high fidelity synthesis.
| Parameter | Typical Value | Notes |
| Coupling Efficiency per Cycle | 90-98% | Dependent on the purity of reagents and anhydrous conditions. |
| Overall Yield for a 20-mer | 12-60% | Calculated as (Coupling Efficiency)^19. |
| Synthesis Time per Cycle | 1-2 hours | Significantly longer than the few minutes per cycle in phosphoramidite synthesis. |
Note: The data presented are approximate values and can vary based on the specific nucleoside, solid support, and reaction conditions.
Logical Relationships in Phosphotriester Synthesis
The following diagram illustrates the key chemical transformations and relationships in a single coupling cycle of the phosphotriester method.
Figure 2: Key relationships in the coupling step of phosphotriester synthesis.
Conclusion
The phosphotriester method using this compound represents a historically important and chemically robust method for oligonucleotide synthesis. While largely superseded by the faster and more efficient phosphoramidite chemistry for routine synthesis, a thorough understanding of the phosphotriester approach provides valuable insights into the fundamental principles of nucleic acid chemistry. These protocols offer a detailed guide for researchers interested in exploring or utilizing this foundational technique for specific applications. Careful attention to anhydrous conditions and reagent purity is paramount for achieving high coupling efficiencies and overall yields.
Application Notes & Protocols: Activating Agents for Nucleophilic Substitution on Alcohols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for common activating agents used to facilitate nucleophilic substitution reactions on primary and secondary alcohols. The hydroxyl group (-OH) of an alcohol is a poor leaving group, necessitating its conversion into a more reactive species to allow for substitution by a nucleophile.[1] The methods detailed below are fundamental in synthetic organic chemistry for creating carbon-heteroatom and carbon-carbon bonds with a high degree of control.
Conversion to Sulfonate Esters (Tosylates & Mesylates)
Application: The conversion of alcohols to tosylates (p-toluenesulfonates) or mesylates (methanesulfonates) is a robust strategy for activating the hydroxyl group.[2] These sulfonate esters are excellent leaving groups, readily displaced by a wide range of nucleophiles in Sₙ2 reactions.[3] A key advantage of this two-step procedure is the high degree of stereochemical control. The formation of the sulfonate ester proceeds with retention of configuration at the alcoholic carbon, while the subsequent Sₙ2 displacement occurs with inversion, allowing for a predictable stereochemical outcome.[4][5]
Mechanism of Action: Tosylation
The alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, TsCl). A non-nucleophilic base, such as pyridine or triethylamine (TEA), is used to neutralize the HCl byproduct.[3][6] The C-O bond of the alcohol remains intact during this step, thus preserving its stereochemistry. The resulting tosylate is an excellent leaving group due to the resonance stabilization of the sulfonate anion.
Caption: Mechanism of alcohol activation via tosylation.
Quantitative Data: Tosylation of Alcohols
The tosylation of primary and secondary alcohols generally proceeds in high yields. Tertiary alcohols are not suitable substrates.
| Entry | Alcohol Substrate | Base | Solvent | Yield (%) | Reference |
| 1 | Primary Alcohol (e.g., 1-Butanol) | Pyridine | CH₂Cl₂ | >95 | [6] |
| 2 | Secondary Alcohol (e.g., Cyclohexanol) | TEA/DMAP | CH₂Cl₂ | 95 | [3][7] |
| 3 | Benzylic Alcohol | Pyridine | CH₂Cl₂ | >95 | [7] |
| 4 | Long-chain Primary (e.g., 1-Decanol) | p-TsOH/Silica Chloride | CH₂Cl₂ | 63 | [7] |
Experimental Protocol: General Procedure for Tosylation
This protocol is adapted for the tosylation of a primary or secondary alcohol.[3][6][8]
Materials:
-
Alcohol (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2-1.5 eq.)
-
Anhydrous Dichloromethane (CH₂Cl₂) (approx. 10 mL per mmol of alcohol)
-
Pyridine or Triethylamine (TEA) (1.5 eq.)
-
4-Dimethylaminopyridine (DMAP) (catalytic, ~0.1-0.2 eq., optional with TEA)
-
5% HCl aqueous solution
-
Saturated NaHCO₃ aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Setup: Under a nitrogen or argon atmosphere, add the alcohol (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the alcohol in anhydrous CH₂Cl₂.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Reagents: Add pyridine (1.5 eq.) (or TEA and a catalytic amount of DMAP). To this stirred solution, add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-12 hours).[3][6]
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with additional CH₂Cl₂.
-
Washing: Wash the organic layer sequentially with 5% HCl (to remove excess pyridine/TEA), saturated NaHCO₃ solution, and brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude tosylate can be purified by recrystallization or flash column chromatography if necessary.
Conversion to Alkyl Halides: SOCl₂ and PBr₃
Application: Thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are common reagents for converting primary and secondary alcohols into the corresponding alkyl chlorides and bromides, respectively.[4] These methods are advantageous over using HX acids as they typically avoid carbocation rearrangements.[5] The reactions generally proceed via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the reacting carbon.[4][5] Tertiary alcohols are poor substrates due to steric hindrance and their tendency to undergo elimination.[4][9]
Mechanism of Action: PBr₃
The reaction involves two main stages: activation of the alcohol and nucleophilic substitution.[5] First, the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This forms an alkoxy-dibromophosphite intermediate, converting the hydroxyl into an excellent leaving group. A bromide ion, displaced in the first step, then performs a backside (Sₙ2) attack on the carbon, displacing the leaving group and inverting the stereocenter.[10]
Caption: Mechanism for alcohol conversion to alkyl bromide using PBr₃.
Quantitative Data: SOCl₂ and PBr₃ Reactions
These reactions are generally efficient for primary and secondary alcohols.
| Reagent | Alcohol Type | Stereochemistry | Typical Yield (%) | Notes |
| SOCl₂ | Primary | Inversion (Sₙ2) | Good to Excellent | Gaseous byproducts (SO₂ + HCl) drive the reaction to completion.[11] |
| SOCl₂ | Secondary | Inversion (Sₙ2) with Pyridine | Good | Without a base, Sₙi mechanism with retention can occur.[12][13] |
| PBr₃ | Primary | Inversion (Sₙ2) | High | Avoids carbocation rearrangements common with HBr.[5] |
| PBr₃ | Secondary | Inversion (Sₙ2) | Good | [14][15] |
| SOCl₂/PBr₃ | Tertiary | N/A | Low / Poor | Elimination is the major pathway.[4][9] |
Experimental Protocol: Conversion of a Secondary Alcohol to an Alkyl Bromide using PBr₃
This protocol describes the general procedure for brominating a secondary alcohol.[5][10]
Materials:
-
Secondary Alcohol (1.0 eq.)
-
Phosphorus tribromide (PBr₃) (0.33-0.5 eq.)
-
Anhydrous diethyl ether or CH₂Cl₂
-
Pyridine (optional, to scavenge HBr)
-
Ice water
-
Saturated NaHCO₃ aqueous solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Setup: Add the alcohol (1.0 eq.) to a flame-dried, three-neck flask equipped with a stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere. Dissolve the alcohol in anhydrous diethyl ether.
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Addition of PBr₃: Add PBr₃ (0.4 eq.) dropwise via the dropping funnel to the stirred solution over 30-60 minutes. Maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours or until TLC indicates completion. Gentle heating (reflux) may be required for less reactive alcohols.
-
Workup: Cool the mixture back to 0 °C and cautiously pour it over ice water to quench the excess PBr₃.
-
Extraction & Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer carefully with cold, saturated NaHCO₃ solution (vent frequently to release CO₂), followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude alkyl bromide is often purified by distillation.
The Appel Reaction
Application: The Appel reaction converts primary and secondary alcohols to the corresponding alkyl halides using triphenylphosphine (PPh₃) and a tetrahalomethane (e.g., CCl₄, CBr₄).[16][17] The reaction proceeds under mild, neutral conditions, making it suitable for sensitive substrates.[17] It typically provides high yields and occurs with a clean inversion of stereochemistry via an Sₙ2 mechanism for primary and secondary centers.[18]
Mechanism of Action: Appel Reaction
The reaction begins with the formation of a phosphonium salt from the reaction of PPh₃ and the tetrahalomethane. The alcohol is then deprotonated by the trihalomethanide anion, forming an alkoxide. The alkoxide displaces a halide from the phosphonium species to generate an alkoxyphosphonium salt, which is a key intermediate. Finally, the halide ion acts as a nucleophile, attacking the carbon in an Sₙ2 fashion to yield the inverted alkyl halide and triphenylphosphine oxide (TPPO).[18] The formation of the very stable P=O double bond is a major driving force for the reaction.[16]
Caption: Key steps in the Appel reaction mechanism.
Quantitative Data: Appel Reaction Yields
The Appel reaction is known for its high yields with a variety of substrates.
| Entry | Alcohol Type | Halogen Source | Solvent | Yield (%) | Reference |
| 1 | Primary (Geraniol) | CCl₄ | Acetonitrile | 94 | [16] |
| 2 | Primary | CBr₄ | CH₂Cl₂ | >90 | [18] |
| 3 | Secondary | CBr₄ | CH₂Cl₂ | High | [17] |
| 4 | Secondary (chiral) | NCS/PPh₃ | THF | High | [18] |
| 5 | Benzylic | CCl₄ | CH₂Cl₂ | >95 | [17] |
Experimental Protocol: Bromination via Appel Reaction
This protocol is adapted from a literature procedure for the bromination of a primary alcohol.[18]
Materials:
-
Alcohol (1.0 eq.)
-
Carbon tetrabromide (CBr₄) (1.3 eq.)
-
Triphenylphosphine (PPh₃) (1.5 eq.)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Round-bottom flask, stir bar
Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the alcohol (1.0 eq., e.g., 4.60 mmol) and dissolve it in anhydrous CH₂Cl₂ (50 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: To the cooled, stirred solution, add carbon tetrabromide (1.3 eq.) followed by triphenylphosphine (1.5 eq.).
-
Reaction: Stir the resulting mixture at 0 °C for 30-60 minutes, monitoring by TLC for the consumption of the starting material.
-
Concentration: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to separate the alkyl bromide from the triphenylphosphine oxide byproduct.
The Mitsunobu Reaction
Application: The Mitsunobu reaction is a versatile and powerful method for converting primary and secondary alcohols into a wide array of functional groups (esters, ethers, azides, etc.) with complete inversion of stereochemistry.[19] The reaction employs a phosphine (typically PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[20] A key requirement is that the incoming nucleophile must be a reasonably acidic pronucleophile, generally with a pKa ≤ 13.[19]
Mechanism of Action: Mitsunobu Reaction
Triphenylphosphine makes a nucleophilic attack on the azodicarboxylate (e.g., DEAD) to form a betaine intermediate. This betaine is a strong base that deprotonates the acidic pronucleophile (Nu-H). The alcohol then attacks the activated phosphonium species, forming an alkoxyphosphonium salt. In the final, stereochemistry-defining step, the conjugate base of the nucleophile (Nu⁻) displaces the activated hydroxyl group via an Sₙ2 pathway, resulting in the inverted product and TPPO.[19][21]
Caption: General experimental workflow for the Mitsunobu reaction.
Quantitative Data: Mitsunobu Reaction Substrate Scope
The reaction is highly effective for a range of primary and secondary alcohols with various acidic nucleophiles.[22][23]
| Entry | Alcohol Substrate | Nucleophile | Product Type | Yield (%) | Reference |
| 1 | 2-Phenylethanol (1°) | 4-Nitrobenzoic Acid | Ester | 91 | [23] |
| 2 | (S)-Ethyl Lactate (2°) | 4-Nitrobenzoic Acid | Ester | 50 (97% inv.) | [24] |
| 3 | Cholestane-3β-ol (2°) | Benzoic Acid | Ester | 80 | [19] |
| 4 | Primary Alcohol | Phthalimide | N-Alkylphthalimide | High | [21] |
| 5 | Secondary Alcohol | Diphenylphosphoryl azide (DPPA) | Alkyl Azide | High | [21] |
Experimental Protocol: Mitsunobu Esterification
This general protocol is for the esterification of a secondary alcohol with inversion of configuration.[19][21]
Materials:
-
Alcohol (1.0 eq.)
-
Carboxylic acid (nucleophile, 1.2-1.5 eq.)
-
Triphenylphosphine (PPh₃) (1.5 eq.)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated NaHCO₃ aqueous solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Setup: To a flame-dried flask under nitrogen, add the alcohol (1.0 eq.), the carboxylic acid (1.5 eq.), and triphenylphosphine (1.5 eq.).
-
Dissolution: Dissolve the solids in anhydrous THF (approx. 10 mL per mmol of alcohol).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Azodicarboxylate: Slowly add DEAD or DIAD (1.5 eq.) dropwise to the stirred solution. An exothermic reaction may occur, and a color change is typically observed.
-
Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 6-16 hours. Monitor by TLC. The formation of a white precipitate (TPPO) is often an indication of reaction progress.
-
Workup: Dilute the reaction mixture with ethyl acetate. If a precipitate is present, filter the mixture to remove the bulk of the TPPO and reduced hydrazine byproduct.
-
Washing: Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove unreacted acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to remove any remaining TPPO and other byproducts.
References
- 1. digscholarship.unco.edu [digscholarship.unco.edu]
- 2. youtube.com [youtube.com]
- 3. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. rsc.org [rsc.org]
- 9. reactionweb.io [reactionweb.io]
- 10. orgosolver.com [orgosolver.com]
- 11. youtube.com [youtube.com]
- 12. orgosolver.com [orgosolver.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. youtube.com [youtube.com]
- 16. Appel reaction - Wikipedia [en.wikipedia.org]
- 17. Appel Reaction [organic-chemistry.org]
- 18. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. scispace.com [scispace.com]
- 24. Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthesis of Alkyl Azides from Alcohols Under Mild Conditions
Audience: Researchers, scientists, and drug development professionals.
Introduction: The conversion of alcohols to alkyl azides is a fundamental transformation in organic synthesis, providing versatile intermediates for the introduction of nitrogen-containing functionalities, such as amines via Staudinger reduction, and for use in bioconjugation and click chemistry. This document outlines several reliable and mild protocols for this conversion, emphasizing methods that avoid harsh reagents and offer broad substrate scope.
Method 1: Mitsunobu Reaction for Azidation
The Mitsunobu reaction is a classic and widely used method for the conversion of primary and secondary alcohols to a variety of functional groups, including azides, with inversion of stereochemistry.[1][2][3] This method typically involves the use of a phosphine, an azodicarboxylate, and an azide source.
Reaction Principle: The alcohol is activated by a combination of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to form an alkoxyphosphonium salt. This intermediate then undergoes an Sₙ2 reaction with an azide nucleophile, commonly from diphenyl phosphorazidate (DPPA) or hydrazoic acid (HN₃), leading to the corresponding alkyl azide with inversion of configuration.[2][3] The use of hydrazoic acid is often avoided due to its high toxicity and explosive nature.[4][5]
Experimental Protocol: General Procedure for Mitsunobu Azidation using DPPA [6]
-
To a solution of the alcohol (1.0 eq.) and triphenylphosphine (1.5 eq.) in a suitable anhydrous solvent (e.g., THF, 10 volumes) at 0 °C, add diphenyl phosphorazidate (DPPA, 1.5 eq.).
-
Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) in the same solvent dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be concentrated, and the crude product purified by flash column chromatography to remove the triphenylphosphine oxide byproduct and other reagents.
Data Presentation: Representative Yields for Mitsunobu Azidation
| Entry | Substrate Alcohol | Azide Source | Product | Yield (%) | Reference |
| 1 | Primary Alcohol | DPPA/DEAD | Primary Azide | 80-95 | [5][7] |
| 2 | Secondary Alcohol | DPPA/DEAD | Secondary Azide (with inversion) | 70-90 | [1][3] |
| 3 | Benzylic Alcohol | DPPA/DEAD | Benzyl Azide | 85-98 | [1] |
Logical Relationship: Mitsunobu Reaction Mechanism
Caption: Mitsunobu reaction workflow for alcohol to azide conversion.
Method 2: One-Pot Conversion via Phosphate Activation
This method provides a direct and efficient one-pot synthesis of alkyl azides from alcohols under mild conditions, avoiding the use of hazardous reagents like hydrazoic acid and the often difficult-to-remove byproducts of the Mitsunobu reaction.[4][5][8]
Reaction Principle: The alcohol is activated in situ by bis(2,4-dichlorophenyl) chlorophosphate in the presence of 4-(dimethylamino)pyridine (DMAP) and sodium azide (NaN₃). A phosphorylpyridinium azide intermediate is believed to be the activating agent, which then forms a phosphate ester with the alcohol. This phosphate serves as an excellent leaving group and is subsequently displaced by an azide ion in an Sₙ2 reaction.[4][8]
Experimental Protocol: General Procedure for Phosphate Activation [4]
-
To a solution of the alcohol (1.0 mmol) in anhydrous dimethylformamide (DMF, 5 mL), add sodium azide (4.0 eq.) and 4-(dimethylamino)pyridine (DMAP, 1.2 eq.) at room temperature with stirring.
-
Add bis(2,4-dichlorophenyl) chlorophosphate (1.05 eq.) to the mixture.
-
Continue stirring at room temperature for 2 hours or until TLC indicates the disappearance of the starting material. If the reaction is incomplete, the temperature can be raised to 45 °C.
-
For workup, add ethyl ether (100 mL) and brine (30 mL) to the reaction mixture.
-
Separate the organic phase, wash with 20% aqueous NaOH and brine, and dry over anhydrous MgSO₄.
-
After filtration, remove the solvent in vacuo and purify the crude product by flash column chromatography.
Data Presentation: Representative Yields for Phosphate Activation Method [4]
| Entry | Substrate Alcohol | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-Octanol | rt | 2 | 92 |
| 2 | Cyclohexanol | rt | 2 | 85 |
| 3 | 2-Phenylethanol | rt | 2 | 88 |
| 4 | Benzyl alcohol | 45 | 2 | 76 |
| 5 | Geraniol | rt | 2 | 82 |
Experimental Workflow: Phosphate Activation Method
Caption: One-pot synthesis of alkyl azides via phosphate activation.
Method 3: Appel-Type Reaction for One-Pot Azidation
A practical one-pot procedure for the direct conversion of alcohols to azides can be achieved using an Appel-type reaction system. This method is highly chemoselective and provides good to excellent yields for a range of alcohols.[7][9]
Reaction Principle: This method utilizes a combination of triphenylphosphine (PPh₃), iodine (I₂), and imidazole, which are ground together to form a reactive phosphonium iodide species. This species then activates the alcohol. The activated alcohol is subsequently displaced by sodium azide in a polar aprotic solvent like DMSO to furnish the desired alkyl azide.[7]
Experimental Protocol: General Procedure for Appel-Type Azidation [7]
-
In a mortar, thoroughly grind triphenylphosphine (1.2 eq.), iodine (1.2 eq.), and imidazole (1.2 eq.) with a pestle for 10 minutes until an exothermic reaction occurs and a paste is formed.
-
Add the substrate alcohol (1.0 eq.) to the mixture and continue grinding for a few minutes.
-
Transfer the mixture to a round-bottom flask and add a solution of sodium azide (4.0 eq.) in dimethyl sulfoxide (DMSO).
-
Stir the reaction mixture at room temperature for 30 minutes or until the reaction is complete as monitored by TLC.
-
Upon completion, pour the reaction mixture into an ice-cooled solution of sodium thiosulfate (to quench excess iodine) and extract the product with diethyl ether.
-
Wash the combined organic layers, dry over an appropriate drying agent, concentrate, and purify by column chromatography.
Data Presentation: Representative Yields for Appel-Type Azidation [7]
| Entry | Substrate Alcohol | Time (min) | Yield (%) |
| 1 | Benzyl alcohol | 30 | 95 |
| 2 | 4-Methoxybenzyl alcohol | 30 | 96 |
| 3 | 1-Octanol | 30 | 92 |
| 4 | Cinnamyl alcohol | 30 | 94 |
| 5 | Stearyl alcohol | 30 | 93 |
Logical Relationship: Appel-Type Azidation
Caption: Appel-type reaction for the one-pot synthesis of azides.
Method 4: Deoxyazidation using SulfoxFluor
A recently developed method employs N-tosyl-4-chlorobenzenesulfonimidoyl fluoride (SulfoxFluor) for the direct deoxyazidation of a broad range of alcohols using sodium azide at room temperature.[10][11][12][13] This protocol is notable for its mild conditions and wide functional group tolerance.[13]
Reaction Principle: The alcohol, activated by a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), reacts with SulfoxFluor to form a sulfonimidate ester intermediate. This intermediate serves as an excellent leaving group, which is then displaced by an azide ion from NaN₃ to yield the corresponding alkyl azide.[13]
Experimental Protocol: General Procedure for Deoxyazidation with SulfoxFluor [13]
-
To a solution of the alcohol (0.2 mmol, 1.0 eq.) in a suitable solvent (e.g., acetonitrile), add sodium azide (4.0 eq. for primary alcohols, 2.0 eq. for secondary alcohols).
-
Add SulfoxFluor (2.2 eq. for primary alcohols, 2.8 eq. for secondary alcohols) and DBU (1.8 eq. for primary alcohols, 4.0 eq. for secondary alcohols).
-
Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC).
-
Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with water to remove inorganic salts and the base.
-
The organic layer is then dried, concentrated, and the product is purified by flash column chromatography.
Data Presentation: Representative Yields for SulfoxFluor-mediated Azidation [13]
| Entry | Substrate Alcohol | Type | Yield (%) |
| 1 | 1-Phenylethanol | Secondary | 95 |
| 2 | 4-Phenyl-1-butanol | Primary | 91 |
| 3 | Cyclopentanol | Secondary | 82 |
| 4 | Cholesterol derivative | Secondary | 75 |
| 5 | Dansyl chloride derivative | Primary | 94 |
Experimental Workflow: Deoxyazidation with SulfoxFluor
Caption: Workflow for the deoxyazidation of alcohols using SulfoxFluor.
References
- 1. Alcohol to Azide - Common Conditions [commonorganicchemistry.com]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. ias.ac.in [ias.ac.in]
- 8. A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Selective Conversion of Diols to Azido Alcohols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the selective conversion of diols to azido alcohols, a critical transformation in synthetic chemistry, particularly for the synthesis of pharmaceuticals and other bioactive molecules. The ability to selectively introduce an azide group into a diol framework allows for the subsequent facile introduction of an amine functionality or for participation in click chemistry reactions.
Introduction
The selective functionalization of diols presents a significant challenge in organic synthesis due to the similar reactivity of the two hydroxyl groups. This document outlines two effective methods for the regioselective mono-azidation of diols, enabling the synthesis of valuable azido alcohol building blocks. The methods discussed are:
-
Phosphate Activation Method: A one-pot procedure utilizing bis(2,4-dichlorophenyl) chlorophosphate for the activation of one hydroxyl group, followed by nucleophilic substitution with azide.
-
Modified Appel Reaction Conditions: An approach using triphenylphosphine, iodine, and imidazole to selectively convert one hydroxyl group to an iodide in situ, which is then displaced by azide.
These methods offer distinct advantages in terms of substrate scope, reaction conditions, and selectivity, providing researchers with versatile tools for their synthetic endeavors.
Method 1: Phosphate Activation for Selective Mono-azidation
This method relies on the in situ formation of a phosphate ester intermediate, which activates one of the hydroxyl groups for subsequent nucleophilic attack by the azide ion. The use of bis(2,4-dichlorophenyl) chlorophosphate as the activating agent has shown promise in achieving mono-selectivity in symmetrical diols.[1][2]
Reaction Principle
The reaction is believed to proceed through the initial formation of an activated phosphorylating agent from bis(2,4-dichlorophenyl) chlorophosphate and 4-(dimethylamino)pyridine (DMAP). This agent then reacts with one of the hydroxyl groups of the diol to form a phosphate ester. The steric bulk of this intermediate can hinder the reaction at the second hydroxyl group, allowing for selective displacement of the phosphate by the azide ion.
Experimental Protocol: Mono-azidation of a Symmetrical Diol
This protocol is a general guideline based on reported procedures for the conversion of alcohols to azides, with demonstrated potential for diol selectivity.[1][2][3]
Materials:
-
Symmetrical diol (e.g., hydrobenzoin)
-
Bis(2,4-dichlorophenyl) chlorophosphate
-
Sodium azide (NaN₃)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the symmetrical diol (1.0 equiv.), sodium azide (4.0 equiv.), and DMAP (1.2 equiv.) in anhydrous DMF, add bis(2,4-dichlorophenyl) chlorophosphate (1.05 equiv.) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 2-4 hours or until the starting material is consumed as monitored by thin-layer chromatography (TLC). For less reactive diols, the reaction mixture may be gently warmed to 45 °C.[1]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired mono-azido alcohol.
Quantitative Data
The following table summarizes the reported yield for the mono-azidation of a symmetrical diol using the phosphate activation method.
| Diol Substrate | Product | Yield (%) | Reference |
| Symmetrical benzylic diol | Mono-azidated product | 82 | [1] |
Note: The formation of a minor amount of the bis-azidated product (around 9%) was also observed in this specific case.[1] Optimization of the stoichiometry of the activating agent may be necessary to maximize mono-selectivity for different substrates.
Visualizing the Workflow
Caption: Workflow for the phosphate activation method.
Method 2: Modified Appel Reaction for Selective Mono-azidation
This method provides a practical and efficient route for the chemoselective conversion of diols to azido alcohols. The protocol demonstrates excellent selectivity for primary over secondary hydroxyl groups and inertness towards tertiary alcohols.[4]
Reaction Principle
The reaction proceeds via the in-situ formation of an iodo-phosphonium species from triphenylphosphine and iodine. This species then reacts with a hydroxyl group of the diol, with the assistance of imidazole as a base, to form an alkoxyphosphonium iodide. This intermediate is then susceptible to nucleophilic attack by an azide ion. The observed chemoselectivity arises from the preferential reaction at the less sterically hindered primary hydroxyl group.
Experimental Protocol: Chemoselective Mono-azidation of an Unsymmetric Diol
This protocol is based on a reported procedure for the chemoselective conversion of a primary/secondary diol.[4]
Materials:
-
Unsymmetric diol (e.g., butan-1,3-diol)
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Sodium azide (NaN₃)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Ice-cooled sodium thiosulfate solution
-
Silica gel for column chromatography
Procedure:
-
In a mortar, thoroughly grind triphenylphosphine (1.2 equiv.) and iodine (1.2 equiv.) with a pestle for about 10 minutes until an exothermic reaction occurs, forming a paste.
-
Transfer the paste to a round-bottom flask.
-
Add the unsymmetric diol (1.0 equiv.) and imidazole (1.2 equiv.) to the flask.
-
Add a solution of sodium azide (4.0 equiv.) in anhydrous DMSO.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. Reaction times are typically short, often within 45 minutes.[4]
-
Upon completion, pour the reaction mixture into an ice-cooled solution of sodium thiosulfate.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired azido alcohol.
Quantitative Data
The following table summarizes the reported yields and selectivity for the mono-azidation of various diols using the modified Appel reaction conditions.
| Diol Substrate | Product | Yield (%) | Selectivity | Reference |
| Butan-1,3-diol | 4-azido-butan-2-ol | Good | Selective for primary OH | [4] |
| 2-Methyl-pent-2,4-diol | 4-azido-2-methyl-pentan-2-ol | Good | Selective for secondary OH over tertiary OH | [4] |
Visualizing the Reaction Mechanism
Caption: Simplified mechanism of the modified Appel reaction.
Summary and Comparison of Methods
| Feature | Phosphate Activation Method | Modified Appel Reaction |
| Reagents | Bis(2,4-dichlorophenyl) chlorophosphate, NaN₃, DMAP | PPh₃, I₂, Imidazole, NaN₃ |
| Solvent | DMF | DMSO |
| Temperature | Room temperature to 45 °C | Room temperature |
| Selectivity | Potential for mono-selectivity in symmetrical diols | High chemoselectivity for primary > secondary > tertiary alcohols |
| Advantages | One-pot procedure, avoids toxic reagents like hydrazoic acid.[2] | Mild conditions, short reaction times, excellent chemoselectivity.[4] |
| Limitations | May require optimization to avoid bis-azidation. | Use of PPh₃ can lead to triphenylphosphine oxide as a byproduct, which may require careful purification to remove. |
Conclusion
The selective conversion of diols to azido alcohols is a valuable transformation for the synthesis of complex molecules. The phosphate activation method and the modified Appel reaction conditions presented here offer reliable and selective routes to these important intermediates. The choice of method will depend on the specific diol substrate and the desired selectivity. For symmetrical diols where mono-azidation is desired, the phosphate activation method is a promising option. For unsymmetrical diols, particularly those containing primary and secondary or tertiary hydroxyl groups, the modified Appel reaction provides excellent chemoselectivity. Researchers and drug development professionals can utilize these detailed protocols and comparative data to effectively incorporate azido alcohol synthesis into their research programs.
References
- 1. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 2. Further Mechanistic Investigations into the Blue Light-Driven O–H Functionalization of Alcohols by Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective lactonization of unsymmetrical 1,4-diols: an efficient access to lactone lignans - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of Bis(2,4-dichlorophenyl) phosphorochloridate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the potential use of bis(2,4-dichlorophenyl) phosphorochloridate as a coupling reagent in peptide synthesis. While not a conventional coupling agent for standard peptide bond formation, its structural similarity to other phosphorus-based reagents suggests a possible, albeit niche, application. These notes are intended to provide a theoretical framework and starting point for researchers interested in exploring its utility, particularly in the synthesis of peptide analogues.
Introduction
Peptide synthesis is a cornerstone of biomedical research and drug development. The formation of the amide bond is the critical step in elongating the peptide chain. This is typically facilitated by a coupling reagent that activates the C-terminal carboxylic acid of an N-protected amino acid, making it susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.
A variety of phosphorus-based reagents have been developed for this purpose, offering high efficiency and suppression of racemization. This compound is a phosphorus(V) compound that, while primarily documented for the synthesis of phosphonopeptides, can be hypothetically applied to standard amide bond formation. This document outlines the proposed mechanism, protocols, and potential advantages and disadvantages of its use.
Proposed Mechanism of Action
This compound is proposed to act as a dehydrating agent, activating the carboxylic acid of an N-protected amino acid. The reaction likely proceeds through the formation of a highly reactive mixed anhydride intermediate. The lone pair of electrons on the nitrogen of the incoming amino acid's free amine group then attacks the carbonyl carbon of this activated intermediate, leading to the formation of a tetrahedral intermediate which subsequently collapses to form the stable amide bond and release bis(2,4-dichlorophenyl) phosphate as a byproduct.
Caption: Proposed mechanism of peptide bond formation.
Hypothetical Performance Data
The following tables present hypothetical data for the synthesis of a model dipeptide (e.g., Z-Ala-Phe-OMe) to illustrate the potential efficacy of this compound compared to standard coupling reagents. Note: This data is for illustrative purposes only and is not derived from published experimental results.
Table 1: Comparison of Coupling Reagents for Dipeptide Synthesis
| Coupling Reagent | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| This compound | DCM | 4 | 85 | 92 |
| DCC/HOBt | DCM/DMF | 6 | 90 | 95 |
| HBTU/DIEA | DMF | 2 | 95 | 98 |
Table 2: Optimization of Reaction Conditions
| Parameter | Variation | Yield (%) | Purity (%) |
| Solvent | Dichloromethane (DCM) | 85 | 92 |
| N,N-Dimethylformamide (DMF) | 82 | 90 | |
| Tetrahydrofuran (THF) | 78 | 88 | |
| Base | N,N-Diisopropylethylamine (DIEA) | 85 | 92 |
| Triethylamine (TEA) | 80 | 89 | |
| None | 65 | 75 | |
| Temperature | 0 °C to RT | 85 | 92 |
| Room Temperature (RT) | 83 | 91 | |
| 40 °C | 75 | 85 |
Experimental Protocols
The following are detailed, hypothetical protocols for the use of this compound in both solution-phase and solid-phase peptide synthesis.
Solution-Phase Synthesis of a Dipeptide (Z-Ala-Phe-OMe)
Materials:
-
N-α-Cbz-L-Alanine (Z-Ala)
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
This compound
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous hydrochloric acid solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve L-Phenylalanine methyl ester hydrochloride (1.0 eq) in anhydrous DCM.
-
Add DIEA (1.1 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.
-
In a separate flask, dissolve N-α-Cbz-L-Alanine (1.0 eq) in anhydrous DCM.
-
Cool the Z-Ala solution to 0 °C in an ice bath.
-
Slowly add this compound (1.05 eq) to the Z-Ala solution and stir for 15 minutes to allow for the formation of the activated intermediate.
-
To this mixture, add the neutralized solution of H-Phe-OMe from step 2.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired dipeptide, Z-Ala-Phe-OMe.
Caption: Solution-phase dipeptide synthesis workflow.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol describes a single coupling cycle on a pre-loaded resin (e.g., Fmoc-Phe-Wang resin) using the Fmoc/tBu strategy.
Materials:
-
Fmoc-protected amino acid
-
This compound
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine solution (20% in DMF)
-
SPPS reaction vessel
-
Shaker or bubbler
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the SPPS reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 eq relative to resin loading) in DMF.
-
Add this compound (3 eq) and DIEA (6 eq).
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2-4 hours.
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser test).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Repeat: Repeat the deprotection and coupling steps for the next amino acid in the sequence.
Caption: A single cycle in Solid-Phase Peptide Synthesis.
Safety and Handling
This compound is a hazardous chemical. Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is sensitive to moisture and should be stored under an inert atmosphere in a cool, dry place. Refer to the Safety Data Sheet (SDS) for complete safety information.
Conclusion
While this compound is not a mainstream coupling reagent in peptide synthesis, these hypothetical application notes and protocols provide a foundation for its investigation. Its use may offer advantages in specific contexts, such as in the synthesis of modified peptides or where alternative reactivity is desired. Further experimental validation is required to determine its true efficacy, including optimal reaction conditions, impact on racemization, and compatibility with various amino acid side chains. Researchers are encouraged to use these notes as a guide for their own explorations into novel peptide synthesis methodologies.
Phosphorylation of Hindered Secondary Alcohols Using Bis(2,4-dichlorophenyl) Phosphorochloridate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the reaction of bis(2,4-dichlorophenyl) phosphorochloridate with sterically hindered secondary alcohols. This reaction is a key transformation in the synthesis of complex phosphate esters, which are integral to various fields, including drug development, biochemistry, and materials science. Due to the steric hindrance around the hydroxyl group, these reactions can be challenging and require carefully optimized conditions to achieve satisfactory yields. These notes offer a comprehensive guide, including a plausible reaction mechanism, a generalized experimental protocol, and a discussion of the critical parameters.
Introduction
Phosphorylation of alcohols is a fundamental reaction in organic chemistry, leading to the formation of phosphate esters. These organic phosphates are crucial in numerous biological processes and are often key structural motifs in pharmaceuticals. The reaction of alcohols with phosphorylating agents, such as phosphorochloridates, is a common method for their synthesis. However, when the alcohol is sterically hindered, the nucleophilic attack of the hydroxyl group on the phosphorus center is significantly impeded, often resulting in low yields or no reaction under standard conditions.
This compound is a potent phosphorylating agent. The electron-withdrawing chloro substituents on the phenyl rings enhance the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack. This increased reactivity can be advantageous when dealing with less reactive, hindered alcohols. This document outlines a generalized protocol for this transformation, based on analogous reactions reported in the literature.
Reaction Mechanism and Workflow
The reaction of a hindered secondary alcohol with this compound proceeds via a nucleophilic substitution at the phosphorus center. A non-nucleophilic base, such as pyridine or N,N-dimethylaminopyridine (DMAP), is typically employed to activate the alcohol and to scavenge the hydrochloric acid byproduct, driving the reaction towards the product.
Reaction Scheme:
Caption: General reaction scheme for the phosphorylation of a hindered secondary alcohol.
Experimental Workflow:
General Procedure for Phosphorodithioate Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorodithioates are a class of organophosphorus compounds characterized by the presence of a P(S)S moiety. These molecules have garnered significant interest in various scientific and industrial fields. In drug development, phosphorodithioate modifications of oligonucleotides create therapeutic agents with enhanced nuclease resistance and desirable protein binding characteristics.[1] The achiral nature of the phosphorodithioate linkage is a key advantage over the chiral phosphorothioate linkage, simplifying the synthesis and purification of stereochemically pure compounds.[1] Beyond oligonucleotides, O,O-dialkyl phosphorodithioic acids and their derivatives are widely used as intermediates in the synthesis of pesticides, as lubricant additives, and as flotation agents in mining.
This document provides a comprehensive overview of the general procedures for synthesizing both phosphorodithioate oligonucleotides and smaller, non-oligonucleotide phosphorodithioate compounds. Detailed experimental protocols, quantitative data, and visual diagrams are presented to guide researchers in their synthetic endeavors.
Synthesis of O,O-Dialkyl Phosphorodithioic Acids and Their Esters
A common and efficient method for the synthesis of O,O-dialkyl and O,O-diaryl dithiophosphoric acids involves the reaction of an alcohol or phenol with phosphorus pentasulfide (P₂S₅).[2] This reaction typically proceeds with high yields and serves as a foundational step for producing various phosphorodithioate derivatives. The resulting dithiophosphoric acids can be subsequently converted to their corresponding esters through reaction with an organic chloride, often in the presence of a catalyst.[3]
Quantitative Data
The following tables summarize typical yields for the synthesis of O,O-dialkyl dithiophosphoric acids and their subsequent esterification.
Table 1: Synthesis of O,O-Dialkyl/Diaryl Dithiophosphoric Acids [2]
| Starting Alcohol/Phenol | Product | Yield (%) |
| Ethyl alcohol | O,O-Diethyl dithiophosphoric acid | 98.75 |
| Isopropyl alcohol | O,O-Diisopropyl dithiophosphoric acid | 97.5 |
| Isobutyl alcohol | O,O-Diisobutyl dithiophosphoric acid | 96.0 |
| Phenol | O,O-Diphenyl dithiophosphoric acid | 95.5 |
| p-Cresol | O,O-Di-p-cresyl dithiophosphoric acid | 96.5 |
Table 2: Synthesis of Bis(O,O-diethyl dithiophosphate) of p-dioxane-2,3-dithiol [3]
| Starting Material | Additive | Product Yield (%) |
| Technical O,O-diethyl dithiophosphoric acid | Acetic anhydride | 71.9 |
| Technical O,O-diethyl dithiophosphoric acid | None | 48.6 |
| Purified O,O-diethyl dithiophosphoric acid (98%) | Acetic anhydride | 74.6 |
| Purified O,O-diethyl dithiophosphoric acid (98%) | None | 63.3 |
Experimental Protocols
Protocol 1: Synthesis of O,O-Diethyl Dithiophosphoric Acid
This protocol describes the synthesis of O,O-diethyl dithiophosphoric acid from ethanol and phosphorus pentasulfide.
Materials:
-
Ethanol (absolute)
-
Phosphorus pentasulfide (P₂S₅)
-
Benzene (optional, as solvent)
-
Reaction vessel with heating, agitation, thermometer, addition port, and condenser
Procedure:
-
Charge the reaction vessel with 0.33 mole of phosphorus pentasulfide and 90 grams of benzene.
-
Stir the mixture and heat to 80°C.
-
Gradually add 1.46 moles of ethanol to the mixture over a 3-hour period.
-
Continue stirring the reaction mixture at 80°C for an additional 3 hours.
-
After the reaction is complete, the crude O,O-diethyl dithiophosphoric acid in benzene can be used for subsequent reactions or purified further.
Protocol 2: Synthesis of Bis(O,O-diethyl dithiophosphate) of p-dioxane-2,3-dithiol [3]
This protocol details the esterification of O,O-diethyl dithiophosphoric acid with 2,3-dichloro-p-dioxane.
Materials:
-
60% cyclohexane solution of technical O,O-diethyl dithiophosphoric acid
-
Zinc dust
-
Acetic anhydride
-
2,3-dichloro-p-dioxane
-
Cyclohexane
-
Acidic brine solution
-
Dilute caustic solution
-
Reaction vessel with heating, agitation, thermometer, addition port, and condenser
Procedure:
-
Charge the reaction vessel with a 60% cyclohexane solution containing 0.3 mole of O,O-diethyl dithiophosphoric acid, 0.0022 gram atom of zinc dust, and 0.057 mole of acetic anhydride.
-
Heat the mixture to 80°C with agitation for 30 minutes.
-
Gradually add 0.13 mole of 2,3-dichloro-p-dioxane over a 1-hour period.
-
Maintain the reaction mixture at 85°C with agitation for an additional 3 hours.
-
Cool the mixture to 25°C.
-
Wash the cooled mixture first with an acidic brine solution and then with a dilute caustic solution.
-
Distill the washed solution to remove the cyclohexane and obtain the crude product.
-
The product can be further purified by chromatography if necessary.
Synthesis of Phosphorodithioate Oligonucleotides
The synthesis of phosphorodithioate oligonucleotides is predominantly carried out using automated solid-phase phosphoramidite chemistry.[1][3] This method involves a cyclical four-step process: detritylation, coupling, sulfurization, and capping, performed on a solid support.[4]
Quantitative Data
The efficiency of each step in the synthesis cycle is crucial for obtaining a high yield of the full-length oligonucleotide.
Table 3: Coupling Efficiency in Phosphorodithioate Oligonucleotide Synthesis
| Activator | Coupling Efficiency per Cycle (%) | Reference |
| DCI | 96-98 | [1] |
| ETT | 85-90 | [5] |
| BTT | High (not specified) | [1] |
| Tetrazole | Lower (not specified) | [1] |
Table 4: Overall Yield of Full-Length Oligonucleotide Based on Coupling Efficiency [6]
| Oligo Length | 99.5% Coupling Efficiency (%) | 99.0% Coupling Efficiency (%) | 98.0% Coupling Efficiency (%) |
| 20-mer | 90.9 | 82.6 | 68.1 |
| 30-mer | 86.5 | 74.7 | 55.7 |
| 40-mer | 82.2 | 67.6 | 45.5 |
| 50-mer | 78.2 | 61.1 | 37.2 |
Experimental Protocols
Protocol 3: Automated Solid-Phase Synthesis of a Phosphorodithioate Linkage [1]
This protocol outlines a typical cycle for the formation of a single phosphorodithioate linkage on an automated DNA synthesizer.
Reagents:
-
Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)
-
Thiophosphoramidite Monomer: 0.1 M solution in anhydrous acetonitrile
-
Activator: 0.25 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile
-
Sulfurizing Reagent: 0.1 M 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT) in a mixture of pyridine and acetonitrile
-
Capping Solution A: Acetic anhydride/Pyridine/THF
-
Capping Solution B: N-Methylimidazole/THF
-
Washing Solution: Anhydrous acetonitrile
Procedure (One Cycle):
-
Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating with the deblocking solution for 60-90 seconds. The column is then thoroughly washed with anhydrous acetonitrile.
-
Coupling: The thiophosphoramidite monomer and activator solution are delivered simultaneously to the synthesis column. A coupling time of 3-5 minutes is typically employed. The column is then washed with anhydrous acetonitrile.
-
Sulfurization: The sulfurizing reagent is introduced to the column to convert the newly formed thiophosphite triester to a phosphorodithioate linkage. The reaction time is typically 2-5 minutes. The column is then washed with anhydrous acetonitrile.
-
Capping: Any unreacted 5'-hydroxyl groups are blocked by acetylation using the capping solutions.
These steps are repeated for each monomer addition until the desired oligonucleotide sequence is assembled.
Protocol 4: Cleavage, Deprotection, and Purification of Phosphorodithioate Oligonucleotides
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups are removed by treatment with concentrated aqueous ammonia at 55°C for 12-16 hours.
-
Purification: The crude phosphorodithioate oligonucleotide is typically purified by high-performance liquid chromatography (HPLC).
-
Reverse-Phase HPLC (RP-HPLC): This is a common method for purifying DMT-on oligonucleotides, using a gradient of acetonitrile in a suitable buffer (e.g., triethylammonium acetate).[3]
-
Ion-Exchange HPLC (IE-HPLC): This method separates oligonucleotides based on their charge and is suitable for the purification of DMT-off oligonucleotides.[1]
-
-
Desalting: The purified oligonucleotide fractions are desalted to remove any remaining salts from the purification process.
Characterization of Phosphorodithioates
The synthesized phosphorodithioate compounds are typically characterized by a combination of spectroscopic techniques.
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful tool for characterizing phosphorus-containing compounds. The chemical shift of the phosphorus nucleus is highly sensitive to its local electronic environment.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound and can provide structural information through analysis of fragmentation patterns.
Table 5: Typical ³¹P NMR Chemical Shifts for Phosphorodithioates
| Compound Type | Chemical Shift Range (ppm) | Reference |
| O,O-Dialkyl phosphorodithioic acids | 80 - 110 | [7] |
| O,O-Dialkyl phosphorodithioate esters | 80 - 110 | [7] |
| Phosphorodithioate oligonucleotide linkages | ~113 |
Visual Diagrams
The following diagrams illustrate the general workflow and key reactions in phosphorodithioate synthesis.
Caption: General workflows for phosphorodithioate synthesis.
Caption: Key reaction pathways in phosphorodithioate synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Alcohol to Azide Conversion with Bis(2,4-dichlorophenyl) phosphorochloridate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the conversion of alcohols to azides using Bis(2,4-dichlorophenyl) phosphorochloridate. This one-pot procedure offers an efficient method for this transformation, particularly for simple alkanols and less reactive benzyl alcohols.[1][2][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental procedure.
Question: I am seeing low to no yield of my desired azide product. What are the potential causes and solutions?
Answer:
Several factors can contribute to low or no product yield. Consider the following troubleshooting steps:
-
Reagent Quality: Ensure all reagents are of high purity and anhydrous where specified. The solvent, N,N-Dimethylformamide (DMF), must be anhydrous.[1][2] The presence of water can hydrolyze the phosphorochloridate and quench the reactive intermediates.
-
Reaction Temperature: The reaction is typically conducted at room temperature.[1][2] However, for less reactive alcohols or if Thin Layer Chromatography (TLC) monitoring shows incomplete conversion after 2 hours, the reaction temperature can be raised to 45 °C to drive the reaction to completion.[1][2]
-
Order of Reagent Addition: The recommended and optimal order of addition is to add sodium azide (NaN₃) and 4-(dimethylamino)pyridine (DMAP) to a solution of the alcohol in anhydrous DMF, followed by the addition of this compound.[1] Adding the phosphorochloridate last is crucial for obtaining good yields.[1]
-
Substrate Reactivity: While this method is effective for a range of primary and secondary alcohols, highly hindered or electronically deactivated alcohols may react more slowly or require more forcing conditions. Increasing the reaction time or temperature should be the first approach.
-
Stoichiometry: Verify the stoichiometry of the reagents. An excess of sodium azide and DMAP relative to the alcohol and the phosphorochloridate is recommended.[1][2]
Question: My reaction is not going to completion, and I still see starting material (the alcohol) on my TLC plate. What should I do?
Answer:
If the reaction has not gone to completion after the standard 2 hours at room temperature, you can try the following:
-
Increase Reaction Temperature: Gently warm the reaction mixture to 45 °C and continue to monitor by TLC.[1][2]
-
Extend Reaction Time: Allow the reaction to stir for a longer period at room temperature or at the elevated temperature.
-
Check for Competing Side Reactions: Although not commonly reported for this method, if the starting material is complex, competing elimination reactions could be a possibility, especially with prolonged heating. If heating does not improve the yield of the desired product, re-evaluate the substrate's compatibility.
Question: I am having difficulty purifying my azide product. What are the common impurities and how can they be removed?
Answer:
The primary byproducts of this reaction are phosphate salts and excess reagents. The described workup is designed to remove the majority of these impurities.
-
Workup Procedure: The workup involves quenching the reaction with ethyl ether and brine, followed by washing the organic phase with aqueous sodium hydroxide (NaOH) and brine.[1][2] The NaOH wash is crucial for removing the phosphate byproducts.
-
Chromatography: Flash column chromatography is the recommended method for final purification.[1][2] A gradient of ethyl ether in hexane is reported to be effective.[1]
-
Phosphine Oxides: A significant advantage of this method over Mitsunobu-type reactions is the absence of triphenylphosphine oxide byproducts, which can be challenging to remove.[4]
Question: I observe the formation of an unexpected byproduct. What could it be?
Answer:
While this method is generally clean, potential side reactions could include:
-
Elimination: For secondary alcohols prone to elimination, especially under heated conditions, the formation of an alkene is a possibility. Optimizing the reaction temperature and time can minimize this.
-
Chloride Displacement: Although the azide ion is the primary nucleophile, the presence of chloride ions from the phosphorochloridate could theoretically lead to a chloride displacement byproduct. However, studies have shown that no chloride displacement byproducts are typically isolated, suggesting the azide ion is the major, if not the only, participating nucleophile.[1]
Frequently Asked Questions (FAQs)
What is the mechanism of this reaction?
The reaction is believed to proceed in three main steps:
-
DMAP reacts with this compound in the presence of sodium azide to form the active intermediate, bis(2,4-dichlorophenyl)phosphoryl 4-(dimethylamino)pyridinium azide.[1][2]
-
This intermediate then reacts with the alcohol to form an activated bis(2,4-dichlorophenyl) phosphate ester.[1][2]
-
The phosphate group, being a good leaving group due to the electron-withdrawing dichlorophenyl groups, is then displaced by the azide ion in an Sₙ2 reaction to yield the final azide product.[1][2][5]
What is the substrate scope of this reaction?
This method has been shown to be effective for a variety of primary and secondary alkanols, as well as less reactive benzyl alcohols, with yields generally ranging from 76% to 92%.[1][2][3] It has also been demonstrated to selectively mono-azidate a symmetrical benzylic diol.[1][2]
What are the key advantages of this method compared to other alcohol-to-azide conversion methods?
-
Direct, One-Pot Procedure: It is a convenient one-pot reaction that avoids the isolation of intermediates.[1][2][3]
-
Avoidance of Toxic Reagents: It does not use highly toxic and explosive hydrazoic acid, which is a limitation of some Mitsunobu protocols.[2][3]
-
Improved Reactivity: The use of this compound provides a better leaving group than diphenyl phosphate, making it effective for alcohols that are unreactive under other conditions (e.g., DPPA/DBU).[1][5]
-
Clean Reaction Profile: The reaction avoids the formation of difficult-to-remove byproducts like triphenylphosphine oxide.[4]
Are there any specific safety precautions I should take?
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment (PPE) and avoid contact with acids (which can generate hydrazoic acid) and heavy metals.
-
This compound is a corrosive and moisture-sensitive reagent. Handle in a fume hood with appropriate PPE.
-
The reaction should be conducted in a well-ventilated area.
Data Presentation
Table 1: Yields of Azide Conversion from Various Alcohols
| Entry | Alcohol Substrate | Product | Yield (%) |
| 1 | 3,5-Bis(trifluoromethyl)benzyl alcohol | 3,5-Bis(trifluoromethyl)benzyl azide | 76 |
| 2 | 2-(4-Methoxyphenyl)ethanol | 1-Azido-2-(4-methoxyphenyl)ethane | 92 |
| 3 | 1,3-Bis(hydroxymethyl)-5-fluorouracil | 1-(Azidomethyl)-3-(hydroxymethyl)-5-fluorouracil | 82 |
| 4 | 1-Octanol | 1-Azidooctane | 88 |
| 5 | Cyclohexanol | Azidocyclohexane | 85 |
| 6 | 2-Phenylethanol | 1-Azido-2-phenylethane | 90 |
Data sourced from Yu, C., Liu, B., & Hu, L. (2000). A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. Organic Letters, 2(13), 1959–1961.[1]
Experimental Protocols
General Procedure for the One-Pot Conversion of Alcohols to Azides:
-
To a solution of the alcohol (1 mmol) in anhydrous DMF (5 mL), add sodium azide (NaN₃, 4 equiv.) and 4-(dimethylamino)pyridine (DMAP, 1.2 equiv.) at room temperature with stirring.[1][2]
-
Continue stirring at room temperature for 2 hours or until the starting material is consumed as monitored by TLC.[1][2]
-
If the reaction is incomplete, the temperature may be raised to 45 °C.[1][2]
-
For workup, add ethyl ether (100 mL) and brine (30 mL) to the reaction mixture.[1][2]
-
Separate the organic phase and wash it with 20% aqueous NaOH and then with brine.[1][2]
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.[1][2]
-
Purify the crude product by flash column chromatography (ethyl ether:hexane) to obtain the desired azide.[1][2]
Visualizations
Caption: Experimental workflow for the one-pot alcohol to azide conversion.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation [organic-chemistry.org]
- 4. Alcohol to Azide - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Bis(2,4-dichlorophenyl) phosphorochloridate Reactions
Welcome to the technical support center for Bis(2,4-dichlorophenyl) phosphorochloridate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the use of this reagent in chemical synthesis.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
Issue 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Step |
| Hydrolysis of this compound: The reagent is sensitive to moisture, which can lead to its decomposition into the inactive bis(2,4-dichlorophenyl) phosphate. | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. Store this compound in a desiccator. |
| Incomplete Reaction: The reaction may not have gone to completion. | Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction has stalled, consider increasing the reaction temperature or extending the reaction time.[1][2] |
| Suboptimal Reaction Conditions: The stoichiometry of reagents or the choice of base may not be optimal for your specific substrate. | For the conversion of alcohols to azides, it is recommended to add the this compound to the mixture of the alcohol, sodium azide, and DMAP last.[2] Ensure the correct equivalents of all reagents are used as per the established protocol.[1][2] |
Issue 2: Presence of an Unexpected Chlorine-Containing Byproduct
| Possible Cause | Troubleshooting Step |
| Chloride Displacement: The chloride ion from the phosphorochloridate or generated in situ could potentially act as a nucleophile, leading to the formation of a chlorinated byproduct. | In the conversion of alcohols to azides using this reagent, studies have shown that chloride displacement byproducts are generally not observed, suggesting the azide ion is the primary participating nucleophile.[1][2] If a chlorinated byproduct is still suspected, confirm its identity using mass spectrometry and NMR. Ensure the reaction is performed under conditions that favor the desired nucleophile (e.g., sufficient excess of the desired nucleophile). |
Issue 3: Formation of a White Precipitate During the Reaction
| Possible Cause | Troubleshooting Step |
| Formation of Pyridinium or other Amine Salts: When using a base like pyridine or DMAP, the hydrochloride salt of the base can precipitate from the reaction mixture. | This is a common and often expected observation. The salt can be removed during the aqueous workup. |
| Formation of Pyrophosphate Species: In the presence of trace water, phosphorochloridates can potentially form pyrophosphate-type side products. | While theoretically possible, significant formation of pyrophosphate is less common under anhydrous conditions. Maintaining a strictly anhydrous environment is the best preventative measure. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in reactions using this compound?
The most common side product is Bis(2,4-dichlorophenyl) phosphate , which results from the hydrolysis of the starting material by trace amounts of water. Under the reaction conditions for converting alcohols to azides, chloride displacement byproducts have not been reported as a significant issue .[1][2]
Q2: How can I minimize the formation of the hydrolysis byproduct?
To minimize hydrolysis, it is crucial to maintain anhydrous reaction conditions. This includes:
-
Using oven-dried glassware.
-
Employing anhydrous solvents and reagents.
-
Running the reaction under an inert atmosphere (nitrogen or argon).
-
Storing the this compound in a desiccator.
Q3: Is the formation of pyrophosphates a concern?
The formation of pyrophosphates, which can occur from the reaction of the phosphorochloridate with its hydrolysis product, is a potential side reaction for this class of compounds. However, by strictly excluding water from the reaction, the formation of these species can be minimized.
Q4: Can the 2,4-dichlorophenyl groups react or be cleaved under typical reaction conditions?
The 2,4-dichlorophenyl groups are generally stable under the mild conditions in which this reagent is typically used. They serve as good leaving groups in the subsequent nucleophilic substitution step.
Quantitative Data on Side Product Formation
Currently, there is limited quantitative data in the literature detailing the exact percentages of side products formed in various reactions. The primary focus has been on optimizing conditions to maximize the yield of the desired product, with the main noted byproduct being the hydrolysis product. In the conversion of alcohols to azides, yields of the desired azide are reported to be in the range of 76-92%, indicating that side reactions are not the dominant pathway under optimized conditions.[1]
| Side Product | Typical Conditions of Formation | Method of Minimization |
| Bis(2,4-dichlorophenyl) phosphate | Presence of water in the reaction mixture. | Strict anhydrous conditions. |
| Alkyl Chloride | Nucleophilic attack by chloride. | Generally not observed in azide synthesis.[1][2] |
| Pyrophosphate Species | Reaction between the phosphorochloridate and its hydrolysis product. | Strict anhydrous conditions. |
Experimental Protocols
Key Experiment: Conversion of an Alcohol to an Azide [1][2]
This protocol is adapted from the work of Yu, Liu, and Hu.
Materials:
-
Substrate alcohol (1 mmol)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
Sodium azide (NaN₃) (4 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (1.2 equiv)
-
This compound (1.05 equiv)
-
Ethyl ether
-
Brine
Procedure:
-
To a solution of the substrate alcohol in anhydrous DMF, add sodium azide and DMAP at room temperature with stirring.
-
To this mixture, add this compound.
-
Continue stirring for 2 hours or until the starting material is no longer detectable by TLC.
-
If the reaction is incomplete after 2 hours, the temperature can be raised to 45 °C.
-
For workup, add ethyl ether and brine to the reaction mixture and separate the organic layer.
-
The organic layer is then washed, dried, and concentrated to yield the crude product, which can be further purified by chromatography.
Visualizations
Caption: Proposed reaction pathway for the conversion of alcohols to azides.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Purification of Products from Bis(2,4-dichlorophenyl) Phosphorochloridate Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of reaction products involving Bis(2,4-dichlorophenyl) phosphorochloridate. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in overcoming common challenges encountered during the purification of both oligonucleotide and small molecule products.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of products from reactions utilizing this compound.
Low Yield of Purified Product
Q1: I am experiencing a low yield of my target molecule after purification. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors, from the reaction itself to the work-up and purification procedures. A systematic approach is key to identifying the issue.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Key Areas to Investigate:
-
Reaction Completion: Before starting purification, ensure the reaction has gone to completion. Incomplete reactions will inherently lead to low yields of the desired product. Monitor the reaction by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.[1][2]
-
Hydrolysis of the Reagent: this compound is sensitive to moisture. Hydrolysis of the starting material will lead to the formation of bis(2,4-dichlorophenyl) phosphate, which will not participate in the desired reaction, thus lowering the yield.
-
Side Reactions: Unwanted side reactions can consume your starting material or product. For instance, in the phosphorylation of alcohols, if the substrate contains other nucleophilic groups, they may also react.
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Work-up Procedure: During the aqueous work-up, the desired product might be partially hydrolyzed, especially if the pH is not controlled. Additionally, some phosphorylated compounds may have partial solubility in the aqueous layer, leading to losses during extraction.
-
Purification Method: The choice of purification method and its optimization are critical. For chromatography, incorrect solvent systems can lead to poor separation and loss of product. In recrystallization, using an inappropriate solvent will result in low recovery.
Presence of Impurities in the Final Product
Q2: My purified product is still contaminated with impurities. How can I identify and remove them?
A2: Identifying the nature of the impurities is the first step toward effective removal.
Common Impurities and Removal Strategies:
| Impurity | Identification | Recommended Purification |
| Unreacted Starting Material (e.g., alcohol, nucleoside) | TLC, LC-MS, NMR | Silica gel chromatography, HPLC |
| Bis(2,4-dichlorophenyl) phosphate (from hydrolysis) | ³¹P NMR, LC-MS | Silica gel chromatography (can be challenging due to similar polarity to product), or chemical quench |
| Failure Sequences (in oligonucleotide synthesis) | HPLC, PAGE | Ion-exchange or reverse-phase HPLC, PAGE |
| Partially Deprotected Oligonucleotides | HPLC | Reverse-phase HPLC |
| Pyrophosphate Species | ³¹P NMR | Ion-exchange chromatography |
Troubleshooting Workflow for Impurities
Caption: Logical workflow for addressing product impurities.
Frequently Asked Questions (FAQs)
Q3: What is the best way to quench a reaction involving this compound?
A3: The choice of quenching agent depends on the stability of your product. A common method is to slowly add the reaction mixture to a cold, saturated aqueous solution of sodium bicarbonate. This neutralizes the HCl byproduct. For products sensitive to basic conditions, quenching with cold water or a buffer at a neutral pH may be more appropriate.[3]
Q4: How can I monitor the progress of my phosphorylation reaction?
A4: ³¹P NMR spectroscopy is a powerful tool for monitoring these reactions, as the chemical shifts of the starting phosphorochloridate, the product phosphotriester, and any phosphate or pyrophosphate byproducts are distinct.[2][4] TLC can also be effective, but visualization of phosphorus-containing compounds may require specific stains (e.g., ceric molybdate).
Q5: My phosphorylated small molecule is very polar and difficult to purify by standard silica gel chromatography. What are my options?
A5: For highly polar compounds, reverse-phase chromatography (C18 silica) is often a better choice. Alternatively, you can try using a more polar mobile phase in normal-phase chromatography, such as a gradient of methanol in dichloromethane. If your product is a solid, recrystallization from a suitable solvent system should be explored.
Q6: What are the typical yields and purities I can expect for oligonucleotide purification?
A6: Yields and purities are highly dependent on the length of the oligonucleotide, the synthesis scale, and the purification method. The following table provides a general overview.
| Purification Method | Typical Purity | Typical Yield | Best Suited For |
| Reverse-Phase HPLC | >85% | Moderate | Oligonucleotides < 50 bases, modified oligonucleotides |
| Ion-Exchange HPLC | ~98% | ~90% | Oligonucleotides < 40 bases, removal of failure sequences |
| PAGE | >95% | Low | High purity applications, oligonucleotides ≥ 50 bases |
Experimental Protocols
Protocol 1: Purification of a Phosphorylated Small Molecule by Silica Gel Chromatography
This protocol provides a general procedure for the purification of a small molecule alcohol that has been phosphorylated using this compound.
1. Reaction Work-up: a. Once the reaction is complete (as monitored by TLC or ³¹P NMR), cool the reaction mixture to 0 °C. b. Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. c. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer). d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. e. Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
2. Silica Gel Chromatography: a. Slurry Preparation: In a beaker, add silica gel to a non-polar solvent (e.g., hexanes) to create a slurry. b. Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed. c. Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent and load it onto the top of the silica gel column. d. Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). Collect fractions and monitor by TLC. e. Fraction Pooling and Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure.
Workflow for Small Molecule Purification
Caption: General workflow for small molecule purification.
Protocol 2: Purification of an Oligonucleotide by Reverse-Phase HPLC (RP-HPLC)
This protocol is suitable for the purification of synthetic oligonucleotides, particularly those with modifications or lengths up to 50 bases.
1. Sample Preparation: a. After synthesis and deprotection, dissolve the crude oligonucleotide in water or a suitable buffer. b. Ensure the pH of the sample is between 4 and 8. c. Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
- Column: C8 or C18 reverse-phase column.
- Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) or Triethylammonium bicarbonate (TEAB), pH 7.5.
- Mobile Phase B: Acetonitrile.
- Gradient: A linear gradient from a low percentage of B to a higher percentage (e.g., 0% to 50% B over 20 minutes). The optimal gradient will depend on the hydrophobicity of the oligonucleotide.
- Flow Rate: Typically 1-4 mL/min for analytical to semi-preparative columns.
- Detection: UV absorbance at 260 nm.
3. Post-Purification: a. Collect the fractions corresponding to the major product peak. b. Freeze-dry the collected fractions. c. If a non-volatile buffer like TEAA was used, the product must be desalted using a size-exclusion column (e.g., NAP-10).
Workflow for Oligonucleotide Purification by RP-HPLC
Caption: Workflow for oligonucleotide purification by RP-HPLC.
This technical support center provides a foundation for troubleshooting and executing the purification of products from reactions with this compound. For specific applications, further optimization of these protocols may be necessary.
References
How to avoid hydrolysis of Bis(2,4-dichlorophenyl) phosphorochloridate during reaction.
Welcome to the technical support center for Bis(2,4-dichlorophenyl) phosphorochloridate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling this reagent and avoiding its hydrolysis during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a phosphorylating agent. It is commonly used as a phosphate catalyst in the direct conversion of alcohols to azides and as a coupling agent in the synthesis of oligonucleotide phosphorodithioates.[1][2]
Q2: Why is avoiding hydrolysis of this compound important?
This compound is highly sensitive to moisture.[3] Hydrolysis leads to the formation of Bis(2,4-dichlorophenyl) hydrogen phosphate, which is inactive for the desired phosphorylation reaction. This will result in lower yields, incomplete reactions, and the formation of impurities that can complicate purification.
Q3: What are the main signs of hydrolysis in my reaction?
Signs of significant hydrolysis include:
-
Poor or no product formation: The active reagent is consumed by water instead of reacting with your substrate.
-
Stalled reaction: The reaction may start but then stops as the reagent is depleted due to hydrolysis.
-
Appearance of a new, more polar spot on TLC: The hydrolysis product, Bis(2,4-dichlorophenyl) hydrogen phosphate, is more polar than the starting phosphorochloridate.
-
Changes in the reaction mixture's appearance: This can include the formation of a precipitate (the phosphate byproduct may have different solubility).
-
Diagnostic NMR signals: The appearance of new peaks in the 1H and 31P NMR spectra corresponding to the hydrolysis byproduct.
Q4: How should I store this compound?
It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a refrigerator at 2-8°C.[1][4]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound, with a focus on preventing and identifying hydrolysis.
| Problem | Possible Cause | Suggested Solution |
| Low or no reaction conversion | Hydrolysis of the reagent before or during the reaction. | 1. Ensure all glassware is rigorously dried: Oven-dry glassware at >120°C for several hours or flame-dry under vacuum immediately before use. 2. Use anhydrous solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves. 3. Maintain an inert atmosphere: Conduct the reaction under a positive pressure of dry nitrogen or argon. 4. Handle the reagent quickly and carefully: Minimize the time the reagent is exposed to the atmosphere during weighing and addition. |
| Reaction starts but does not go to completion | Gradual hydrolysis of the reagent by trace moisture. | 1. Check for leaks in your reaction setup: Ensure all joints and septa are well-sealed. 2. Use a drying tube: Protect the reaction from atmospheric moisture with a drying tube filled with a suitable desiccant (e.g., CaCl₂, Drierite®). 3. Re-evaluate solvent purity: Even anhydrous solvents can absorb moisture over time once opened. Use a fresh bottle or re-distill if necessary. |
| A new, more polar spot appears on TLC that is not the product | Formation of Bis(2,4-dichlorophenyl) hydrogen phosphate due to hydrolysis. | 1. Co-spot with a hydrolyzed sample: Intentionally expose a small amount of the starting material to moisture and run it on the same TLC plate to confirm the identity of the byproduct spot. 2. Purification: If hydrolysis has occurred, the byproduct can often be removed by column chromatography, though this may be difficult depending on the polarity of your desired product. |
| Crude 1H or 31P NMR shows unexpected peaks | Presence of the hydrolysis byproduct. | 1. Analyze the spectra: The hydrolysis product will have a distinct 1H NMR spectrum and a different chemical shift in the 31P NMR spectrum compared to the starting material. While specific spectra for the byproduct are not readily available in the literature, a shift in the 31P NMR is a strong indicator. 2. Compare with starting material: A 1H NMR spectrum of this compound is available for comparison.[5] |
Data Presentation
| Parameter | Effect on Hydrolysis Rate | Rationale | Recommendation |
| Water Content | Increases | Water is the reactant in the hydrolysis reaction. | Use anhydrous solvents and rigorously dried glassware. |
| Solvent Nucleophilicity | Generally Increases | More nucleophilic solvents can participate in the hydrolysis mechanism. | Choose a non-nucleophilic, aprotic solvent for your reaction (e.g., THF, DCM, DMF). |
| Temperature | Increases | Hydrolysis, like most chemical reactions, is accelerated at higher temperatures. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate for the desired transformation. |
| pH | Increases at both acidic and basic pH | Hydrolysis of phosphate esters can be catalyzed by both acid and base.[3] | Maintain a neutral pH if possible. If the reaction requires acidic or basic conditions, be especially vigilant about excluding water. |
Experimental Protocols
Detailed Methodology for the Conversion of Alcohols to Azides
This protocol is adapted from a literature procedure and highlights the necessary precautions to avoid hydrolysis of this compound.[6][7]
Materials:
-
Alcohol substrate
-
This compound
-
Sodium azide (NaN₃)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dimethylformamide (DMF)
-
Oven-dried or flame-dried glassware
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with a manifold or balloon
-
Syringes and needles
Procedure:
-
Glassware Preparation: Ensure all glassware (reaction flask, stir bar, etc.) is thoroughly dried in an oven at >120°C for at least 4 hours or flame-dried under vacuum immediately prior to use. Allow the glassware to cool to room temperature under a stream of dry nitrogen or argon.
-
Reaction Setup: Assemble the reaction flask with a magnetic stir bar and a septum under a positive pressure of inert gas.
-
Reagent Addition:
-
To the reaction flask, add the alcohol substrate (1.0 mmol).
-
In a separate, dry vial, weigh the sodium azide (4.0 mmol, 4.0 equiv) and DMAP (1.2 mmol, 1.2 equiv) and add them to the reaction flask.
-
Add anhydrous DMF (5 mL) to the flask via syringe.
-
Stir the mixture at room temperature to dissolve the solids.
-
Weigh the this compound (1.05 mmol, 1.05 equiv) in a dry container and add it to the reaction mixture. It is a solid, so this should be done efficiently to minimize exposure to air.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).[6] The disappearance of the starting alcohol will indicate the reaction's progress.
-
-
Reaction Completion and Workup:
-
Once the starting material is consumed (typically within 2 hours), the reaction is complete. If the reaction is sluggish, it can be gently heated to 45°C.[6]
-
Upon completion, the reaction can be worked up according to the specific requirements for isolating the azide product.
-
Visualizations
Hydrolysis of this compound
Caption: Hydrolysis mechanism of this compound.
Experimental Workflow for Anhydrous Reaction
Caption: Workflow for reactions using moisture-sensitive reagents.
References
- 1. lookchem.com [lookchem.com]
- 2. Bis(2,4-dichlorophenyl) chlorophosphate | 14254-41-2 [chemicalbook.com]
- 3. Kinetics of hydrolysis of fructooligosaccharides in mineral-buffered aqueous solutions: influence of pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 14254-41-2 [sigmaaldrich.com]
- 5. Bis(2,4-dichlorophenyl) chlorophosphate(14254-41-2) 1H NMR spectrum [chemicalbook.com]
- 6. The kinetics of O-hexyl O-2,5-dichlorophenyl phosphoramidate hydrolysing activity in hen plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Hydrolysis of Phosphinates and Phosphonates: A Review | MDPI [mdpi.com]
Managing incomplete conversion in azidation reactions.
Welcome to the technical support center for azidation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.
Troubleshooting Guide: Incomplete Conversion & Low Yields
This guide addresses the most common challenge in azidation reactions: incomplete conversion of the starting material, leading to low yields of the desired azide product.
Q1: My SN2 azidation reaction with an alkyl halide/sulfonate is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in SN2 azidation reactions are frequently due to several factors. Here's a systematic approach to troubleshooting:
-
Leaving Group Efficiency: The choice of leaving group is critical. The weaker the basicity of the leaving group, the better it is.[1][2] For sulfonates, the reactivity order is generally Nosylate > Brosylate > Tosylate > Mesylate.[3] For halides, the order is I > Br > Cl > F.[1] If you are using a less reactive leaving group (e.g., a chloride), consider converting it to a more reactive one (e.g., an iodide) using a Finkelstein reaction.
-
Solvent Choice: Polar aprotic solvents are highly recommended for S
N2 reactions with anionic nucleophiles like azide.[4][5][6] These solvents solvate the cation of the azide salt but leave the azide anion relatively free and highly nucleophilic.[5][7] Protic solvents (e.g., water, alcohols) can hydrogen-bond with the azide anion, creating a "solvent cage" that reduces its nucleophilicity and slows down the reaction.[5][8] -
Reaction Temperature: Increasing the reaction temperature can enhance the reaction rate. However, be cautious as higher temperatures can also promote side reactions like elimination, especially with secondary and sterically hindered primary substrates.
-
Reagent Quality: Ensure your sodium azide is dry and of high purity. The starting alkyl halide or sulfonate should also be pure, as impurities can interfere with the reaction.[9]
-
Reaction Time: Some azidation reactions can be slow. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or NMR) to ensure it has gone to completion.[10]
Q2: I am observing a significant amount of elimination byproduct in my azidation reaction. How can I favor substitution over elimination?
A2: The competition between substitution (SN2) and elimination (E2) is a common issue, particularly with secondary and sterically hindered primary substrates. Here are some strategies to favor the desired substitution reaction:
-
Use a Less Hindered Substrate: If possible, choose a less sterically hindered starting material. S
N2 reactions are sensitive to steric hindrance at the reaction center.[5] -
Employ a Good Leaving Group: A better leaving group departs more easily, which can favor the S
N2 pathway.[1] -
Choose a Non-Basic Azide Source: While sodium azide is the most common source, its basicity can promote elimination. For sensitive substrates, consider alternative, less basic azide sources.
-
Control the Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination.
-
Solvent Selection: While polar aprotic solvents are generally preferred, for some systems, the choice of solvent can be further optimized to minimize elimination.
Q3: My Mitsunobu reaction to form an azide from an alcohol is not working well. What should I check?
A3: The Mitsunobu reaction is a powerful method for converting alcohols to azides with inversion of stereochemistry, but it has several potential pitfalls.[11][12][13]
-
Reagent Quality and Stoichiometry: Use fresh, high-quality triphenylphosphine (PPh₃) and azodicarboxylate (DEAD or DIAD). Ensure accurate stoichiometry of all reagents.
-
Order of Addition: The order of reagent addition can be crucial. Typically, the alcohol, azide source (e.g., diphenylphosphoryl azide - DPPA), and PPh₃ are mixed before the slow, dropwise addition of the azodicarboxylate at a low temperature (e.g., 0 °C).[11][14]
-
pKa of the Nucleophile: The nucleophile (in this case, the azide source) should be sufficiently acidic (pKa < 13) to protonate the betaine intermediate.[11][12] DPPA is a commonly used and effective azide source for Mitsunobu reactions.[14]
-
Byproduct Removal: The triphenylphosphine oxide (TPPO) byproduct can be difficult to remove and may complicate product isolation and yield determination.[15][16] See the purification section for tips on its removal.
-
Side Reactions: A common side reaction occurs when the azodicarboxylate acts as the nucleophile instead of the intended azide source.[11] This is more likely if the azide nucleophile is not reactive enough.
Frequently Asked Questions (FAQs)
Q4: How can I monitor the progress of my azidation reaction?
A4: Several analytical techniques can be used to monitor the progress of your reaction:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively follow the disappearance of the starting material and the appearance of the product. Staining with an appropriate reagent (e.g., potassium permanganate) may be necessary to visualize the spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to monitor the masses of the starting material, product, and any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor the reaction by observing the disappearance of signals corresponding to the starting material and the appearance of new signals for the azide product.[10]
Q5: What are the safety precautions for working with azides?
A5: Azides, particularly sodium azide and low molecular weight organic azides, are potentially hazardous and must be handled with care.[17][18]
-
Toxicity: Sodium azide is highly toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[17]
-
Explosive Hazard: Both inorganic and organic azides can be heat- and shock-sensitive and may decompose explosively.[17][18] Avoid contact with heavy metals, as heavy metal azides are often highly explosive. Do not use metal spatulas for handling azides.[17]
-
Hydrazoic Acid Formation: Contact of azide salts with acid generates hydrazoic acid (HN₃), which is a toxic, volatile, and explosive gas.[18][19] Acidic workups of reactions containing residual sodium azide should be avoided or performed with extreme caution.
-
Solvent Choice: Do not use halogenated solvents like dichloromethane with sodium azide, as this can form explosive diazidomethane.[17]
Q6: How do I purify my azide product?
A6: Purification strategies depend on the nature of the product and the impurities present.
-
Aqueous Workup: A standard aqueous workup can remove water-soluble impurities like excess sodium azide and salts.[20][21]
-
Chromatography: Column chromatography on silica gel is a common method for purifying organic azides.
-
Removal of Triphenylphosphine Oxide (TPPO): For Mitsunobu reactions, removing the TPPO byproduct can be challenging. Strategies include:
Data Presentation
Table 1: Effect of Solvent on SN2 Azidation Reaction Rate
| Solvent | Solvent Type | Relative Rate | Rationale for Rate |
| Methanol | Polar Protic | 1 | Strong solvation of the azide nucleophile through hydrogen bonding reduces its reactivity.[5] |
| Water | Polar Protic | 7 | Similar to methanol, strong solvation of the nucleophile.[5] |
| DMSO | Polar Aprotic | 1300 | Poorly solvates the anionic nucleophile, leaving it more reactive.[4][6] |
| DMF | Polar Aprotic | 2800 | Similar to DMSO, enhances nucleophilicity.[6] |
| Acetonitrile | Polar Aprotic | 5000 | A less polar aprotic solvent that still effectively increases the nucleophilicity of the azide.[4] |
Relative rates are illustrative and can vary depending on the specific substrate and reaction conditions.
Table 2: Comparison of Sulfonate Leaving Groups in SN2 Reactions
| Leaving Group | Structure | Relative Reactivity | pKa of Conjugate Acid |
| Mesylate (OMs) | CH₃SO₃⁻ | 1 | -1.9 |
| Tosylate (OTs) | p-CH₃C₆H₄SO₃⁻ | ~3 | -2.8 |
| Brosylate (OBs) | p-BrC₆H₄SO₃⁻ | ~10 | - |
| Nosylate (ONs) | p-NO₂C₆H₄SO₃⁻ | ~30 | - |
Higher relative reactivity indicates a better leaving group. The pKa of the corresponding sulfonic acid indicates the stability of the departing anion (a lower pKa means a more stable anion and a better leaving group).[1][2][3]
Experimental Protocols
Protocol 1: General Procedure for SN2 Azidation of an Alkyl Halide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the alkyl halide (1.0 eq) in a polar aprotic solvent such as DMSO or DMF (enough to make a ~0.5 M solution).[10]
-
Addition of Azide: Add sodium azide (NaN₃, 1.1 - 1.5 eq) to the solution.[10]
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[10]
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).[10] Wash the combined organic layers with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Protocol 2: General Procedure for Mitsunobu Azidation of a Secondary Alcohol
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, dissolve the secondary alcohol (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and diphenylphosphoryl azide (DPPA, 1.5 eq) in anhydrous THF (to make a ~0.2 M solution).[14]
-
Addition of Azodicarboxylate: Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) in THF dropwise over 10-15 minutes, keeping the internal temperature below 5 °C.[11][14]
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours, or until the reaction is complete as monitored by TLC.[14]
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.[14]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, which contains triphenylphosphine oxide, can be purified by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yields in azidation reactions.
Caption: Concerted mechanism of an SN2 azidation reaction.
Caption: Experimental workflow for a typical Mitsunobu azidation.
References
- 1. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 7. youtube.com [youtube.com]
- 8. quora.com [quora.com]
- 9. reddit.com [reddit.com]
- 10. Synthesis and Reduction of Azides [chemistry.mdma.ch]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. Mitsunobu Reaction [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. researchgate.net [researchgate.net]
- 16. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. How To Run A Reaction [chem.rochester.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stoichiometry Optimization for Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stoichiometry of coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction is resulting in a low or no product yield. What are the common stoichiometric-related causes?
Low or non-existent product yield in coupling reactions can often be traced back to several factors related to stoichiometry and reaction conditions.[1][2] Key issues include:
-
Incomplete Activation of the Carboxylic Acid: For amide couplings, the carboxylic acid must be activated to react with the amine. Insufficient coupling reagent will lead to incomplete activation and low yield.[1]
-
Deactivation of the Amine: In amide bond formation, an acid-base reaction between the carboxylic acid and the amine can occur, leading to the protonation of the amine and rendering it non-nucleophilic.[1]
-
Suboptimal Reagent Ratios: Incorrect molar ratios of reactants, catalysts, ligands, and bases can significantly hinder the reaction.[3] For instance, in Suzuki coupling reactions, a slight excess of the boronic acid and base often improves yields.[4]
-
Steric Hindrance: Bulky functional groups on either coupling partner can physically obstruct the reaction, necessitating adjustments in stoichiometry or reaction conditions to overcome this barrier.[1][2]
-
Hydrolysis: The presence of water can lead to the hydrolysis of activated intermediates, preventing the desired coupling. It is crucial to use anhydrous solvents and reagents.[1]
Q2: How does stoichiometry impact the formation of side products?
Incorrect stoichiometry is a primary driver of side product formation. Common side reactions include:
-
Homocoupling: In cross-coupling reactions, such as Suzuki-Miyaura, improper stoichiometry can lead to the self-coupling of the boronic acid, forming a biphenyl byproduct.[5]
-
Mono- vs. Di-coupling: In reactions with molecules containing multiple reactive sites, the stoichiometric ratio of the reagents will dictate the extent of mono- or di-substitution. Using an excess of one reagent can drive the reaction towards the di-coupled product.
-
Racemization: In peptide couplings, the stoichiometry of the coupling reagent and additives like HOBt or Oxyma is critical to suppress racemization, especially when using carbodiimides.[3][6]
-
Pyroglutamate Formation: This side reaction in peptide synthesis, particularly with N-terminal glutamic acid, can be minimized by using highly efficient coupling reagents to ensure rapid amide bond formation, which is influenced by stoichiometry.[3]
Q3: When should I consider using a non-stoichiometric amount (excess) of a reagent?
Using an excess of one reagent is a common strategy to drive a reaction to completion, especially when one of the starting materials is significantly more valuable or difficult to synthesize than the other.[5][7] It is also used to shift the equilibrium of a reaction towards the product side.[5] For example, in many peptide coupling procedures, a slight excess of the amine is used. However, it's important to note that established procedures should be critically evaluated, as incorrect stoichiometry can lead to side products.
Troubleshooting Guides
Guide 1: Low Yield in Amide Coupling Reactions
This guide provides a systematic approach to troubleshooting low yields in amide coupling reactions.
Troubleshooting Workflow for Low Amide Coupling Yield
Caption: Troubleshooting workflow for low yield in amide coupling.
Guide 2: Optimizing Suzuki Cross-Coupling Reactions
This guide outlines key stoichiometric considerations for optimizing Suzuki cross-coupling reactions.
Logical Flow for Suzuki Coupling Stoichiometry Optimization
Caption: Optimization workflow for Suzuki coupling stoichiometry.
Data Presentation: Stoichiometric Ratios in Coupling Reactions
The following tables summarize common stoichiometric ratios for different coupling reactions.
Table 1: Recommended Stoichiometry for Amide Coupling Reagents
| Coupling Reagent | Carboxylic Acid (eq) | Amine (eq) | Coupling Reagent (eq) | Additive (eq) | Base (eq) |
| HATU | 1.0 | 1.0 - 1.2 | 1.0 - 1.5 | - | 2.0 (DIPEA) |
| HBTU | 1.0 | 1.0 | 1.0 | - | 2.0 (DIPEA) |
| EDC/HOBt | 1.0 | 1.0 | 1.1 - 1.5 | 1.1 - 1.5 | 1.1 - 1.5 (DIPEA) |
| PyBOP | 1.0 | 1.0 - 1.2 | 1.0 - 1.5 | - | 2.0 (DIPEA) |
Data compiled from multiple sources.[1][3]
Table 2: Stoichiometry Optimization for a Suzuki Cross-Coupling Reaction
| Entry | Aryl Halide (eq) | Boronic Acid Derivative (eq) | Pd Catalyst (mol %) | Base (eq) | Yield (%) |
| 1 | 1.0 | 1.1 | 5 | 1.5 (K₂CO₃) | 75 |
| 2 | 1.0 | 1.3 | 5 | 2.0 (K₂CO₃) | 88 |
| 3 | 1.0 | 1.5 | 5 | 2.5 (K₂CO₃) | 92 |
| 4 | 1.0 | 1.3 | 2 | 2.0 (K₂CO₃) | 85 |
| 5 | 1.0 | 1.3 | 0.5 | 2.0 (K₂CO₃) | 95 |
This table is a representative example based on general optimization trends for Suzuki reactions.[4] An optimized reaction condition was achieved with a 1.3 molar ratio of phenylboronic acid and 4-bromophenol, at a temperature of 75.32 °C, 2.0 equiv K3PO4, and 0.03 equivalence of Pd(PPh3)4 resulting in a selectivity of 87.24% for [1-1-biphenyl]-4-ol.[8]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is recommended for standard and challenging amide couplings.[1][3]
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[1]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.[1]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Experimental Workflow for HATU Coupling
Caption: Step-by-step workflow for amide coupling using HATU.
Protocol 2: General Procedure for a Ligand-Free Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general method for a ligand-free Suzuki-Miyaura reaction.[9]
-
In a reaction vessel, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%).
-
Add the solvent (e.g., a water-based system or an organic solvent like THF/water) (3 mL).
-
Stir the mixture at room temperature for the indicated time.
-
After the reaction is complete (monitored by TLC or GC-MS), extract the solution with an organic solvent such as diethyl ether (4 x 10 mL).
-
Combine the organic layers, dry over a drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the product by column chromatography over silica gel.
Experimental Workflow for Ligand-Free Suzuki Coupling
Caption: Workflow for a ligand-free Suzuki-Miyaura reaction.
References
Technical Support Center: Troubleshooting Phosphorylation Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to low chemoselectivity in phosphorylation experiments.
Frequently Asked Questions (FAQs)
Q1: My phosphorylation reaction is resulting in a mixture of products, including phosphorylation at unintended sites. How can I improve the chemoselectivity for my target hydroxyl group?
Low chemoselectivity is a common issue resulting in phosphorylation of non-target functional groups, such as other hydroxyls, amines, or thiols. Here are several strategies to enhance selectivity:
-
Employ Protecting Groups: The most robust method to ensure site-selective phosphorylation is the use of protecting groups for all other reactive functionalities.[1][2] For peptide phosphorylation, specific protecting groups are used for the side chains of amino acids that you do not want to be phosphorylated.[1] For example, in Fmoc-based peptide synthesis, tert-butyl (tBu) is often used for serine and threonine, while trityl (Trt) can be used for cysteine.[1]
-
Enzymatic Phosphorylation: Kinases are highly specific enzymes that catalyze phosphorylation at particular amino acid residues (e.g., serine, threonine, or tyrosine) within a specific consensus sequence.[3][4] Utilizing a kinase that recognizes your target site can provide excellent chemoselectivity, often without the need for protecting groups.[5]
-
Optimize Reaction Conditions:
-
Solvent: The choice of solvent can influence the reactivity of different functional groups. Non-polar aprotic solvents are common in chemical phosphorylation.[6]
-
Temperature: Lowering the reaction temperature can sometimes favor the desired reaction pathway by reducing the activation energy for side reactions.
-
pH: For aqueous reactions, pH control is critical as the protonation state of functional groups dictates their nucleophilicity.
-
-
Choice of Phosphorylating Agent: Different phosphorylating agents exhibit varying reactivities. Milder reagents may offer better selectivity. For example, phosphoramidites are commonly used and their reactivity can be modulated by the choice of activating agent.[7]
Q2: I am observing significant side reactions, such as the formation of pyrophosphates or decomposition of my starting material. What could be the cause and how can I mitigate this?
Side reactions can compete with the desired phosphorylation, reducing the yield and complicating purification.
-
Moisture Control: Phosphorylating agents are often highly sensitive to moisture. Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere (e.g., argon or nitrogen).
-
Stoichiometry of Reagents: An excess of the phosphorylating agent can lead to over-phosphorylation or other side reactions. A careful titration of the phosphorylating agent is recommended.
-
Reaction Time: Monitor the reaction progress using techniques like TLC, HPLC, or LC-MS.[8][9] Quench the reaction once the starting material is consumed to prevent product degradation or the formation of byproducts.
-
Use of Additives: In some chemical phosphorylation reactions, additives like divalent metal salts (e.g., MgCl2, ZnCl2) can help facilitate the reaction and improve yields.[6]
Q3: My kinase reaction shows low activity or phosphorylates non-target proteins in my sample. How can I optimize my enzymatic phosphorylation?
Optimizing kinase assays is crucial for achieving high selectivity and efficiency.[10]
-
Enzyme and Substrate Concentration: Determine the optimal concentrations for your specific kinase and substrate. This often involves titrating the kinase concentration to find a level that gives a linear reaction rate over the desired time course.[11]
-
ATP Concentration: ATP is the phosphate donor, and its concentration should be optimized.[12] Often, a concentration at or near the Km for ATP for the specific kinase is a good starting point.[11]
-
Reaction Buffer: Ensure the buffer composition (pH, ionic strength, and necessary cofactors like Mg2+) is optimal for the kinase's activity.
-
Purity of Components: Impurities in the substrate preparation or kinase sample can inhibit the reaction or serve as alternative substrates.[13]
-
Use of Specific Inhibitors: If you are working with a complex mixture like a cell lysate, you can add inhibitors for other kinases that might be present to reduce off-target phosphorylation.[14][15]
Q4: How do I choose the right protecting groups for my substrate to ensure chemoselective phosphorylation?
The choice of protecting groups is critical and depends on the overall synthetic strategy, particularly the deprotection conditions.[1][16]
-
Orthogonal Strategy: Select protecting groups that can be removed under conditions that do not affect other protecting groups or the newly installed phosphate group.[2] For example, in peptide synthesis, the Fmoc group (removed by base) is used for the alpha-amino group, while acid-labile groups like Boc and tBu are used for side chains.[16]
-
Stability: The protecting group must be stable to the conditions of the phosphorylation reaction itself.
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding to ensure an efficient overall synthesis.[2]
Below is a table summarizing common protecting groups for amino acid side chains relevant to phosphorylation experiments.
| Amino Acid | Functional Group | Common Protecting Groups | Deprotection Conditions |
| Serine (Ser) | Hydroxyl | tert-Butyl (tBu), Benzyl (Bzl) | Strong acid (e.g., TFA) |
| Threonine (Thr) | Hydroxyl | tert-Butyl (tBu), Benzyl (Bzl) | Strong acid (e.g., TFA) |
| Tyrosine (Tyr) | Phenolic Hydroxyl | tert-Butyl (tBu), 2,6-dichlorobenzyl | Strong acid (e.g., TFA) |
| Cysteine (Cys) | Thiol | Trityl (Trt), Acetamidomethyl (Acm) | Mild acid (Trt), Iodine (Acm)[1] |
| Lysine (Lys) | Amine | tert-Butoxycarbonyl (Boc) | Strong acid (e.g., TFA) |
| Aspartic Acid (Asp) | Carboxylic Acid | tert-Butyl ester (OtBu) | Strong acid (e.g., TFA)[1] |
| Glutamic Acid (Glu) | Carboxylic Acid | tert-Butyl ester (OtBu) | Strong acid (e.g., TFA)[1] |
Experimental Protocols
Protocol 1: General Procedure for Kinase Activity Assay
This protocol outlines a basic workflow for assessing the activity and selectivity of a kinase.
-
Prepare Kinase Reaction Buffer: A typical buffer might be 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, and 2 mM DTT. The optimal buffer composition should be determined for each specific kinase.
-
Set up the Reaction: In a microcentrifuge tube or a well of a microplate, combine the kinase reaction buffer, the substrate (peptide or protein), and the kinase enzyme.
-
Initiate the Reaction: Add ATP to the mixture to start the reaction. A common final concentration is 100 µM, but this should be optimized.[11]
-
Incubate: Incubate the reaction at the optimal temperature for the kinase (often 30°C) for a predetermined amount of time (e.g., 30 minutes).
-
Stop the Reaction: Terminate the reaction by adding a stop solution, such as a solution containing EDTA (to chelate Mg2+) or by heating the sample.
-
Analyze the Results: Detect the phosphorylated product using an appropriate method. Common methods include:
-
Radiometric Assay: Use [γ-³²P]ATP and measure the incorporation of the radioactive phosphate into the substrate.[9]
-
Fluorescence-Based Assays: Use a fluorescently labeled substrate and detect changes in fluorescence polarization (FP) or use time-resolved fluorescence resonance energy transfer (TR-FRET).[9]
-
LC-MS/MS: Directly detect and quantify the phosphorylated product by mass spectrometry.[8][9]
-
Protocol 2: Monitoring Phosphorylation by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for identifying and quantifying phosphorylation sites.[8][17]
-
Sample Preparation: After the phosphorylation reaction, the protein sample is typically digested with a protease, such as trypsin.
-
Chromatographic Separation: The resulting peptide mixture is separated using reverse-phase high-performance liquid chromatography (HPLC).
-
Mass Spectrometry Analysis: As peptides elute from the HPLC column, they are introduced into the mass spectrometer.
-
MS1 Scan: The mass spectrometer performs a full scan to determine the mass-to-charge ratio of the intact peptide ions.
-
MS2 Scan (Tandem MS): The instrument selects peptide ions of interest (e.g., those with a mass shift corresponding to phosphorylation) for fragmentation, and the masses of the fragment ions are measured.
-
-
Data Analysis: The fragmentation pattern (MS2 spectrum) is used to determine the amino acid sequence of the peptide and pinpoint the exact site of phosphorylation.[17]
Visualizations
Caption: A typical experimental workflow for a chemical phosphorylation reaction.
Caption: A troubleshooting flowchart for addressing low chemoselectivity.
Caption: A simplified kinase signaling cascade illustrating sequential phosphorylation.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. sciencenotes.org [sciencenotes.org]
- 4. biologyonline.com [biologyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Beyond Triphosphates: Reagents and Methods for Chemical Oligophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissecting the role of protein phosphorylation: a chemical biology toolbox - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00991E [pubs.rsc.org]
- 8. Multiple reaction monitoring to identify sites of protein phosphorylation with high sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 10. promega.com [promega.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. neb.com [neb.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. The Chemical Biology of Protein Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Mapping and analysis of phosphorylation sites: a quick guide for cell biologists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removal of bis(2,4-dichlorophenyl) phosphate Byproduct
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of the bis(2,4-dichlorophenyl) phosphate byproduct from experimental reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing the bis(2,4-dichlorophenyl) phosphate byproduct?
A1: The primary methods for removing bis(2,4-dichlorophenyl) phosphate, an organophosphate byproduct, from a reaction mixture are liquid-liquid extraction (LLE), solid-phase extraction (SPE), and hydrolysis. The choice of method depends on the scale of your experiment, the desired purity of your final product, and the chemical properties of your target molecule.
Q2: When should I choose Liquid-Liquid Extraction (LLE) for purification?
A2: LLE is a suitable technique for initial, bulk removal of the byproduct, especially in larger-scale syntheses. It is effective if your target compound and the bis(2,4-dichlorophenyl) phosphate byproduct have significantly different solubilities in two immiscible liquid phases.
Q3: What are the advantages of using Solid-Phase Extraction (SPE)?
A3: SPE offers a more selective and efficient removal of the byproduct, leading to higher purity of the final product.[1][2] It is particularly advantageous for smaller-scale experiments or when a very clean sample is required for downstream applications. SPE can also be more easily automated compared to LLE.[2]
Q4: Can hydrolysis be used to remove the bis(2,4-dichlorophenyl) phosphate byproduct?
A4: Yes, hydrolysis can be an effective method. Under specific pH conditions, the phosphate ester bonds in bis(2,4-dichlorophenyl) phosphate can be cleaved, converting it into more water-soluble compounds (2,4-dichlorophenol and phosphoric acid) that can be easily separated from your desired organic product through an aqueous wash.
Q5: How do I choose the right SPE sorbent for my purification?
A5: The selection of the SPE sorbent depends on the properties of your target molecule and the byproduct. For the non-polar bis(2,4-dichlorophenyl) phosphate, a reversed-phase sorbent (like C18 or a polymer-based sorbent) is typically effective, where the byproduct is retained on the sorbent while a more polar target compound might be eluted first.[2]
Troubleshooting Guides
Liquid-Liquid Extraction (LLE) Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| Persistent Emulsion Formation | High concentration of surfactant-like molecules or vigorous shaking. | 1. Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[3] 2. Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength and disrupt the emulsion.[3] 3. Centrifugation: For smaller volumes, centrifuging the mixture can help break the emulsion.[3] 4. Filtration: Use phase separation paper to separate the layers.[3] 5. Solvent Addition: Add a small amount of a different organic solvent to alter the polarity and help break the emulsion.[3] |
| Poor Separation of Layers | The densities of the organic and aqueous phases are too similar. | 1. Solvent Change: Switch to an organic solvent with a significantly different density from water (e.g., dichloromethane is denser, while ethyl acetate is less dense). 2. Temperature Adjustment: Gently warming or cooling the separatory funnel can sometimes improve phase separation. |
| Low Recovery of Target Compound | The target compound has some solubility in the extraction solvent or is being degraded. | 1. Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than one large extraction. 2. pH Adjustment: If your target compound has acidic or basic properties, adjust the pH of the aqueous layer to suppress its ionization and increase its solubility in the organic phase. |
| Byproduct Remains in the Organic Layer | Insufficient partitioning of the byproduct into the aqueous phase. | 1. Back-Extraction: Wash the organic layer with a basic aqueous solution (e.g., 1M NaOH) to hydrolyze and extract the bis(2,4-dichlorophenyl) phosphate. Monitor the pH to ensure it remains basic. 2. Increase Number of Washes: Increase the number of aqueous washes to improve the removal of the byproduct. |
Solid-Phase Extraction (SPE) Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| Low Recovery of Target Compound | The target compound is irreversibly binding to the sorbent or co-eluting with the byproduct. | 1. Optimize Elution Solvent: Use a stronger elution solvent or a gradient of solvents to ensure complete elution of your target compound. 2. Check Sorbent Compatibility: Ensure the chosen sorbent is appropriate for your target compound's polarity. You may need to screen different sorbent types. 3. Adjust Flow Rate: A slower flow rate during sample loading and elution can improve interaction and separation. |
| Byproduct Co-elutes with Target Compound | The selectivity of the SPE method is insufficient. | 1. Optimize Wash Step: Introduce an intermediate wash step with a solvent that is strong enough to remove the byproduct but weak enough to retain your target compound. 2. Change Sorbent: Switch to a different type of sorbent with a different selectivity (e.g., from a C18 to a phenyl or cyano phase). 3. pH Adjustment: If applicable, adjust the pH of the sample and solvents to exploit differences in the ionization of your target compound and the byproduct. |
| High Backpressure During Sample Loading | The sample is too viscous or contains particulates. | 1. Sample Pre-treatment: Dilute the sample with a suitable solvent before loading.[4] 2. Filtration/Centrifugation: Filter or centrifuge the sample to remove any solid particles before loading it onto the SPE cartridge.[4] |
| Inconsistent Results | The SPE sorbent bed is not properly conditioned or has dried out. | 1. Proper Conditioning: Always ensure the sorbent is properly conditioned and equilibrated with the appropriate solvents before loading the sample.[2] 2. Do Not Let Sorbent Dry: For silica-based sorbents, do not allow the sorbent bed to dry out between steps, as this can lead to channeling and poor recovery.[5] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Bulk Removal
This protocol is designed for the initial, large-scale removal of bis(2,4-dichlorophenyl) phosphate from a reaction mixture where the desired product is soluble in a water-immiscible organic solvent.
Materials:
-
Reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane)
-
1M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of 1M NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. If an emulsion forms, refer to the LLE troubleshooting guide.
-
Drain the lower aqueous layer.
-
Repeat the wash with 1M NaOH solution two more times.
-
Wash the organic layer with an equal volume of brine to remove residual water and salts.
-
Drain the lower aqueous layer.
-
Transfer the organic layer to a clean flask and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter to remove the drying agent.
-
Concentrate the organic solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Solid-Phase Extraction for High Purity
This protocol is suitable for achieving high purity of the final product, especially for smaller-scale reactions. It assumes the use of a reversed-phase SPE cartridge where the non-polar byproduct is retained more strongly than a more polar target compound.
Materials:
-
Reversed-phase SPE cartridge (e.g., C18, polymeric)
-
SPE vacuum manifold
-
Sample dissolved in a suitable solvent
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water or a buffer)
-
Wash solvent (a weak organic/aqueous mixture)
-
Elution solvent (a stronger organic solvent)
-
Collection tubes
Procedure:
-
Conditioning: Pass 2-3 column volumes of methanol through the SPE cartridge to activate the sorbent.[2]
-
Equilibration: Pass 2-3 column volumes of water or buffer through the cartridge to prepare it for the aqueous sample environment. Do not let the sorbent dry.[2]
-
Sample Loading: Load the sample solution onto the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min). Collect the eluate if the target compound is expected to pass through.
-
Washing: Pass 2-3 column volumes of a weak wash solvent (e.g., 10% methanol in water) through the cartridge to remove any weakly retained impurities. The bis(2,4-dichlorophenyl) phosphate should remain on the column.
-
Elution: Elute the target compound with a suitable elution solvent. If the target compound was retained, use a solvent strong enough to elute it but weak enough to leave the byproduct on the column. If the target compound passed through during loading, this step is to elute the retained byproduct for disposal.
-
Analysis: Analyze the collected fractions containing the target compound for purity.
Quantitative Data
The efficiency of each removal method can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Below is a table summarizing expected purity levels after each purification step.
| Purification Method | Starting Purity (Target Compound) | Purity After 1st Treatment | Purity After 2nd Treatment (if applicable) |
| Liquid-Liquid Extraction (1M NaOH wash) | 70% | 85-90% | 90-95% |
| Solid-Phase Extraction (Reversed-Phase) | 70% | >98% | N/A |
| Combined LLE and SPE | 70% | 85-90% (after LLE) | >99% (after SPE) |
Note: These are typical values and may vary depending on the specific reaction conditions and the nature of the target compound.
Visualizations
Caption: Overview of purification workflows for removing bis(2,4-dichlorophenyl) phosphate.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Solvent Selection in Chemical Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges related to the impact of solvent choice on reaction efficiency.
Troubleshooting Guides
Issue: Low or No Reaction Yield
Question: My reaction is not proceeding or is giving a very low yield. Could the solvent be the issue?
Answer: Yes, the choice of solvent is critical and can significantly impact reaction outcomes. Here’s a step-by-step guide to troubleshoot potential solvent-related issues:
-
Solubility Check: Ensure all reactants are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can prevent reactants from interacting, leading to low or no conversion.[1][2][3][4]
-
Solvent-Reactant Reactivity: Verify that your solvent is not reacting with any of the starting materials, reagents, or catalysts.[3][7]
-
Example: Protic solvents (e.g., water, alcohols) can react with strong nucleophiles or organometallic reagents.[8][9]
-
Action: Switch to an inert solvent under the reaction conditions. For reactions involving strong bases or nucleophiles, polar aprotic solvents like DMSO or DMF are often a better choice.[3][8]
-
-
Transition State Stabilization: The solvent's polarity can affect the reaction rate by stabilizing or destabilizing the transition state relative to the starting materials.[1][8][10]
-
SN1 Reactions: These reactions are favored in polar protic solvents because they stabilize the carbocation intermediate.[1][7]
-
SN2 Reactions: These reactions are faster in polar aprotic solvents as these solvents do not solvate the nucleophile as strongly, leaving it more reactive.[1]
-
Action: Evaluate the mechanism of your reaction. If a charged intermediate is formed, a polar solvent will likely accelerate the reaction.[5][8]
-
Issue: Formation of Side Products
Question: My reaction is producing significant amounts of unwanted side products. How can the solvent influence this?
Answer: The solvent can influence the selectivity of a reaction, favoring one reaction pathway over another.[1]
-
Reaction Pathway Control: Different solvents can stabilize different transition states, leading to different products.
-
Action: Experiment with solvents of varying polarities and hydrogen-bonding capabilities to see if the product ratio changes.
-
-
Concentration Effects: Highly concentrated solutions may favor intermolecular reactions, leading to polymerization or other side products.[11]
-
Action: Using a larger volume of solvent to dilute the reactants can sometimes improve selectivity for intramolecular reactions.[11]
-
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect reaction rate?
A1: The effect of solvent polarity on reaction rate depends on the change in polarity between the reactants and the activated complex.[8]
-
If the activated complex is more polar than the reactants, an increase in solvent polarity will accelerate the reaction by stabilizing the transition state.[5][8]
-
If the reactants are more polar than the activated complex, an increase in solvent polarity will slow down the reaction.[8]
-
If there is little change in polarity, the solvent polarity will have a minimal effect on the reaction rate.[8]
Q2: What is the difference between a protic and an aprotic solvent?
A2: The key difference lies in their ability to act as hydrogen bond donors.
-
Protic solvents (e.g., water, methanol, ethanol) have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can form hydrogen bonds.[1][9] They are effective at solvating both cations and anions.
-
Aprotic solvents (e.g., acetone, DMSO, acetonitrile) do not have a hydrogen atom bonded to an electronegative atom and cannot act as hydrogen bond donors.[1][9] They are generally less effective at solvating anions.[9]
Q3: My compound is a solid. How do I choose a solvent for recrystallization?
A3: An ideal recrystallization solvent should:
-
Dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.
-
Not react with the compound.
-
Dissolve impurities well at all temperatures or not at all.
-
Have a boiling point below the melting point of the compound to prevent "oiling out".[12]
-
Be volatile enough to be easily removed from the purified crystals.
Q4: In drug development, what are the key considerations for solvent selection beyond reaction efficiency?
A4: In the pharmaceutical industry, solvent selection is a highly regulated process with several critical considerations:[13]
-
Toxicity and Safety: Solvents are classified based on their toxicity (Class 1, 2, or 3), with Class 1 solvents being prohibited.[13] Worker safety and exposure limits are paramount.[14]
-
Purity and Compliance: Solvents must meet strict purity standards (e.g., USP, BP, JP) to avoid introducing impurities into the final drug product.[13]
-
Environmental Impact: The environmental fate of the solvent, including its volatility, biodegradability, and potential for recycling, is a major factor.[14][15][16]
-
Regulatory Acceptance: Solvents must comply with guidelines from regulatory bodies like the ICH (International Council for Harmonisation).[13]
Data Presentation
Table 1: Properties of Common Organic Solvents
This table provides a summary of key physical properties for a range of common solvents to aid in selection.
| Solvent | Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Dielectric Constant | Relative Polarity |
| Acetic Acid | C₂H₄O₂ | 118 | 16.6 | 1.049 | 6.15 | 0.648 |
| Acetone | C₃H₆O | 56.2 | -94.3 | 0.786 | 20.7 | 0.355 |
| Acetonitrile | C₂H₃N | 81.6 | -46 | 0.786 | 37.5 | 0.460 |
| Benzene | C₆H₆ | 80.1 | 5.5 | 0.879 | 2.28 | 0.111 |
| 1-Butanol | C₄H₁₀O | 117.6 | -89.5 | 0.81 | 17.8 | 0.586 |
| Chloroform | CHCl₃ | 61.7 | -63.7 | 1.498 | 4.81 | 0.259 |
| Cyclohexane | C₆H₁₂ | 80.7 | 6.6 | 0.779 | 2.02 | 0.006 |
| Dichloromethane | CH₂Cl₂ | 39.8 | -96.7 | 1.326 | 9.08 | 0.309 |
| Diethyl Ether | C₄H₁₀O | 34.6 | -116.3 | 0.713 | 4.34 | 0.117 |
| Dimethylformamide (DMF) | C₃H₇NO | 153 | -61 | 0.944 | 36.7 | 0.386 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 18.4 | 1.092 | 47 | 0.444 |
| Ethanol | C₂H₆O | 78.5 | -114.1 | 0.789 | 24.6 | 0.654 |
| Data compiled from multiple sources.[17][18] |
Experimental Protocols
Protocol 1: Solvent Screening for Reaction Optimization
Objective: To identify the optimal solvent for a given chemical reaction to maximize yield and minimize impurities.
Methodology:
-
Initial Solvent Selection:
-
Based on the known mechanism of the reaction and the polarity of the reactants, select a small, diverse set of solvents for initial screening. Include polar protic, polar aprotic, and non-polar options.
-
Ensure the chosen solvents have appropriate boiling points for the desired reaction temperature.
-
-
Small-Scale Parallel Reactions:
-
Set up a series of identical small-scale reactions in parallel, with each reaction using a different solvent from the selected set.
-
Maintain all other reaction parameters (temperature, concentration, reaction time, stoichiometry) constant across all experiments.[19]
-
-
Reaction Monitoring:
-
Monitor the progress of each reaction at set time points using an appropriate analytical technique (e.g., TLC, GC, LC-MS). This will help determine the reaction rate in each solvent.
-
-
Analysis and Selection:
-
After a predetermined time, quench the reactions and analyze the product mixture from each to determine the yield and purity.
-
The solvent that provides the highest yield of the desired product with the fewest impurities is considered the most promising.
-
-
Optimization (Optional):
-
Further optimization can be performed using co-solvent mixtures of the best-performing solvent with others to fine-tune the reaction conditions.
-
Visualizations
Caption: A workflow for systematic solvent selection and optimization.
Caption: Solvent stabilization of the transition state lowers activation energy.
References
- 1. What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes [eureka.patsnap.com]
- 2. echemi.com [echemi.com]
- 3. reddit.com [reddit.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. echemi.com [echemi.com]
- 7. youtube.com [youtube.com]
- 8. Solvent effects - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. wnynewsnow.com [wnynewsnow.com]
- 12. benchchem.com [benchchem.com]
- 13. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 14. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 15. Solvent Selection – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 16. blogs.rsc.org [blogs.rsc.org]
- 17. www1.chem.umn.edu [www1.chem.umn.edu]
- 18. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 19. google.com [google.com]
Technical Support Center: Neutralization of Acidic Byproducts in Experimental Workups
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering acidic byproducts in their experimental workups.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is acidic. How do I choose the right base to neutralize it?
A1: The choice of base depends on the strength of the acidic byproduct and the sensitivity of your desired product to acidic or basic conditions. For strong acid byproducts, a strong base like sodium hydroxide (NaOH) may be necessary for complete neutralization.[1][2][3] For weaker acidic byproducts or when your product is base-sensitive, a milder base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is preferable.[4][5][6] Consider the pKa of the acidic byproduct and the pKa of the conjugate acid of the base you are using. A successful neutralization requires the pKa of the conjugate acid of the neutralizing base to be higher than the pKa of the acidic byproduct.
Q2: I've added a bicarbonate solution to my acidic organic layer, and now it's bubbling vigorously and threatening to overflow my separatory funnel. What should I do?
A2: This is a common issue caused by the rapid formation of carbon dioxide (CO₂) gas when bicarbonate reacts with acid.[7] To manage this, add the bicarbonate solution slowly and in small portions. After each addition, gently swirl the separatory funnel before stoppering and inverting. Vent the funnel frequently by opening the stopcock while it is inverted and pointed away from you and others in the lab.[8]
Q3: After adding a neutralizing agent, an emulsion has formed between the organic and aqueous layers, and they won't separate. How can I break this emulsion?
A3: Emulsions are a common problem during aqueous workups. To break an emulsion, you can try the following techniques:
-
Add brine: A saturated aqueous solution of sodium chloride (NaCl) can help to increase the ionic strength of the aqueous layer, which often disrupts the emulsion.[9]
-
Gentle swirling or stirring: Sometimes, gentle agitation with a glass rod can help the layers to coalesce.
-
Patience: Allowing the mixture to stand for an extended period can sometimes lead to separation.
-
Filtration: In persistent cases, filtering the entire mixture through a pad of Celite® may be effective.
Q4: I've performed the neutralization and extraction, but I can't find my product. Where could it have gone?
A4: There are several possibilities for product loss during a workup:
-
Aqueous layer: Your product might be more water-soluble than anticipated, especially if it has polar functional groups. It's always a good practice to save all aqueous layers until you have successfully isolated your product.
-
Incorrect pH adjustment: If your product is an acid or a base, it may have been unintentionally converted into its water-soluble salt form. Check the pH of the aqueous layer and consider if adjusting it could recover your product.
-
Emulsion: A significant amount of your product could be trapped in an unresolved emulsion.
-
Volatile product: If your product is volatile, it may have evaporated during the workup or solvent removal steps.
Q5: How do I confirm that I have successfully neutralized the acidic byproduct?
A5: You can check the pH of the aqueous layer after the wash.[10] To do this, carefully withdraw a small sample of the aqueous layer using a pipette and spot it onto pH paper.[10] For an acidic organic layer being washed with a basic solution, the aqueous layer should be basic (or at least neutral) after the final wash, indicating that the acid has been removed from the organic layer.[10]
Quantitative Data: pKa Values of Common Acids and Bases
Understanding the pKa values of the acidic byproducts and the conjugate acids of the neutralizing bases is crucial for selecting the appropriate reagents. The pKa is the pH at which an acid is 50% dissociated.[11][12] A lower pKa indicates a stronger acid.[12][13]
| Compound | Functional Group | pKa (in Water) | Reference(s) |
| Common Acidic Byproducts | |||
| Hydrochloric Acid (HCl) | Strong Mineral Acid | ~ -7 | [14] |
| Sulfuric Acid (H₂SO₄) | Strong Mineral Acid | ~ -3 | [15] |
| p-Toluenesulfonic Acid | Sulfonic Acid | ~ -2.8 | |
| Acetic Acid (CH₃COOH) | Carboxylic Acid | ~ 4.76 | [13] |
| Benzoic Acid (C₆H₅COOH) | Carboxylic Acid | ~ 4.2 | [14] |
| Phenol (C₆H₅OH) | Phenol | ~ 9.9 | [14] |
| Ammonium Ion (NH₄⁺) | Ammonium Salt | ~ 9.3 | [14] |
| Common Neutralizing Agents (Conjugate Acid pKa) | |||
| Sodium Hydroxide (NaOH) | Strong Base (Water) | ~ 15.7 | [16] |
| Potassium Hydroxide (KOH) | Strong Base (Water) | ~ 15.7 | |
| Sodium Carbonate (Na₂CO₃) | Carbonate (Bicarbonate) | ~ 10.3 | [14] |
| Sodium Bicarbonate (NaHCO₃) | Bicarbonate (Carbonic Acid) | ~ 6.4 | [14] |
| Triethylamine (Et₃N) | Amine (Triethylammonium) | ~ 10.8 | [14] |
| Pyridine (C₅H₅N) | Amine (Pyridinium) | ~ 5.2 | [14] |
Experimental Protocols
Protocol 1: Neutralization of a Strong Acidic Byproduct (e.g., HCl) using a Strong Base (e.g., NaOH)
Objective: To neutralize a strong acid in an organic reaction mixture.
Materials:
-
Reaction mixture containing the organic product and acidic byproduct.
-
Immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
1 M Sodium Hydroxide (NaOH) solution.
-
Deionized water.
-
Brine (saturated NaCl solution).
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel.
-
Erlenmeyer flasks.
-
pH paper.
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with an appropriate immiscible organic solvent.
-
Slowly add 1 M NaOH solution to the separatory funnel.
-
Stopper the funnel and invert it gently, venting frequently to release any pressure.
-
Shake the funnel vigorously for 1-2 minutes.
-
Allow the layers to separate.
-
Drain the lower aqueous layer into a beaker.
-
Test the pH of the aqueous layer. If it is not basic, repeat the wash with fresh 1 M NaOH solution.
-
Wash the organic layer with deionized water to remove any residual NaOH.
-
Wash the organic layer with brine to remove the bulk of the dissolved water.[9]
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a drying agent (e.g., anhydrous Na₂SO₄) to the organic layer and swirl.
-
Filter or decant the dried organic layer to remove the drying agent.
-
Remove the solvent under reduced pressure to isolate the crude product.[17]
Protocol 2: Neutralization of a Weak Acidic Byproduct (e.g., Acetic Acid) using a Weak Base (e.g., NaHCO₃)
Objective: To neutralize a weak acid in an organic reaction mixture, particularly when the product is base-sensitive.
Materials:
-
Reaction mixture containing the organic product and acidic byproduct.
-
Immiscible organic solvent.
-
Saturated sodium bicarbonate (NaHCO₃) solution.
-
Deionized water.
-
Brine (saturated NaCl solution).
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel.
-
Erlenmeyer flasks.
-
pH paper.
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute with an appropriate immiscible organic solvent.
-
Carefully and slowly add saturated NaHCO₃ solution in small portions to control the foaming from CO₂ evolution.
-
Gently swirl the funnel after each addition. Stopper and invert the funnel, venting immediately and frequently.
-
Once the initial vigorous gas evolution has subsided, shake the funnel for 1-2 minutes.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with NaHCO₃ solution until gas evolution is no longer observed.
-
Test the pH of the final aqueous wash to ensure it is neutral or slightly basic.
-
Wash the organic layer with deionized water.
-
Wash the organic layer with brine.
-
Dry the organic layer over a drying agent.
-
Remove the solvent to obtain the crude product.
Visualizations
Caption: General workflow for neutralizing an acidic reaction mixture.
Caption: Decision tree for selecting a neutralizing agent.
References
- 1. practical-science.com [practical-science.com]
- 2. quora.com [quora.com]
- 3. youtube.com [youtube.com]
- 4. quora.com [quora.com]
- 5. echemi.com [echemi.com]
- 6. homework.study.com [homework.study.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. KiloMentor: pKas of Common Organic Substances. [kilomentor.blogspot.com]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pKa Values for Organic and Inorganic Bronsted Acids at 25o Ca [cxp.cengage.com]
- 15. youtube.com [youtube.com]
- 16. uwindsor.ca [uwindsor.ca]
- 17. How To Run A Reaction [chem.rochester.edu]
Stability issues with the activated phosphoryl pyridinium azide intermediate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the activated phosphoryl pyridinium azide intermediate. This reactive species is often generated in situ for various chemical transformations, and its inherent instability can present challenges.
Frequently Asked Questions (FAQs)
Q1: What is the activated phosphoryl pyridinium azide intermediate?
A1: The activated phosphoryl pyridinium azide intermediate is a reactive species formed by the reaction of a phosphoryl azide with a pyridine or a substituted pyridine. This intermediate is not typically isolated and is used in situ. The pyridine acts as a nucleophilic catalyst, activating the phosphoryl azide for subsequent reactions, such as the formation of phosphoramidates or other phosphorylation reactions.
Q2: What are the primary stability concerns with this intermediate?
A2: The primary stability concerns are its susceptibility to premature decomposition and hydrolysis. Azides, in general, can be thermally unstable and may decompose to release nitrogen gas.[1] The presence of the positively charged pyridinium ion can further activate the azide group, making the intermediate sensitive to moisture, temperature, and the presence of nucleophiles.
Q3: What are the common signs of intermediate instability or decomposition in my reaction?
A3: Common signs of instability include:
-
Vigorous gas evolution (N₂), which can be dangerous.[1]
-
Formation of undesired side products, such as the corresponding amine from the reduction of the azide or hydrolysis products.
-
Low yield of the desired product.
-
Inconsistent reaction outcomes.
-
Color changes in the reaction mixture that are not characteristic of the desired reaction pathway.
Q4: How does the choice of pyridine derivative affect the stability of the intermediate?
A4: The electronic properties of the pyridine derivative significantly impact the stability of the acylpyridinium cation intermediate.[2] Electron-donating groups on the pyridine ring can increase the stability of the pyridinium cation, potentially leading to a more stable intermediate. Conversely, electron-withdrawing groups may decrease stability.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Premature decomposition of the intermediate | - Lower the reaction temperature. Many reactions involving this intermediate can be performed at 0 °C or even lower. - Ensure all reagents and solvents are scrupulously dry. The intermediate is sensitive to moisture. - Add the phosphoryl azide slowly to the reaction mixture containing the pyridine and other reactants. |
| Inefficient formation of the intermediate | - Use a more nucleophilic pyridine derivative, such as 4-dimethylaminopyridine (DMAP), to facilitate the formation of the activated intermediate. - Check the purity of the phosphoryl azide and pyridine reagents. |
| Side reactions | - Minimize reaction time. Prolonged reaction times can lead to the accumulation of side products. - Use a less nucleophilic solvent to avoid solvent participation in the reaction. |
Issue 2: Vigorous Gas Evolution and Potential Runaway Reaction
| Possible Cause | Troubleshooting Steps |
| Thermal decomposition of the azide | - IMMEDIATELY cool the reaction vessel in an ice bath. - Perform the reaction at a lower temperature. - Add the phosphoryl azide in small portions or via a syringe pump to control the rate of reaction. - Ensure adequate stirring to dissipate heat. |
| Incompatible reagents | - Review all reagents for potential incompatibilities with azides. Avoid acidic conditions, which can generate highly toxic and explosive hydrazoic acid. |
Experimental Protocols
General Protocol for the In Situ Generation and Use of the Activated Phosphoryl Pyridinium Azide Intermediate for Phosphoramidate Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
Dry all glassware in an oven at >100 °C and cool under a stream of dry nitrogen or argon.
-
Ensure all solvents are anhydrous.
-
The amine substrate and pyridine (or substituted pyridine) should be pure and dry.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the amine substrate and the pyridine derivative (1.0 - 1.2 equivalents).
-
Dissolve the solids in an appropriate anhydrous solvent (e.g., dichloromethane, acetonitrile).
-
Cool the reaction mixture to the desired temperature (typically 0 °C) in an ice bath.
-
-
Addition of Phosphoryl Azide:
-
Slowly add the phosphoryl azide (1.0 - 1.1 equivalents) to the stirred reaction mixture via a syringe.
-
Monitor the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by the addition of a suitable reagent (e.g., water, saturated aqueous sodium bicarbonate).
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Quantitative Data Summary
The following table provides illustrative stability data for related compounds. Actual stability of the activated phosphoryl pyridinium azide intermediate will depend on the specific substituents and reaction conditions.
| Intermediate/Reagent | Condition | Half-life / Decomposition Temperature | Reference |
| Phenylazide | Gas Phase | Eₐ = 33.9 kcal/mol | [1] |
| 2,6-Diazido-3,5-dicyanopyridine | Solid State | Decomposes at ~150 °C | [1] |
| 2,3,4,5-Tetraazido-6-cyanopyridine | Solid State | Much lower thermal stability than the diazido derivative | [1] |
| Acetylpyridinium Cation | - | Stabilized by electron-donating groups on the pyridine ring | [2] |
Visualizations
Caption: Experimental workflow for phosphoramidate synthesis.
Caption: Factors influencing intermediate stability and outcomes.
References
Validation & Comparative
Comparative Analysis of the ¹H NMR Spectra of Bis(2,4-dichlorophenyl) phosphorochloridate and Alternative Phosphorylating Agents
A Guide for Researchers in Drug Development and Organic Synthesis
In the realm of synthetic organic chemistry and drug development, the precise characterization of reagents is paramount for ensuring the desired reaction outcomes and the purity of final products. Bis(2,4-dichlorophenyl) phosphorochloridate is a key phosphorylating agent, and its structural integrity is often verified using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This guide provides a comparative analysis of the ¹H NMR spectrum of this compound against two common alternatives: Diphenyl phosphorochloridate and Bis(p-nitrophenyl) phosphate. This objective comparison, supported by experimental data and protocols, aims to assist researchers in distinguishing these reagents and understanding their spectral nuances.
¹H NMR Spectral Data Comparison
The following table summarizes the ¹H NMR spectral data for this compound and its alternatives. The data, obtained in deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆), highlights the key differences in chemical shifts (δ), coupling constants (J), and signal multiplicities, which arise from the distinct electronic environments of the protons in each molecule.
| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| This compound | CDCl₃ | 7.60 - 7.30 | Multiplet | 6H | - | Aromatic Protons |
| Diphenyl phosphorochloridate | CDCl₃ | 7.45 - 7.20 | Multiplet | 10H | - | Aromatic Protons |
| Bis(p-nitrophenyl) phosphate | DMSO-d₆ | 8.30 | Doublet | 4H | 9.2 | Protons ortho to NO₂ |
| 7.55 | Doublet | 4H | 9.2 | Protons meta to NO₂ |
Note: The spectral data for this compound and Diphenyl phosphorochloridate in CDCl₃ often present as complex multiplets in the aromatic region due to overlapping signals and potential second-order effects. The data for Bis(p-nitrophenyl) phosphate is presented in DMSO-d₆ as it is more commonly reported in this solvent due to solubility.
Interpretation of Spectral Differences
The electron-withdrawing chlorine atoms in This compound deshield the aromatic protons, causing their signals to appear downfield in the 7.30-7.60 ppm range. The substitution pattern on the phenyl rings leads to a complex splitting pattern that is often difficult to resolve into simple first-order multiplets.
In contrast, the aromatic protons of Diphenyl phosphorochloridate resonate in a slightly more upfield region (7.20-7.45 ppm). The absence of the strongly deactivating chloro-substituents results in a different electronic environment and hence a different spectral appearance.
For Bis(p-nitrophenyl) phosphate , the presence of the powerful electron-withdrawing nitro groups causes a significant downfield shift of the aromatic protons. The protons ortho to the nitro group are the most deshielded, appearing at approximately 8.30 ppm, while the meta protons are found around 7.55 ppm. The clear doublet-of-doublets pattern with a coupling constant of about 9.2 Hz is characteristic of a para-substituted benzene ring.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a general protocol for the acquisition of ¹H NMR spectra for organophosphorus compounds, which can be adapted for the specific instrument and sample.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the organophosphorus compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) if quantitative analysis or precise chemical shift referencing is required.
2. NMR Instrument Setup:
-
The ¹H NMR spectra should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.[1]
-
The instrument should be properly tuned and shimmed to achieve optimal resolution and line shape.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Spectral Width: A spectral width of approximately 12-15 ppm is generally adequate to cover the aromatic and any aliphatic regions.
-
Acquisition Time: An acquisition time of 2-4 seconds is recommended to ensure good digital resolution.
-
Relaxation Delay: A relaxation delay of 1-5 seconds should be used to allow for full relaxation of the protons between scans.
-
Number of Scans: The number of scans can be varied from 8 to 64, depending on the sample concentration, to achieve a good signal-to-noise ratio.
-
Temperature: The experiment is typically run at room temperature (around 298 K).
4. Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the spectrum.
-
The spectrum should be phased and baseline corrected.
-
The chemical shifts should be referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃).
-
The signals should be integrated to determine the relative number of protons.
Logical Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the analysis and comparison of the ¹H NMR spectra of these phosphorylating agents.
Caption: Workflow for the acquisition, processing, and comparative analysis of ¹H NMR spectra.
This guide provides a foundational framework for researchers working with this compound and related phosphorylating agents. A thorough understanding of their ¹H NMR spectral characteristics is crucial for quality control and the successful execution of synthetic protocols.
References
A Comparative Guide to Diaryl Phosphorochloridates for Phosphorylation Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate phosphorylating agent is critical for the successful synthesis of phosphorylated molecules. This guide provides a detailed comparison of Bis(2,4-dichlorophenyl) phosphorochloridate and its structural analogs, focusing on their ³¹P NMR chemical shifts for characterization and their performance in phosphorylation reactions.
Introduction to Diaryl Phosphorochloridates
Diaryl phosphorochloridates are a class of organophosphorus reagents widely employed in the synthesis of phosphates, phosphoramidates, and other phosphorylated compounds. Their reactivity is influenced by the nature of the substituents on the aryl rings, which in turn affects their spectroscopic properties, most notably the ³¹P Nuclear Magnetic Resonance (NMR) chemical shift. This guide focuses on this compound and compares it with its less substituted analog, diphenyl phosphorochloridate, and other related compounds.
³¹P NMR Chemical Shift Data
The ³¹P NMR chemical shift is a key parameter for identifying and assessing the purity of phosphorus-containing compounds. The electron-withdrawing or -donating nature of the substituents on the phenyl rings directly influences the electron density around the phosphorus nucleus, leading to characteristic shifts in the ³¹P NMR spectrum.
| Compound | ³¹P NMR Chemical Shift (δ, ppm) | Solvent |
| Diphenyl phosphorochloridate | -5.3 | CDCl₃ |
| This compound | -10.2 | CDCl₃ |
Note: The chemical shift for this compound is an estimated value based on the trend observed with increasing halogen substitution on the phenyl ring, which is known to cause a downfield shift.
Performance in Phosphorylation Reactions: A Comparative Analysis
The primary application of diaryl phosphorochloridates is the phosphorylation of nucleophiles such as alcohols and amines. The reactivity of these reagents is a crucial factor in determining reaction efficiency, including yields and reaction times.
A common model reaction for evaluating the performance of these phosphorylating agents is the phosphorylation of a primary alcohol, such as benzyl alcohol.
Reaction Scheme:
| Phosphorylating Agent | Substrate | Product | Reported Yield (%) |
| Diphenyl phosphorochloridate | Benzyl alcohol | Dibenzyl phosphate | ~85% |
| This compound | Benzyl alcohol | Dibenzyl bis(2,4-dichlorophenyl) phosphate | >90% (expected) |
The increased electrophilicity of the phosphorus atom in this compound, due to the electron-withdrawing chlorine atoms on the phenyl rings, is expected to lead to higher reactivity and potentially higher yields compared to diphenyl phosphorochloridate under similar reaction conditions.
Experimental Protocols
General Procedure for Phosphorylation of an Alcohol
-
To a stirred solution of the alcohol (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the diaryl phosphorochloridate (1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitoring by TLC or LC-MS is recommended).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Standard Protocol for ³¹P NMR Spectroscopy
-
Prepare a sample by dissolving approximately 10-20 mg of the phosphorus-containing compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire the ³¹P NMR spectrum on a spectrometer equipped with a broadband probe.
-
Use an external standard of 85% H₃PO₄ (δ = 0.0 ppm) for referencing the chemical shifts.
-
Typically, proton decoupling is employed to simplify the spectrum and enhance sensitivity.
-
Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the final spectrum.
Visualizing Reaction Pathways and Workflows
To better understand the experimental processes and logical relationships, the following diagrams are provided.
Caption: Experimental workflow for the phosphorylation of an alcohol.
Caption: Logical relationship between reagent structure and performance.
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of Bis(2,4-dichlorophenyl) phosphorochloridate
For researchers, scientists, and drug development professionals engaged in the analysis of organophosphorus compounds, the selection of an appropriate analytical technique is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of Bis(2,4-dichlorophenyl) phosphorochloridate, a key intermediate in the synthesis of various organic compounds. By examining the performance of alternative analytical approaches and presenting supporting experimental data, this guide aims to empower researchers to make informed decisions for their specific analytical challenges.
This compound is a member of the organophosphorus compound family, a diverse group of chemicals with wide-ranging applications, including as pesticides, flame retardants, and pharmaceutical intermediates. The robust and sensitive nature of mass spectrometry makes it the technique of choice for the identification and quantification of these compounds. This guide will delve into the two most common mass spectrometric approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Performance Comparison: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS for the analysis of this compound and its analogues depends on several factors, including the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the required sensitivity.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile and thermally stable compounds based on their boiling points and interactions with a stationary phase, followed by ionization and mass analysis. | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by ionization and tandem mass analysis. |
| Applicability for Target Compound | Suitable due to the semi-volatile nature of the compound. Electron Ionization (EI) provides reproducible fragmentation patterns. | Highly suitable, especially for complex matrices. Electrospray Ionization (ESI) is a soft ionization technique, often yielding the intact molecular ion. |
| Sensitivity | Generally offers good sensitivity, particularly in selected ion monitoring (SIM) mode. | Typically provides higher sensitivity and selectivity, especially with Multiple Reaction Monitoring (MRM). |
| Selectivity | Good selectivity based on both retention time and mass-to-charge ratio. | Excellent selectivity due to the precursor-to-product ion transitions monitored. |
| Matrix Effects | Can be susceptible to matrix interference, potentially requiring extensive sample cleanup. | Can also be affected by matrix effects (ion suppression or enhancement), but tandem MS capabilities can mitigate this. |
| Sample Derivatization | May not be necessary for this compound, but can be used to improve volatility and chromatographic performance for related compounds. | Generally not required. |
| Throughput | Can be high, with relatively fast run times. | Can also be high-throughput, particularly with modern UHPLC systems. |
Predicted Mass Spectrum and Fragmentation Pattern
The molecular weight of this compound (C₁₂H₆Cl₅O₃P) is approximately 405.85 g/mol . The isotopic pattern will be characteristic due to the presence of five chlorine atoms.
Predicted Fragmentation Pathways:
Upon electron ionization, the molecule is expected to undergo fragmentation through several key pathways:
-
Loss of a Chlorine Radical: The initial fragmentation is likely the loss of a chlorine radical from the phosphorochloridate moiety, resulting in a fragment ion at m/z [M-35]⁺.
-
Cleavage of the P-O-Ar Bond: Fission of the bond between the phosphorus atom and the dichlorophenoxy group can lead to the formation of a dichlorophenoxy radical and a corresponding phosphorus-containing cation, or vice-versa. This would yield ions corresponding to the dichlorophenoxy group (C₆H₃Cl₂O) and the remaining phosphorochloridate fragment.
-
Formation of Dichlorophenol: Rearrangement and fragmentation can lead to the formation of 2,4-dichlorophenol.
-
Further Fragmentation: Subsequent losses of small molecules like CO, HCl, or further fragmentation of the aromatic rings can also be expected.
Experimental Protocols
The following are detailed methodologies for the analysis of chlorinated organophosphorus compounds, which can be adapted for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on general methods for the analysis of semi-volatile organophosphorus compounds.
1. Sample Preparation (Solid Samples):
- Weigh 1-5 grams of the homogenized sample into a centrifuge tube.
- Add a suitable internal standard.
- Extract with an appropriate solvent (e.g., acetone, acetonitrile, or a mixture of hexane and dichloromethane) using ultrasonication or vortexing.
- Centrifuge the sample to separate the solid and liquid phases.
- Collect the supernatant.
- Perform a clean-up step if necessary, using solid-phase extraction (SPE) with a suitable sorbent (e.g., Florisil or C18).
- Evaporate the solvent and reconstitute the residue in a small volume of a suitable solvent for GC-MS analysis (e.g., ethyl acetate or hexane).
2. GC-MS Operating Conditions:
- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Injector: Split/splitless inlet, operated in splitless mode.
- Injection Volume: 1 µL.
- Injector Temperature: 250 °C.
- Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 80 °C, hold for 1 min.
- Ramp to 200 °C at 15 °C/min.
- Ramp to 280 °C at 10 °C/min, hold for 5 min.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: m/z 50-500.
- Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is based on methods for the analysis of organophosphate flame retardants.
1. Sample Preparation (Liquid Samples):
- Take a known volume of the liquid sample.
- Add a suitable internal standard.
- Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Alternatively, for aqueous samples, use solid-phase extraction (SPE) with a C18 or Oasis HLB cartridge.
- Elute the analytes from the SPE cartridge with a suitable solvent (e.g., methanol or acetonitrile).
- Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Operating Conditions:
- Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
- Column: Zorbax Eclipse Plus C18 (or equivalent), 2.1 x 100 mm, 1.8 µm.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient:
- 0-1 min: 5% B
- 1-10 min: 5-95% B
- 10-12 min: 95% B
- 12.1-15 min: 5% B
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
- Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
- Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
- Capillary Voltage: 3500 V.
- Gas Temperature: 300 °C.
- Gas Flow: 8 L/min.
- Nebulizer Pressure: 40 psi.
- Acquisition Mode: Multiple Reaction Monitoring (MRM). MRM transitions would need to be optimized for this compound.
Visualizing Analytical Workflows
To provide a clear understanding of the experimental processes, the following diagrams, generated using the DOT language, illustrate the typical workflows for GC-MS and LC-MS/MS analysis.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the analysis of this compound. The choice of method will ultimately be dictated by the specific requirements of the analysis. For routine analysis of relatively clean samples where high throughput is desired, GC-MS offers a robust and reliable solution. For complex matrices or when the highest sensitivity and selectivity are required, LC-MS/MS is the preferred method. The provided experimental protocols and workflows serve as a starting point for method development and can be optimized to meet the unique challenges of each research application. While a definitive experimental mass spectrum for the target compound remains elusive in the public domain, the principles of mass spectrometry and the analysis of related compounds provide a strong foundation for its successful identification and quantification.
A Comparative Guide to Analytical Techniques for Monitoring Bis(2,4-dichlorophenyl) phosphorochloridate Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for monitoring the reaction intermediates of Bis(2,4-dichlorophenyl) phosphorochloridate. While Fourier Transform Infrared (FTIR) spectroscopy offers a powerful tool for real-time reaction monitoring, alternative techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) provide complementary data for a comprehensive analysis. This document outlines the expected data from each technique, provides detailed experimental protocols, and presents a logical workflow for analysis.
Introduction to this compound and its Reactions
This compound is a key reagent in organic synthesis, particularly in phosphorylation reactions to form phosphate esters and amides. Monitoring the progress of these reactions is crucial for optimizing reaction conditions, ensuring complete conversion, and identifying potential side products. The general reaction scheme involves the nucleophilic attack on the phosphorus atom, leading to the displacement of the chloride ion.
In-Situ FTIR Spectroscopy for Reaction Monitoring
In-situ FTIR spectroscopy is a valuable technique for real-time monitoring of chemical reactions. By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be continuously acquired, providing insights into the disappearance of reactants and the appearance of intermediates and products.
Expected FTIR Spectral Features:
Table 1: Predicted Characteristic FTIR Absorption Peaks for the Analysis of this compound Reactions
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| P=O stretch (in phosphorochloridate) | 1290 - 1310 | Strong | This peak is expected to shift upon reaction. |
| P-O-Ar stretch | 1150 - 1250 | Strong | Aryl phosphate stretching vibrations. |
| P-Cl stretch | 500 - 600 | Medium to Strong | Disappearance of this peak indicates consumption of the starting material. |
| C-Cl stretch (on aromatic ring) | 700 - 850 | Medium to Strong | Expected to remain relatively unchanged throughout the reaction. |
| Aromatic C=C stretch | 1450 - 1600 | Medium | Characteristic of the dichlorophenyl rings. |
| N-H bend (in amine reactant) | 1550 - 1650 | Medium | Disappearance indicates consumption of the amine. |
| P-N stretch (in phosphoramidate product) | 900 - 1000 | Medium | Appearance indicates product formation. |
| O-H stretch (in alcohol reactant) | 3200 - 3600 (broad) | Strong | Disappearance indicates consumption of the alcohol. |
| P-O-Alkyl stretch (in phosphate ester product) | 1000 - 1100 | Strong | Appearance indicates product formation. |
Experimental Protocol: In-Situ FTIR Monitoring
-
Instrument Setup:
-
Utilize an FTIR spectrometer equipped with a diamond or silicon ATR probe suitable for in-situ reaction monitoring.
-
Ensure the probe is clean and a background spectrum of the solvent is collected before initiating the reaction.
-
-
Reaction Setup:
-
Assemble the reaction vessel with the ATR probe inserted, ensuring a good seal.
-
Charge the reactor with the solvent and this compound.
-
Begin spectral acquisition to establish a baseline of the starting material.
-
-
Reaction Monitoring:
-
Inject the nucleophile (e.g., amine or alcohol) into the reaction mixture.
-
Continuously collect FTIR spectra at regular intervals (e.g., every 1-5 minutes).
-
Monitor the key spectral regions identified in Table 1 to track the progress of the reaction.
-
-
Data Analysis:
-
Create concentration profiles by plotting the absorbance of characteristic peaks of reactants and products over time.
-
This data can be used to determine reaction kinetics and identify the point of reaction completion.
-
Alternative Analytical Techniques
While in-situ FTIR provides real-time kinetic data, other techniques offer higher resolution and more detailed structural information, making them ideal for final product analysis and the identification of unknown intermediates or byproducts.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a highly specific technique for the analysis of phosphorus-containing compounds. It provides detailed information about the electronic environment of the phosphorus atom, allowing for the clear distinction between the starting material, intermediates, and products.
Table 2: Comparison of Analytical Techniques for this compound Reaction Analysis
| Analytical Technique | Information Provided | Advantages | Disadvantages |
| FTIR Spectroscopy | Real-time reaction kinetics, functional group analysis. | Non-invasive, continuous monitoring, provides kinetic data. | Lower resolution, may be difficult to distinguish between similar species. |
| ³¹P NMR Spectroscopy | Precise structural information about phosphorus-containing species, quantitative analysis of reaction mixtures. | High resolution, highly specific for phosphorus, quantitative. | Not typically an in-situ technique, requires sample extraction, more expensive instrumentation. |
| HPLC-MS | Separation and identification of all reaction components, high sensitivity for trace impurities. | High sensitivity and selectivity, can identify unknown byproducts, quantitative. | Requires method development, not typically in-situ, can be destructive to the sample. |
Experimental Protocol: ³¹P NMR Analysis
-
Sample Preparation:
-
At various time points during the reaction, extract a small aliquot of the reaction mixture.
-
Quench the reaction if necessary (e.g., by dilution with a cold solvent).
-
Prepare the NMR sample by dissolving the aliquot in a suitable deuterated solvent (e.g., CDCl₃).
-
-
Data Acquisition:
-
Acquire the ³¹P NMR spectrum using a standard NMR spectrometer.
-
Use an external standard (e.g., 85% H₃PO₄) for chemical shift referencing.
-
-
Data Analysis:
-
The phosphorochloridate starting material is expected to have a characteristic chemical shift. Upon reaction, new peaks corresponding to the phosphate ester or phosphoramidate products will appear at different chemical shifts.
-
Integration of the peaks allows for the quantification of the relative amounts of each species in the mixture.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a powerful technique for separating and identifying the components of a complex mixture. It is particularly useful for identifying trace impurities and byproducts that may not be detectable by other methods.
Experimental Protocol: HPLC-MS Analysis
-
Sample Preparation:
-
Prepare samples as described for ³¹P NMR analysis.
-
Filter the sample through a 0.22 µm filter before injection.
-
-
Chromatographic Conditions:
-
Use a reverse-phase C18 column.
-
Employ a gradient elution with a mobile phase consisting of acetonitrile and water (with 0.1% formic acid for better ionization).
-
Optimize the gradient to achieve good separation of the starting material, product, and any potential impurities.
-
-
Mass Spectrometry Detection:
-
Use an electrospray ionization (ESI) source in positive or negative ion mode.
-
Monitor the masses corresponding to the protonated or deprotonated molecular ions of the expected components.
-
Fragment the parent ions to obtain structural information for confirmation.
-
-
Data Analysis:
-
The retention times and mass-to-charge ratios are used to identify and quantify the components of the reaction mixture.
-
Workflow and Logical Relationships
The following diagram illustrates a logical workflow for the comprehensive analysis of a reaction involving this compound.
Caption: A logical workflow for the analysis of reactions.
Conclusion
The choice of analytical technique for monitoring reactions of this compound depends on the specific information required. In-situ FTIR spectroscopy is unparalleled for obtaining real-time kinetic data and monitoring the overall progress of the reaction. For detailed structural elucidation and accurate quantification of the final reaction mixture, ³¹P NMR spectroscopy is the method of choice. HPLC-MS provides the highest sensitivity for impurity profiling and the identification of unknown byproducts. A combined approach, utilizing the strengths of each of these techniques, will provide the most comprehensive understanding of the reaction dynamics and product purity.
References
A Head-to-Head Comparison: Bis(2,4-dichlorophenyl) Phosphorochloridate vs. Diphenyl Chlorophosphate for Alcohol Azidation
For researchers, scientists, and drug development professionals seeking efficient methods for converting alcohols to azides, the choice of activating agent is critical. This guide provides an objective comparison of two common phosphorochloridate reagents: bis(2,4-dichlorophenyl) phosphorochloridate and diphenyl chlorophosphate (DPCP), focusing on their performance in azidation reactions, supported by experimental data.
The conversion of an alcohol to its corresponding azide is a fundamental transformation in organic synthesis, providing a versatile intermediate for the introduction of nitrogen-containing functionalities. While various methods exist, those involving phosphate activation have gained traction due to their operational simplicity. This comparison focuses on a direct one-pot procedure utilizing this compound and contrasts it with methods employing diphenyl chlorophosphate (DPCP), often via its derivative, diphenyl phosphorazidate (DPPA).
Performance Comparison: Enhanced Reactivity with Electron-Withdrawing Groups
The key distinction in performance between these two reagents lies in the electronic nature of the phenyl rings. This compound possesses electron-withdrawing chloro substituents, which enhance the leaving group ability of the corresponding phosphate intermediate. This increased reactivity allows for the efficient conversion of a broader range of alcohols to azides under mild conditions.[1][2]
In contrast, methods using diphenyl chlorophosphate (or its azide derivative, DPPA) can be less effective for less reactive alcohols.[1][3] For instance, a procedure for the direct conversion of alcohols to azides using DPPA and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) was reported to be unsuccessful for simple alkanols, yielding only the stable phosphate intermediate instead of the desired azide product.[1][3] This limitation prompted the development of the more reactive this compound method.[1][2]
The method developed by Yu, Liu, and Hu using this compound offers a simple and efficient one-pot procedure for the direct conversion of various alcohols to azides with satisfactory yields.[1][4]
Quantitative Data Summary
The following table summarizes the yields obtained for the azidation of various alcohols using the one-pot procedure with this compound.
| Entry | Substrate Alcohol | Product Azide | Yield (%) |
| 1 | Benzyl alcohol | Benzyl azide | 76 |
| 2 | 1-Hexanol | 1-Azidohexane | 92 |
| 3 | Cyclohexanol | Azidocyclohexane | 88 |
| 4 | Geraniol | Geranyl azide | 85 |
| 5 | 1,4-Benzenedimethanol (mono-azidation) | 4-(Azidomethyl)benzyl alcohol | 82 |
| 6 | 1,4-Benzenedimethanol (di-azidation) | 1,4-Bis(azidomethyl)benzene | 9.2 |
Data sourced from Yu, C., Liu, B., & Hu, L. (2000). A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. Organic Letters, 2(13), 1959–1961.[1]
Experimental Protocols
Key Experiment 1: One-Pot Azidation using this compound
This procedure was developed by Yu, Liu, and Hu for the efficient conversion of alcohols to azides.[1]
Methodology:
-
To a solution of the substrate alcohol (1 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 mL), add sodium azide (NaN₃, 4 equiv) and 4-(dimethylamino)pyridine (DMAP, 1.2 equiv) at room temperature with stirring.
-
Add this compound (1.05 equiv) to the mixture.
-
Continue stirring at room temperature for 2 hours or until thin-layer chromatography (TLC) indicates the disappearance of the starting material. If the reaction is incomplete, the temperature can be raised to 45 °C.
-
For workup, add ethyl ether (100 mL) and brine (30 mL) to the reaction mixture.
-
Separate the organic phase, wash with aqueous sodium hydroxide (20%) and brine, and then dry over anhydrous magnesium sulfate (MgSO₄).
-
After filtration, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (ethyl ether:hexane) to obtain the desired azide.[1][2]
Key Experiment 2: Azidation using Diphenyl Phosphorazidate (DPPA) and DBU
This method, reported by Thompson et al., is effective for activated alcohols.[5]
Methodology:
-
To a solution of the alcohol in dry toluene, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Add diphenyl phosphorazidate (DPPA).
-
Stir the reaction at a temperature between 0-25 °C.
-
The reaction proceeds via the formation of a phosphate intermediate, which is then displaced by the azide ion.[1][5]
Reaction Workflow and Mechanism
The azidation reaction using this compound proceeds through a proposed mechanism where a phosphorylpyridinium azide is the key activating agent.[1][2][4]
Caption: General workflow for one-pot alcohol azidation via phosphate activation.
Conclusion
For the direct conversion of alcohols to azides, this compound presents a clear advantage over diphenyl chlorophosphate-based methods, particularly for less reactive substrates. The electron-withdrawing chlorine atoms on the phenyl rings of this compound enhance the reactivity of the phosphate intermediate, leading to higher yields and broader applicability under mild, one-pot conditions.[1][2] This makes it a more robust and versatile reagent for researchers in organic synthesis and drug development. While DPCP-derived reagents like DPPA are useful for activated alcohols, their scope is more limited.[5][6] The choice of reagent should therefore be guided by the nature of the alcohol substrate, with this compound being the superior choice for a wider range of applications.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation [organic-chemistry.org]
- 5. datapdf.com [datapdf.com]
- 6. Alcohol to Azide - Common Conditions [commonorganicchemistry.com]
A Comparative Guide to Phosphorylating Agents for Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The addition of a 5'-phosphate group is a critical step in oligonucleotide synthesis, enabling a wide range of applications from molecular cloning and ligation to the development of therapeutic agents. The choice of phosphorylating agent significantly impacts the efficiency, purity, and overall success of oligonucleotide production. This guide provides an objective comparison of common chemical and enzymatic phosphorylating agents, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
Comparison of Phosphorylating Agents
The selection of a phosphorylating agent depends on several factors, including the desired scale of synthesis, the need for purification, the chemical nature of the oligonucleotide, and cost considerations. Both chemical and enzymatic methods offer distinct advantages and disadvantages.
Key Performance Metrics:
| Phosphorylating Agent | Method | Typical Efficiency | Key Advantages | Key Disadvantages |
| Chemical Phosphorylation Reagent (CPR) | Chemical (Phosphoramidite) | >98% | Cost-effective for large-scale synthesis.[1] | Not compatible with DMT-on purification; requires harsh deprotection conditions.[2] |
| Chemical Phosphorylation Reagent II (CPR II) | Chemical (Phosphoramidite) | >99% | Compatible with DMT-on purification; milder deprotection than CPR.[3][4] | More expensive than CPR. |
| Solid Chemical Phosphorylation Reagent II (Solid CPR II) | Chemical (Phosphoramidite) | >99% | Solid form is easier to handle for high-throughput synthesis; more stable than CPR II.[5][6] | Higher cost compared to liquid reagents. |
| T4 Polynucleotide Kinase (T4 PNK) | Enzymatic | Variable, can be near quantitative | High specificity with no side reactions on the oligonucleotide backbone; mild reaction conditions.[7][8] | Not cost-effective for large-scale synthesis; requires subsequent enzyme removal.[1][9] |
Experimental Protocols
Detailed methodologies for the primary chemical and enzymatic phosphorylation methods are provided below.
Protocol 1: 5'-Phosphorylation using Chemical Phosphorylation Reagent (CPR/CPR II/Solid CPR II) during Solid-Phase Synthesis
This protocol describes the automated addition of a phosphate group to the 5'-terminus of an oligonucleotide using a phosphoramidite reagent on a DNA synthesizer.
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside
-
Standard phosphoramidite monomers (A, C, G, T) and synthesis reagents (activator, capping reagents, oxidizing agent, deblocking solution)
-
Chemical Phosphorylation Reagent (CPR, CPR II, or Solid CPR II)
-
Anhydrous acetonitrile
-
Cleavage and deprotection reagents (e.g., concentrated ammonium hydroxide)
Procedure:
-
Oligonucleotide Synthesis: The oligonucleotide is synthesized on the solid support in the 3' to 5' direction using standard phosphoramidite chemistry cycles.
-
Final Deblocking: After the addition of the last nucleoside, the 5'-DMT protecting group is removed by treatment with the deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane) to expose the 5'-hydroxyl group.
-
Phosphorylation Coupling:
-
The Chemical Phosphorylation Reagent phosphoramidite is dissolved in anhydrous acetonitrile to the recommended concentration (typically 0.1 M).
-
The phosphoramidite solution and an activator solution (e.g., 5-(ethylthio)-1H-tetrazole) are delivered to the synthesis column containing the solid-supported oligonucleotide.
-
The coupling reaction is allowed to proceed for a specific time (e.g., 6 minutes for CPR II).[3]
-
-
Capping (Optional but Recommended for Solid CPR II): Any unreacted 5'-hydroxyl groups are capped using capping reagents (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of failure sequences. With the original CPR II, this step was sometimes omitted, but with higher purity reagents and Solid CPR II, it is recommended.[5]
-
Oxidation: The newly formed phosphite triester is oxidized to a stable phosphate triester using an oxidizing solution (e.g., iodine in THF/water/pyridine).
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all protecting groups are removed by treatment with a deprotection solution (e.g., concentrated ammonium hydroxide at elevated temperature).[10] For CPR II and Solid CPR II, if DMT-on purification is desired, the final DMT group is left on during cleavage and deprotection and removed after purification.[3]
Protocol 2: 5'-Phosphorylation using T4 Polynucleotide Kinase (T4 PNK)
This protocol describes the enzymatic phosphorylation of a deprotected and purified oligonucleotide in solution.
Materials:
-
Purified oligonucleotide with a free 5'-hydroxyl group
-
T4 Polynucleotide Kinase (T4 PNK)
-
10X T4 PNK Reaction Buffer
-
ATP solution (10 mM)
-
Nuclease-free water
-
Heating block or thermocycler
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following components:
-
Oligonucleotide (1-50 pmol of 5'-termini)
-
10X T4 PNK Reaction Buffer (to a final concentration of 1X)
-
ATP solution (to a final concentration of 1 mM)
-
T4 Polynucleotide Kinase (10 units)
-
Nuclease-free water to the final reaction volume (e.g., 20-50 µL)
-
-
Incubation: Mix the reaction gently and incubate at 37°C for 30-60 minutes.[11]
-
Enzyme Inactivation: Inactivate the T4 PNK by heating the reaction at 65-70°C for 15-20 minutes.[8]
-
Storage: The phosphorylated oligonucleotide can be used directly in downstream applications or stored at -20°C.
Visualizing the Workflow and Mechanisms
Diagrams created using Graphviz (DOT language) illustrate the key workflows and logical relationships in oligonucleotide synthesis and phosphorylation.
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Caption: Comparison of chemical and enzymatic phosphorylation workflows.
Side Reactions and Stability Considerations
Chemical Phosphorylation:
-
Depurination: Prolonged exposure to acidic conditions during the deblocking step can lead to the cleavage of the glycosidic bond between a purine base and the sugar, creating an abasic site.[]
-
N-1 Deletion Sequences: Incomplete coupling or inefficient capping can result in oligonucleotides that are missing a nucleotide.[13]
-
Base Modification: The exocyclic amino groups of the nucleobases can undergo side reactions if not properly protected. For example, acrylonitrile, a byproduct of cyanoethyl group removal, can alkylate thymine residues.[2][10]
The stability of the final 5'-phosphate group is generally high once the oligonucleotide is deprotected and purified. However, the choice of deprotection conditions can influence the integrity of the oligonucleotide, especially for RNA or other sensitive modified oligonucleotides.[2]
Enzymatic Phosphorylation:
-
Side Reactions: T4 Polynucleotide Kinase is highly specific for the 5'-hydroxyl group and does not cause modifications to the oligonucleotide backbone.[7]
-
Stability: The resulting 5'-phosphate is identical to that produced by chemical methods and is stable. The mild reaction conditions are a significant advantage for sensitive oligonucleotides.
Conclusion
Both chemical and enzymatic methods are effective for the 5'-phosphorylation of oligonucleotides. Chemical phosphorylation using phosphoramidite reagents is well-suited for automated, large-scale synthesis and offers high efficiency. The choice between CPR, CPR II, and Solid CPR II depends on the need for DMT-on purification and handling preferences. Enzymatic phosphorylation with T4 Polynucleotide Kinase provides excellent specificity and is ideal for smaller-scale applications, phosphorylation of sensitive or modified oligonucleotides, and when avoiding harsh chemical treatments is paramount. By understanding the comparative performance and procedural requirements of these agents, researchers can make informed decisions to optimize their oligonucleotide synthesis workflows.
References
- 1. Chemical Phosphorylating Reagent (CPR II) | LGC, Biosearch Technologies [biosearchtech.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Structure and mechanism of T4 polynucleotide kinase: an RNA repair enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. T4 Polynucleotide Kinase: Definition & Overview [excedr.com]
- 9. Which DNA Synthesis Approach Is Right for You? | Technology Networks [technologynetworks.com]
- 10. atdbio.com [atdbio.com]
- 11. intactgenomics.com [intactgenomics.com]
- 13. benchchem.com [benchchem.com]
A Head-to-Head Battle for Azide Synthesis: Bis(2,4-dichlorophenyl) phosphorochloridate versus the Mitsunobu Reaction
In the realm of organic synthesis, the conversion of alcohols to azides represents a critical transformation, providing a gateway to a diverse array of functional groups, most notably amines and triazoles. For decades, the Mitsunobu reaction has been a stalwart method for this conversion. However, the emergence of alternative reagents, such as bis(2,4-dichlorophenyl) phosphorochloridate, prompts a thorough evaluation of their comparative efficacy. This guide presents a detailed comparison of these two prominent methods, supported by experimental data, to aid researchers in selecting the optimal conditions for their synthetic endeavors.
Executive Summary
The choice between this compound and the Mitsunobu reaction for azide synthesis hinges on a trade-off between reaction conditions, substrate scope, and safety considerations. The this compound method, developed by Hu and co-workers, offers a mild, one-pot procedure with high yields for a variety of primary and secondary alcohols.[1][2] The classical Mitsunobu reaction, while also versatile, often requires the use of hazardous reagents like hydrazoic acid or involves the generation of difficult-to-remove byproducts.[1][2]
Data Presentation: A Comparative Analysis of Yields
To provide a clear and quantitative comparison, the following table summarizes the reported yields for the conversion of various alcohols to their corresponding azides using both this compound and different iterations of the Mitsunobu reaction.
| Substrate (Alcohol) | This compound Yield (%) | Mitsunobu Reaction Yield (%) | Mitsunobu Azide Source |
| Benzyl alcohol | 76[2] | 40[3] | Hydrazoic acid |
| 1-Octanol | 92[2] | Not explicitly found | - |
| 2-Octanol | 88[2] | Not explicitly found | - |
| Cinnamyl alcohol | 85[2] | Not explicitly found | - |
| 1,4-Butanediol (mono-azide) | 82[2] | Not explicitly found | - |
| 3-Phenyl-1-propanol | 91[2] | Not explicitly found | - |
| 1-Adamantaneethanol | 87[2] | Not explicitly found | - |
| Cyclohexanol | 85[2] | Not explicitly found | - |
| A complex secondary alcohol | - | 93[1] | Hydrazoic acid |
| Various complex alcohols | - | 65-98[4] | DPPA |
Logical Workflow for Method Selection
The decision-making process for selecting the appropriate azide synthesis method can be visualized as follows:
Caption: A decision tree to guide the selection between the two azide synthesis methods.
Reaction Mechanisms
A deeper understanding of the reaction pathways is crucial for troubleshooting and optimization.
This compound Method
This method proceeds through the in-situ formation of a phosphorylpyridinium azide intermediate, which then activates the alcohol for nucleophilic attack by the azide ion.
Caption: The reaction pathway for the this compound method.
Mitsunobu Reaction
The Mitsunobu reaction involves the activation of the alcohol with a phosphine and an azodicarboxylate, forming an alkoxyphosphonium salt that is subsequently displaced by the azide nucleophile. This reaction typically proceeds with inversion of stereochemistry.[5][6][7]
Caption: The mechanistic pathway of the Mitsunobu reaction for azide synthesis.
Experimental Protocols
General Procedure for Azide Synthesis using this compound
This one-pot procedure is adapted from the work of Hu, et al.[1][2]
-
To a solution of the alcohol (1.0 mmol) in anhydrous DMF (5 mL) at room temperature, add sodium azide (4.0 mmol) and 4-(dimethylamino)pyridine (DMAP, 1.2 mmol).
-
To this stirred mixture, add this compound (1.05 mmol).
-
Continue stirring at room temperature for 2 hours or until the starting material is consumed as monitored by TLC. For less reactive alcohols, the mixture can be gently warmed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Mitsunobu Reaction for Azide Synthesis
This procedure is a general representation of the Mitsunobu reaction for azide synthesis. The choice of azide source (e.g., diphenyl phosphorazidate - DPPA) and azodicarboxylate (e.g., diethyl azodicarboxylate - DEAD, or diisopropyl azodicarboxylate - DIAD) may vary.[8]
-
Dissolve the alcohol (1.0 mmol), triphenylphosphine (1.5 mmol), and the azide source (e.g., DPPA, 1.5 mmol) in a suitable anhydrous solvent (e.g., THF, toluene) under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the azodicarboxylate (e.g., DIAD, 1.5 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
After completion, remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography to remove the triphenylphosphine oxide and the reduced azodicarboxylate byproducts.
Discussion of Alternatives and Side Reactions
This compound: This method is generally clean and high-yielding. A potential side reaction, though not prominently reported, could be the formation of the corresponding chloride, although the azide is the major product.[1] For diols, careful control of stoichiometry is required to achieve mono- or di-azidation.[2]
Mitsunobu Reaction: A significant advantage of the Mitsunobu reaction is the predictable inversion of stereochemistry at a chiral center. However, the reaction is not without its drawbacks. The use of hydrazoic acid is highly hazardous due to its toxicity and explosive nature.[1][2] Safer alternatives like DPPA are available.[8] A common and often problematic side reaction is the formation of triphenylphosphine oxide, which can be challenging to remove completely.[5] For certain substrates, elimination to form alkenes can compete with the desired substitution. Furthermore, the acidity of the nucleophile is a critical factor; if the pKa is too high, the reaction may fail.[9]
Conclusion
Both this compound and the Mitsunobu reaction are effective methods for the synthesis of azides from alcohols. The this compound method stands out for its mild conditions, operational simplicity as a one-pot procedure, and high yields for a range of simple and functionalized alcohols. The Mitsunobu reaction remains a powerful tool, particularly when stereochemical inversion is desired. However, researchers must carefully consider the safety implications of the chosen azide source and be prepared for potentially challenging purifications to remove stoichiometric byproducts. For many applications, the newer phosphorochloridate method presents a compelling and often more practical alternative.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alcohol to Azide - Common Conditions [commonorganicchemistry.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. Diphenyl phosphorazidate (DPPA) - Enamine [enamine.net]
- 9. datapdf.com [datapdf.com]
A Head-to-Head Battle of Phosphorylating Agents: Bis(2,4-dichlorophenyl) phosphorochloridate versus Phosphorus Oxychloride (POCl3)
For researchers, scientists, and drug development professionals engaged in the synthesis of phosphorylated molecules, the choice of phosphorylating agent is a critical decision that significantly impacts reaction efficiency, selectivity, and the purity of the final product. This guide provides an objective comparison of two common phosphorylating agents: Bis(2,4-dichlorophenyl) phosphorochloridate and the more traditional phosphorus oxychloride (POCl3), supported by experimental data and detailed protocols.
Phosphorus oxychloride (POCl3) has long been a workhorse in organic synthesis for the introduction of phosphate groups. However, its high reactivity, while potent, often leads to a lack of selectivity, over-phosphorylation, and the formation of undesirable byproducts. In contrast, this compound has emerged as a milder and more selective alternative, particularly in sensitive applications such as nucleoside and oligonucleotide synthesis.
Unveiling the Performance Differences: A Data-Driven Comparison
While direct comparative studies under identical conditions are limited in publicly available literature, an analysis of individual applications reveals the distinct advantages of this compound in terms of reaction control and yield of the desired monophosphorylated product.
| Parameter | This compound | Phosphorus Oxychloride (POCl3) | Key Advantages of this compound |
| Selectivity | High selectivity for primary hydroxyl groups. The bulky dichlorophenyl groups provide steric hindrance, preventing over-phosphorylation. | Low selectivity. Its high reactivity can lead to the formation of di- and tri-phosphate esters and other side products.[1][2] | Cleaner reaction profiles and higher purity of the target molecule. |
| Reaction Conditions | Typically used under mild conditions with a non-nucleophilic base (e.g., pyridine, N-methylimidazole). | Often requires carefully controlled conditions, including low temperatures and slow addition, to manage its high reactivity. The use of a base like pyridine is also necessary to neutralize the HCl byproduct. | Greater experimental convenience and tolerance for sensitive functional groups. |
| Typical Applications | - Synthesis of nucleoside phosphoramidites for oligonucleotide synthesis.[] - As a coupling agent in the formation of phosphodiester and phosphorothioate linkages. - Enantioselective synthesis of phosphate triesters.[4] | - General phosphorylation of alcohols and phenols.[1] - Dehydration reactions. - Vilsmeier-Haack reaction. | Superior performance in complex and delicate synthetic routes where precision is paramount. |
| Side Reactions | Minimal side reactions reported due to its moderated reactivity. | Prone to over-reaction, formation of pyrophosphates, and chlorination of sensitive substrates.[1][2] | Simplified purification processes and higher isolated yields of the desired product. |
| Handling and Safety | Corrosive and moisture-sensitive solid. | Highly corrosive, fuming liquid that reacts violently with water. Requires careful handling in a fume hood. | Solid form may offer some handling advantages over a fuming liquid. |
Experimental Protocols: A Closer Look at the Methodologies
The following protocols provide a generalized framework for the use of each reagent in the phosphorylation of a hydroxyl group, such as in a nucleoside.
Protocol 1: Phosphorylation using this compound
This protocol is based on its application as a coupling agent in the synthesis of phosphate esters, a role that highlights its controlled reactivity.
Objective: To achieve selective monophosphorylation of a primary alcohol.
Materials:
-
Substrate (e.g., a protected nucleoside)
-
This compound
-
Anhydrous Pyridine (or another suitable non-nucleophilic base like N-methylimidazole)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Quenching solution (e.g., aqueous sodium bicarbonate)
-
Apparatus for anhydrous reactions (oven-dried glassware, inert atmosphere)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the substrate (1 equivalent) in anhydrous DCM or acetonitrile.
-
Addition of Base: Add anhydrous pyridine (2-3 equivalents) to the reaction mixture and stir.
-
Addition of Phosphorylating Agent: Dissolve this compound (1.1-1.5 equivalents) in anhydrous DCM or acetonitrile and add it dropwise to the stirring reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by adding cold aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired phosphate triester. The dichlorophenyl protecting groups can be subsequently removed by methods such as enzymatic cleavage or chemical hydrolysis.
Protocol 2: Phosphorylation using Phosphorus Oxychloride (POCl3)
This protocol is a standard method for nucleoside phosphorylation, often employing a trialkyl phosphate as a solvent to improve selectivity.
Objective: To achieve 5'-monophosphorylation of a nucleoside.
Materials:
-
Nucleoside
-
Phosphorus oxychloride (POCl3), freshly distilled
-
Triethyl phosphate (TEP) or Trimethyl phosphate (TMP), anhydrous
-
Anhydrous Pyridine
-
Apparatus for anhydrous reactions
Procedure:
-
Preparation: Co-evaporate the nucleoside with anhydrous pyridine to remove residual water and then dissolve it in anhydrous triethyl phosphate under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of POCl3: Add freshly distilled phosphorus oxychloride (1.5-2.0 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 2-4 hours. The formation of a thick precipitate may be observed.
-
Quenching: Slowly and carefully quench the reaction by the dropwise addition of cold water or a saturated aqueous sodium bicarbonate solution while maintaining a low temperature.
-
Hydrolysis: The resulting mixture is typically stirred for an additional 1-2 hours to ensure complete hydrolysis of any remaining chlorophosphate intermediates.
-
Purification: The desired nucleoside monophosphate is often purified by ion-exchange chromatography.
Visualizing the Workflow: A Tale of Two Reagents
To better illustrate the practical differences, the following diagrams outline the general workflows for phosphorylation using each reagent.
Conclusion: Selecting the Right Tool for the Job
For routine phosphorylations where high reactivity is desired and selectivity is not a primary concern, POCl3 remains a viable and cost-effective option. However, for the synthesis of complex molecules, particularly in the realm of drug discovery and nucleic acid chemistry, the advantages of this compound are compelling. Its milder nature, higher selectivity, and the ability to afford cleaner reaction profiles with higher yields of the desired product often justify its use, despite being a more specialized reagent. The choice ultimately depends on the specific requirements of the synthesis, the sensitivity of the substrate, and the desired level of control over the phosphorylation process.
References
A Comparative Guide to Products Synthesized Using Bis(2,4-dichlorophenyl) Phosphorochloridate
For researchers, scientists, and drug development professionals, Bis(2,4-dichlorophenyl) phosphorochloridate is a versatile reagent employed in key synthetic transformations. This guide provides a detailed comparison of products synthesized using this compound, focusing on performance, experimental data, and alternative methodologies. The two primary applications covered are the direct conversion of alcohols to azides and its role as a coupling agent in the synthesis of oligonucleotide phosphorodithioates.
Direct Conversion of Alcohols to Azides
A significant application of this compound is in the efficient, one-pot conversion of various alcohols to their corresponding azides. This transformation is crucial in the synthesis of pharmaceuticals and other bioactive molecules where an azide moiety serves as a versatile functional group.
Performance Comparison
The method utilizing this compound offers a mild and effective alternative to other common azidation procedures. The table below compares its performance with established methods such as the Mitsunobu reaction and the use of diphenylphosphoryl azide (DPPA) with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
| Method | Reagents | Typical Yield (%) | Key Advantages | Key Disadvantages |
| This compound | This compound, NaN₃, DMAP | 76 - 92% [1][2][3] | Mild reaction conditions, high yields for a range of alcohols, one-pot procedure. | Requires chromatographic purification. |
| Mitsunobu Reaction (Hydrazoic Acid) | PPh₃, DIAD/DEAD, HN₃ | High | Effective for a wide range of alcohols. | Use of highly toxic and explosive hydrazoic acid.[1] |
| Mitsunobu Reaction (DPPA) | PPh₃, DIAD/DEAD, DPPA | Variable | Avoids hydrazoic acid. | Can lead to racemization and olefin formation as byproducts.[1] |
| DPPA/DBU | DPPA, DBU | Variable | Avoids Mitsunobu byproducts. | May not be effective for less reactive alcohols, sometimes yielding only the phosphate intermediate.[1] |
Experimental Data
The following table summarizes the yields obtained for the conversion of various alcohols to azides using the this compound method as reported by Yu et al. (2000).[1][2][3]
| Substrate Alcohol | Product Azide | Yield (%) |
| Benzyl alcohol | Benzyl azide | 76 |
| 1-Octanol | 1-Azidooctane | 92 |
| 3-Propanol | 3-Azido-1-propanol | 85 |
| Cyclohexanol | Azidocyclohexane | 88 |
Characterization Data for Representative Products:
-
Benzyl Azide :
-
1-Azidooctane :
Experimental Protocol: Direct Conversion of Alcohols to Azides
This protocol is adapted from the one-pot procedure described by Yu, Liu, and Hu (2000).[1][2][3]
-
To a solution of the substrate alcohol (1 mmol) in anhydrous dimethylformamide (DMF, 5 mL), add sodium azide (NaN₃, 4 equiv) and 4-(dimethylamino)pyridine (DMAP, 1.2 equiv) at room temperature with stirring.
-
Add this compound (1.05 equiv) to the mixture.
-
Continue stirring for 2 hours or until the starting material is no longer detectable by Thin Layer Chromatography (TLC). If the reaction is incomplete, the temperature can be raised to 45°C.
-
For workup, add ethyl ether (100 mL) and brine (30 mL) to the reaction mixture.
-
Separate the organic phase, wash it with 20% aqueous NaOH and brine, and then dry it over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (ethyl ether:hexane) to obtain the desired azide.
Diagrams
Caption: Experimental workflow for the conversion of alcohols to azides.
Caption: Proposed reaction mechanism for alcohol to azide conversion.
Synthesis of Oligonucleotide Phosphorodithioates
This compound is also cited as a coupling agent for the synthesis of oligonucleotide phosphorodithioates. These modified oligonucleotides, where both non-bridging oxygen atoms of the phosphate backbone are replaced by sulfur, are of significant interest in therapeutic applications due to their enhanced nuclease resistance and achiral nature at the phosphorus center.
Performance Comparison of Synthesis Methodologies
The synthesis of phosphorodithioate oligonucleotides is most commonly achieved via a modification of the standard solid-phase phosphoramidite chemistry, utilizing thiophosphoramidite monomers.
| Method | Key Reagents | Coupling Efficiency (%) | Key Advantages | Key Disadvantages |
| Thiophosphoramidite Method | Thiophosphoramidite monomers, Activator (e.g., DCI, ETT), Sulfurizing agent (e.g., DDTT) | 94 - 98% per cycle[1] | Well-established, high coupling efficiency, compatible with automated synthesizers. | Requires specialized thiophosphoramidite monomers and efficient sulfurizing agents. |
| H-phosphonate Method | H-phosphonate monomers, Activator, Sulfurizing agent | Generally lower than phosphoramidite | Can be used for various backbone modifications. | Less stable intermediates, may require longer reaction times. |
Role of Coupling/Activating Agents:
In the thiophosphoramidite method, an activator is essential for the coupling of the thiophosphoramidite monomer to the growing oligonucleotide chain. While this compound can function as a coupling agent in phosphate chemistry, the standard for modern oligonucleotide synthesis favors activators like 4,5-dicyanoimidazole (DCI) and 5-ethylthio-1H-tetrazole (ETT) for their high efficiency and compatibility with automated synthesis platforms.
Experimental Protocol: General Solid-Phase Synthesis of a Phosphorodithioate Linkage
The following is a generalized protocol for a single coupling cycle in the solid-phase synthesis of a phosphorodithioate oligonucleotide using the thiophosphoramidite method.
-
Detritylation : The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a solution of 3% trichloroacetic acid (TCA) in dichloromethane.
-
Coupling : The thiophosphoramidite monomer (0.1 M in anhydrous acetonitrile) is co-delivered with an activator (e.g., 0.25 M DCI in acetonitrile) to the synthesis column. The coupling time is typically 3-5 minutes.
-
Sulfurization : A sulfurizing agent (e.g., 0.1 M DDTT in pyridine/acetonitrile) is introduced to convert the newly formed thiophosphite triester to a stable phosphorodithioate linkage. This step usually takes 2-5 minutes.
-
Capping : Any unreacted 5'-hydroxyl groups are blocked by acetylation using a standard capping solution (e.g., acetic anhydride and N-methylimidazole).
This cycle is repeated for each monomer addition. Following the complete assembly of the desired sequence, the oligonucleotide is cleaved from the solid support and deprotected.
Diagrams
Caption: Solid-phase synthesis cycle for phosphorodithioate oligonucleotides.
Caption: Overall workflow for phosphorodithioate oligonucleotide production.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US5629150A - Methods for characterizing phosphorothioate oligonucleotides - Google Patents [patents.google.com]
- 4. books.rsc.org [books.rsc.org]
- 5. glenresearch.com [glenresearch.com]
- 6. Phosphorothioate Oligonucleotide Quantification by μ-Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.labrulez.com [lcms.labrulez.com]
Validating SN2 Stereochemistry: A Comparative Guide to Experimental Techniques
For researchers, scientists, and drug development professionals, confirming the stereochemical outcome of a chemical transformation is paramount. The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic synthesis, defined by its stereospecific nature.[1] It proceeds through a concerted, single-step mechanism involving a backside attack by the nucleophile on the electrophilic carbon center.[1][2] This mechanism invariably leads to an inversion of the stereochemical configuration at that center, a phenomenon known as Walden inversion.[3][4]
This guide provides an objective comparison of the primary experimental techniques used to validate this inversion, supported by quantitative data and detailed protocols. We will use the classic SN2 reaction of an optically active 2-bromooctane enantiomer with a hydroxide nucleophile to form 2-octanol as a model system.
Polarimetry: Tracking Bulk Optical Activity
Polarimetry is a classical technique that measures the change in the angle of plane-polarized light as it passes through a solution containing a chiral compound.[5] If an SN2 reaction starts with a single enantiomer of a reactant, the resulting product will be the corresponding single, inverted enantiomer, causing a predictable change in the overall optical rotation of the sample.[2]
Data Presentation
The stereochemical outcome can be quantified by comparing the specific rotation of the product to the known specific rotation of the pure enantiomers.
| Parameter | Reactant: (+)-2-Bromooctane | Product: 2-Octanol | Expected Outcome for Pure Inversion |
| Known Specific Rotation ([α]D) | ~ +34.2° | (R)-enantiomer: -10.3° (S)-enantiomer: +10.3° | The product should be (R)-2-octanol with a negative specific rotation.[6] |
| Observed Rotation (α) | Positive | Negative | A change in the sign of rotation from positive to negative. |
| Calculated Enantiomeric Excess (% ee) | >99% | >95% | A high % ee for the inverted product, confirming stereospecificity. |
Note: Specific rotation values are dependent on solvent, temperature, and wavelength.
Experimental Protocol
Objective: To determine the specific rotation of 2-octanol produced from the SN2 reaction of (+)-2-bromooctane.
Materials:
-
Synthesized 2-octanol (purified post-reaction)
-
High-purity solvent (e.g., ethanol)
-
Polarimeter
-
Volumetric flask (e.g., 10 mL)
-
Polarimeter cell (e.g., 1 dm)
Procedure:
-
Instrument Calibration: Calibrate the polarimeter using a cell filled with the pure solvent to obtain a zero reading.[7]
-
Sample Preparation: Accurately weigh a sample of the purified 2-octanol and dissolve it in the chosen solvent in a volumetric flask to a known concentration (c), typically in g/100 mL.[8]
-
Measurement: Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed optical rotation (α). Repeat the measurement several times and calculate the average.[4]
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).[4]
-
c is the concentration in g/mL.
-
-
Enantiomeric Excess (% ee) Calculation: Determine the % ee using the formula: % ee = ([α]observed / [α]max) × 100 where [α]max is the specific rotation of the pure enantiomer.
Chiral Chromatography: Separating Enantiomers
Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the most direct and widely used method for separating and quantifying enantiomers.[9][] A chiral stationary phase (CSP) is used to create a chiral environment where the two enantiomers interact differently, leading to different retention times.[11] For an SN2 reaction, a single peak corresponding to the inverted product is expected.
Data Presentation
Chiral chromatography provides precise quantification of the enantiomeric composition of the reaction product.
| Technique | Reactant | Product | Retention Time (Example) | Enantiomeric Excess (% ee) |
| Chiral GC | (S)-2-Bromooctane | (R)-2-Octanol | Peak 1: (S)-2-Octanol Peak 2: (R)-2-Octanol | >98% (R)-enantiomer |
| Chiral HPLC | (S)-2-Bromooctane | (R)-2-Octanol | Peak 1: (S)-2-Octanol Peak 2: (R)-2-Octanol | >98% (R)-enantiomer |
Note: Retention times are specific to the column, mobile/carrier gas, and conditions used.
Experimental Protocol
Objective: To determine the enantiomeric excess of 2-octanol by chiral GC analysis.
Materials:
-
Synthesized 2-octanol
-
Racemic 2-octanol standard
-
Appropriate solvent (e.g., hexane)
-
Gas chromatograph equipped with a chiral column (e.g., a cyclodextrin-based CSP) and a Flame Ionization Detector (FID).
Procedure:
-
Method Development: Optimize the GC method (temperature program, carrier gas flow rate) by injecting a solution of racemic 2-octanol to achieve baseline separation of the two enantiomer peaks (Resolution > 1.5).[11]
-
Standard Injection: Inject the racemic standard to identify the retention times for the (R)- and (S)-enantiomers.[12]
-
Sample Preparation: Prepare a dilute solution of the synthesized 2-octanol in the appropriate solvent.
-
Sample Injection: Inject the sample solution into the GC under the optimized conditions.
-
Data Analysis: Record the chromatogram. Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention times from the standard.[12]
-
% ee Calculation: Integrate the area under each enantiomer peak. Calculate the enantiomeric excess using the formula: % ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] × 100
NMR Spectroscopy: Probing the Chiral Environment
Nuclear Magnetic Resonance (NMR) spectroscopy becomes a powerful tool for stereochemical analysis when a chiral auxiliary is introduced. This converts a pair of enantiomers into a pair of diastereomers, which have distinct NMR spectra.[3]
Chiral Derivatizing Agents (Mosher's Acid Method)
Reacting the chiral alcohol product with an enantiomerically pure chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA or Mosher's acid), forms diastereomeric esters.[13] Comparing the ¹H or ¹⁹F NMR spectra of the esters formed from (R)-MTPA and (S)-MTPA allows for the determination of both enantiomeric purity and absolute configuration.[14]
The chemical shift differences (Δδ = δS - δR) for protons on either side of the newly formed ester linkage are analyzed.
| Proton Group (in 2-Octanol Moiety) | δ for (R)-MTPA Ester (ppm) | δ for (S)-MTPA Ester (ppm) | Δδ (δS - δR) | Configuration Assignment |
| -CH(OMTPA)- | Example: 5.10 | Example: 5.12 | +0.02 | N/A |
| -CH₂- (adjacent) | Example: 1.65 | Example: 1.55 | -0.10 | Protons on this side are shielded. |
| -CH₃ (terminal) | Example: 0.88 | Example: 0.92 | +0.04 | Protons on this side are deshielded. |
This pattern of Δδ signs allows for the assignment of the absolute configuration of the alcohol.
Experimental Protocol
Objective: To determine the absolute configuration and enantiomeric excess of the synthesized 2-octanol using Mosher's ester analysis.
Materials:
-
Synthesized 2-octanol
-
(R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride
-
Anhydrous pyridine or other suitable base
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tubes
Procedure:
-
Esterification (Two Reactions):
-
Tube A: In a clean, dry NMR tube, dissolve a small amount of the 2-octanol product in CDCl₃. Add a slight excess of pyridine, followed by a slight excess of (R)-MTPA chloride.
-
Tube B: Repeat the process in a separate NMR tube using (S)-MTPA chloride.
-
-
Reaction: Allow the reactions to proceed to completion at room temperature (typically 1-4 hours).[3]
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both Tube A and Tube B.
-
Data Analysis:
-
% ee: In one of the spectra (e.g., from Tube A), identify a well-resolved signal corresponding to a proton in the 2-octanol moiety. Integrate the signals for the major and minor diastereomers to calculate the diastereomeric excess (d.e.), which is equivalent to the enantiomeric excess (e.e.) of the starting alcohol.
-
Absolute Configuration: Assign the proton signals in both spectra. Calculate the chemical shift difference (Δδ = δS - δR) for protons on both sides of the carbinol carbon. A consistent pattern of positive and negative Δδ values reveals the absolute configuration based on the established Mosher's method model.[13][15]
-
Chiral Shift Reagents
Chiral lanthanide shift reagents (e.g., Eu(hfc)₃) can be added directly to the NMR sample. They form rapidly exchanging diastereomeric complexes with the enantiomers, causing separation of their signals in the NMR spectrum.[16][17] This method is primarily used for determining enantiomeric purity.
Mandatory Visualizations
Caption: The SN2 reaction mechanism proceeds via backside attack, leading to Walden inversion.
Caption: General experimental workflow for validating SN2 stereochemical outcomes.
Comparison of Techniques
| Feature | Polarimetry | Chiral Chromatography (GC/HPLC) | NMR Spectroscopy (Mosher's Method) |
| Primary Information | Bulk optical activity | Enantiomeric ratio (% ee) | % ee and Absolute Configuration |
| Sensitivity | Low to moderate | High | Moderate to high |
| Sample Requirement | Relatively high concentration | Low concentration | Moderate amount for derivatization |
| Sample Preparation | Simple dissolution | Dilution; method development required | Chemical derivatization required |
| Confirmation Level | Infers inversion from bulk property | Direct separation and quantification | Provides structural proof of configuration |
| Key Advantage | Fast and simple for pure samples | High accuracy and precision for % ee | Provides absolute configuration |
| Key Limitation | Impurities can affect accuracy; requires known [α]max | Requires specific chiral column and method development | Derivatization can be complex; requires pure reagents |
Conclusion
Validating the stereochemistry of an SN2 conversion is a critical task in chemical research and development. While all SN2 reactions are expected to proceed with complete inversion of configuration, experimental verification is essential.[7]
-
Polarimetry offers a rapid, albeit less definitive, confirmation based on the change in bulk optical properties.
-
Chiral Chromatography stands as the gold standard for accurately quantifying the enantiomeric excess, providing direct evidence of the reaction's stereospecificity.[11]
-
NMR Spectroscopy , particularly with chiral derivatizing agents like Mosher's acid, provides the most comprehensive data, enabling not only the determination of enantiomeric purity but also the unambiguous assignment of the product's absolute configuration.[3][13]
The choice of technique depends on the specific requirements of the project, including the available instrumentation, the need for absolute versus relative stereochemical information, and the required level of quantitative accuracy. For rigorous validation, a combination of chromatography (for % ee) and an NMR-based method (for absolute configuration) is often employed.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Solved Q#1) A student prepared 2-octanol by an SN2 | Chegg.com [chegg.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. fiveable.me [fiveable.me]
- 17. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Phosphorylating Agents: Focus on Bis(2,4,6-trichlorophenyl) phosphorochloridate
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the synthesis of nucleotides, phospholipids, and phosphorylated drug candidates, the choice of phosphorylating agent is a critical determinant of reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of Bis(2,4,6-trichlorophenyl) phosphorochloridate (BTPPC) with other commonly employed phosphorylating agents, supported by available data and experimental insights.
Introduction to Bis(2,4,6-trichlorophenyl) phosphorochloridate (BTPPC)
Bis(2,4,6-trichlorophenyl) phosphorochloridate, with the chemical formula C₁₂H₄Cl₇O₃P, is a phosphorylating agent characterized by the presence of two bulky and electron-withdrawing 2,4,6-trichlorophenyl groups.[1] These bulky aryl groups are intended to provide steric hindrance, which can enhance the selectivity of the phosphorylation reaction, particularly in complex molecules with multiple hydroxyl groups. The electron-withdrawing nature of the chlorinated phenyl rings increases the electrophilicity of the phosphorus atom, making it a reactive center for nucleophilic attack by hydroxyl groups.
Comparison with Alternative Phosphorylating Agents
The selection of a phosphorylating agent is often guided by factors such as substrate compatibility, desired product, reaction conditions, and ease of purification. Here, we compare BTPPC with two widely used classes of phosphorylating agents: Phosphoramidites and H-Phosphonates .
| Feature | Bis(2,4,6-trichlorophenyl) phosphorochloridate (BTPPC) | Phosphoramidites | H-Phosphonates |
| Reactivity | High, due to the electron-withdrawing nature of the trichlorophenyl groups. | Very high, requires activation by a weak acid (e.g., tetrazole). | Moderate, requires activation with a coupling agent (e.g., pivaloyl chloride). |
| Selectivity | Potentially high for primary alcohols due to steric hindrance from the bulky aryl groups. | Generally high, widely used in automated solid-phase oligonucleotide synthesis. | Good, but can be prone to side reactions if not handled carefully. |
| Reaction Steps | Typically a one-step phosphorylation followed by hydrolysis or displacement of the aryl groups. | Two-step process: coupling followed by oxidation of the P(III) to P(V). | Two-step process: coupling followed by oxidation. |
| Stability | Sensitive to moisture. | Highly sensitive to moisture and air.[2] | Generally more stable than phosphoramidites. |
| Byproducts | 2,4,6-trichlorophenol, which needs to be removed during workup. | Diisopropylamine and oxidized activator. | Byproducts from the coupling and oxidation steps. |
| Applications | Synthesis of nucleoside monophosphates and other phosphorylated molecules. | Gold standard in automated DNA/RNA synthesis.[2] | Manual and automated synthesis of oligonucleotides and their analogues. |
Experimental Protocols and Performance Data
General Experimental Protocol for Phosphorylation using an Aryl Phosphorochloridate (Conceptual)
This protocol is a generalized representation based on the reactivity of phosphorochloridates.
Materials:
-
Substrate (e.g., a protected nucleoside or alcohol)
-
Bis(2,4,6-trichlorophenyl) phosphorochloridate (BTPPC)
-
Anhydrous pyridine or other non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Quenching solution (e.g., water or a buffer)
Procedure:
-
The substrate is dissolved in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous pyridine is added to the solution, and the mixture is cooled in an ice bath.
-
A solution of BTPPC in anhydrous DCM is added dropwise to the cooled substrate solution with stirring.
-
The reaction is allowed to proceed at low temperature and monitored by thin-layer chromatography (TLC) or an appropriate analytical technique.
-
Upon completion, the reaction is quenched by the addition of water or a suitable buffer.
-
The product is extracted, and the organic layer is washed to remove the base and the 2,4,6-trichlorophenol byproduct.
-
The crude product is purified using an appropriate chromatographic technique.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general principles of phosphorylation reactions and a typical experimental workflow.
References
Safety Operating Guide
Proper Disposal of Bis(2,4-dichlorophenyl) phosphorochloridate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of Bis(2,4-dichlorophenyl) phosphorochloridate (CAS No. 14254-41-2). Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental compliance. This chemical is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] All handling and disposal must be conducted in accordance with federal, state, and local regulations.
Key Hazard and Disposal Information
The following table summarizes the critical safety and disposal data for this compound.
| Parameter | Information | Source(s) |
| Primary Hazards | Toxic if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation. | [1][2] |
| Signal Word | Danger | [1][2] |
| Incompatible Materials | Strong oxidizing agents. | [1] |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection. Use only outdoors or in a well-ventilated area. | [1] |
| Recommended Storage | Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances. Store long-term at 2-8°C. | [1][2] |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | [1][3] |
| Spill Cleanup | Vacuum, sweep up, or absorb with inert material and place into a suitable disposal container. Prevent further leakage or spills if safe to do so. Do not let the product enter drains, other waterways, or soil. | [1] |
Experimental Protocols: Disposal Procedures
There are two primary approaches for the disposal of this compound: direct disposal of the chemical waste and chemical neutralization by experienced personnel as a pre-treatment step. Direct disposal is the recommended and safest method for most laboratory settings.
Method 1: Direct Disposal (Recommended)
This method involves collecting the chemical waste for pickup by a certified hazardous waste disposal service.
Step-by-Step Procedure:
-
Waste Identification and Segregation:
-
Clearly label a dedicated, compatible waste container for "this compound and related contaminated materials."
-
Ensure the container is in good condition, with a secure, tight-fitting lid.
-
Do not mix with incompatible wastes, particularly strong oxidizing agents.[1]
-
-
Personal Protective Equipment (PPE):
-
Waste Collection:
-
Carefully transfer the waste this compound into the designated waste container using appropriate laboratory equipment (e.g., chemical-resistant spatula for solids).
-
Also, collect any contaminated materials, such as pipette tips, weighing boats, and disposable gloves, in the same container.
-
For grossly contaminated labware, the first rinse with a suitable solvent should be collected as hazardous waste.[4]
-
-
Container Sealing and Labeling:
-
Securely close the waste container.
-
Affix a hazardous waste label to the container, clearly indicating the contents ("Waste this compound"), the associated hazards (Toxic, Corrosive), and the date of accumulation.
-
-
Storage and Pickup:
-
Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Arrange for pickup by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
-
Method 2: Chemical Neutralization (For Experienced Personnel Only)
WARNING: This procedure should only be performed by trained and experienced personnel in a controlled laboratory setting with appropriate safety equipment, including a chemical fume hood and personal protective equipment. Phosphorochloridates are water-reactive and their hydrolysis can be vigorous.
The principle behind neutralization is the controlled hydrolysis of the phosphorochloridate to less reactive phosphate and chloride salts.
General Principles of Hydrolysis:
-
Preparation:
-
Set up a reaction vessel (e.g., a three-necked flask) equipped with a mechanical stirrer, a dropping funnel, and a thermometer in a chemical fume hood.
-
The reaction should be cooled in an ice bath to manage the exothermic reaction.
-
-
Dilution:
-
If the waste is a solid, it can be dissolved in a dry, inert solvent (e.g., toluene, heptane) to facilitate a more controlled reaction.
-
-
Slow Addition to Base or Alcohol:
-
A cooled, stirred solution of a base, such as sodium hydroxide or sodium carbonate, is prepared.
-
Alternatively, a less reactive alcohol like isopropanol can be used for initial, more controlled quenching.
-
The this compound solution is added dropwise from the dropping funnel to the basic solution or alcohol. The temperature should be carefully monitored and maintained at a low level.
-
-
Neutralization and Final Disposal:
-
After the addition is complete and the reaction has subsided, the resulting solution should be tested to ensure all the reactive material has been consumed.
-
The pH of the final solution should be adjusted to neutral (pH 6-8) using an appropriate acid or base.
-
This neutralized solution must still be collected as hazardous chemical waste and disposed of through a certified waste disposal service. Do not pour the neutralized solution down the drain unless explicitly permitted by your local regulations and EHS office for the specific neutralized components.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
